molecular formula C7H8N2O3 B163349 2-Methoxy-6-methylpyrimidine-4-carboxylic acid CAS No. 136518-00-8

2-Methoxy-6-methylpyrimidine-4-carboxylic acid

Cat. No.: B163349
CAS No.: 136518-00-8
M. Wt: 168.15 g/mol
InChI Key: VQCFMYQZNWGKLQ-UHFFFAOYSA-N
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Description

2-Methoxy-6-methylpyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-6-methylpyrimidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-6-methylpyrimidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxy-6-methylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4-3-5(6(10)11)9-7(8-4)12-2/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCFMYQZNWGKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the physical properties of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid. As experimental data for this specific molecule is not extensively available in public literature, this document leverages expert analysis of its structural components and comparative data from closely related analogues to present a robust profile. This approach, combining theoretical principles with empirical data from similar compounds, offers a predictive and insightful overview for researchers and drug development professionals.

Molecular Structure and Its Implications

The physical characteristics of any compound are a direct consequence of its molecular structure. 2-Methoxy-6-methylpyrimidine-4-carboxylic acid is a substituted pyrimidine with three key functional groups that dictate its behavior: a carboxylic acid, a methoxy group, and a methyl group, all attached to the heterocyclic pyrimidine core.

cluster_synthesis Material Acquisition cluster_char Property Determination cluster_data Data Analysis synthesis Synthesis & Purification of Compound mp Melting Point (Differential Scanning Calorimetry - DSC) synthesis->mp sol Solubility (Visual assessment in various solvents) synthesis->sol pka pKa Determination (Potentiometric Titration) synthesis->pka spec Spectroscopic Analysis (NMR, IR, MS) synthesis->spec report Consolidated Technical Data Sheet mp->report sol->report pka->report spec->report

Caption: Experimental workflow for the characterization of physical properties.

A. Melting Point Determination via Differential Scanning Calorimetry (DSC)

  • Sample Preparation : Accurately weigh 1-3 mg of the dried, purified compound into an aluminum DSC pan.

  • Instrument Setup : Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program : Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis : The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak provides an indication of purity.

B. Solubility Assessment

  • Solvent Selection : Choose a range of solvents (e.g., water, methanol, DMSO, toluene).

  • Procedure : To a fixed volume of solvent (e.g., 1 mL), add small, pre-weighed portions of the compound at a constant temperature (e.g., 25 °C).

  • Observation : Vortex or stir after each addition until the solid is fully dissolved or no further dissolution occurs.

  • Quantification : Solubility is expressed qualitatively (e.g., soluble, sparingly soluble) or quantitatively (e.g., in mg/mL).

C. pKa Determination by Potentiometric Titration

  • Solution Preparation : Prepare a solution of the compound of known concentration in a suitable solvent, typically a water-methanol mixture to ensure solubility.

  • Titration : Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis : Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.

Conclusion

While direct, published experimental values for 2-Methoxy-6-methylpyrimidine-4-carboxylic acid are scarce, a thorough analysis of its molecular structure provides a reliable and scientifically-grounded prediction of its physical properties. The presence of a carboxylic acid group is the dominant factor, leading to a high melting point, moderate aqueous solubility, and distinct acidic character. These predicted properties, supported by data from analogous compounds, offer a valuable baseline for researchers, guiding experimental design, purification strategies, and formulation development.

References

  • MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

  • PubChem. (n.d.). 4-Pyrimidinecarboxylic acid. Retrieved from [Link]

  • ChemBK. (2024, April 9). Pyrimidine-4-carboxylic acid. Retrieved from [Link]

  • Thieme. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-6-methylpyrimidine-5-carboxylic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methoxy carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (±)-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid (7). Retrieved from [Link]

  • PubMed. (2018, July 15). Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
  • PubChemLite. (n.d.). 5-methoxy-6-methylpyrimidine-4-carboxylic acid (C7H8N2O3). Retrieved from [Link]

  • American Elements. (n.d.). 2-methoxy-6-methylpyridine-3-carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methoxypyrimidine-4-carboxylic acid (C6H6N2O3). Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrimidine-2-carboxylic acid. Retrieved from [Link]

  • Stenutz. (n.d.). 2-methylpyridine-4-carboxylic acid. Retrieved from [Link]

Technical Guide: Structure Elucidation of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural elucidation of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid , a critical intermediate in the synthesis of sulfonylurea herbicides and bioactive pyrimidine derivatives.

This guide is structured for researchers requiring a definitive analytical workflow to distinguish this specific regioisomer from potential synthetic byproducts (e.g., the 5-methyl isomer or hydrolysis variants).

Executive Summary & Compound Profile

Target Molecule: 2-Methoxy-6-methylpyrimidine-4-carboxylic acid CAS Registry Number: 16013-16-4 (Generic reference for the acid/ester class) Molecular Formula: C7H8N2O3 Molecular Weight: 168.15 g/mol

The Elucidation Challenge: In the synthesis of substituted pyrimidines—typically via the condensation of O-methylisourea with acetopyruvate derivatives—regioisomeric ambiguity often arises. The primary challenge is distinguishing the target 4-carboxylic acid-6-methyl isomer from the 5-methyl analogues or confirming the position of the methoxy group relative to the ring nitrogens. This guide provides a self-validating NMR and MS protocol to confirm the structure unequivocally.

Synthesis Context & Isomer Landscape

Understanding the synthetic origin aids in predicting impurities. The standard route involves the cyclization of O-methylisourea with methyl acetopyruvate (or its sodium salt).

  • Target Isomer (A): 2-Methoxy-6-methylpyrimidine-4-carboxylic acid.

    • Symmetry Note: Due to the equivalence of the N1/N3 positions in the un-substituted ring, the "4-carboxy-6-methyl" and "6-carboxy-4-methyl" designations refer to the same molecule unless the nitrogen atoms are differentially substituted (e.g., N-oxides).

  • Primary Impurity (B): 2-Methoxy-5-methylpyrimidine-4-carboxylic acid (arising from isomeric impurities in the dicarbonyl starting material).

  • Hydrolysis Impurity (C): 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid (demethylation of the 2-position).

Analytical Strategy: The "Triad" Approach

To ensure high-confidence identification (E-E-A-T Level), we utilize a triad of Mass Spectrometry, Infrared Spectroscopy, and 2D NMR.

Phase 1: High-Resolution Mass Spectrometry (HRMS)
  • Method: ESI-TOF (Negative Mode preferred for carboxylic acids).

  • Expected [M-H]-: m/z 167.0462 (Calculated for C7H7N2O3).

  • Fragmentation Pattern:

    • Loss of CO2 (M-44): Diagnostic of the carboxylic acid.

    • Loss of CH3 (from O-Me): Confirming the methoxy group.

Phase 2: Infrared Spectroscopy (FT-IR)[1]
  • Broad O-H Stretch (2500–3300 cm⁻¹): Characteristic of carboxylic acid dimers.

  • Strong C=O Stretch (1700–1720 cm⁻¹): Conjugated carboxylic acid.

  • C=N / C=C Ring Stretch (1580–1600 cm⁻¹): Pyrimidine core.

Phase 3: Nuclear Magnetic Resonance (The Definitive Tool)

This is the core of the elucidation. We must distinguish the H-5 aromatic proton (Target) from the H-6 aromatic proton (5-Me isomer).

Predicted 1H NMR Data (DMSO-d6, 400 MHz)
PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
COOH 13.0 - 13.5Broad Singlet1HAcidic proton (exchangeable).
H-5 7.60 - 7.75 Singlet1HCritical Differentiator. H-5 is flanked by two electron-withdrawing groups (COOH and the Ring). In the 5-Me isomer, H-6 would be adjacent to Nitrogen (N1), shifting it further downfield to ~8.5-9.0 ppm .
O-CH3 3.95 - 4.00Singlet3HCharacteristic methoxy on pyrimidine.
C-CH3 2.45 - 2.55Singlet3HMethyl group on the aromatic ring.
Predicted 13C NMR Data (DMSO-d6, 100 MHz)
CarbonShift (δ ppm)TypeAssignment Logic
C-COOH 165.0QuaternaryCarbonyl carbon.
C-2 164.5QuaternaryAttached to 2 Nitrogens and Oxygen (most deshielded ring carbon).
C-4 158.0QuaternaryIpso to COOH.
C-6 168.0QuaternaryIpso to Methyl. (Note: C4/C6 assignment requires HMBC).
C-5 116.0CHAromatic methine. Upfield due to resonance.
O-CH3 54.5CH3Methoxy carbon.
C-CH3 23.5CH3Methyl carbon.

Detailed Elucidation Workflow (HMBC)

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the "smoking gun" for proving the regiochemistry.

The Logic Check:
  • If Target (6-Methyl): The Methyl protons (at C6) will correlate to C5 (the CH carbon) and C6 (ipso). They will not correlate to C4 (too far).

  • If Isomer (5-Methyl): The Methyl protons (at C5) will correlate to C4 and C6 (both quaternary).

  • The H-5 Proton: In the target, H-5 correlates to C4 (COOH-bearing) and C6 (Me-bearing).

HMBC Correlation Diagram

The following diagram visualizes the critical 2-bond (2J) and 3-bond (3J) couplings that confirm the structure.

HMBC_Elucidation cluster_molecule 2-Methoxy-6-methylpyrimidine-4-carboxylic acid Me_Protons Methyl Protons (δ 2.5) C6 C-6 (Ipso-Me) (δ ~168) Me_Protons->C6 2J (Strong) C5 C-5 (Methine) (δ ~116) Me_Protons->C5 3J (Strong) OMe_Protons Methoxy Protons (δ 4.0) C2 C-2 (Ipso-OMe) (δ ~164) OMe_Protons->C2 3J H5_Proton H-5 Aromatic Proton (δ 7.65) H5_Proton->C6 2J C4 C-4 (Ipso-COOH) (δ ~158) H5_Proton->C4 2J COOH_C Carboxyl Carbon (δ ~165) H5_Proton->COOH_C 3J (Definitive)

Caption: HMBC Connectivity Map. Blue arrows indicate correlations from the Methyl group; Red arrows from the aromatic H-5 proton. The correlation from H-5 to the Carboxyl Carbon (COOH) confirms the position of the acid group relative to the aromatic proton.

Experimental Protocol for Validation

To validate your sample against this guide, follow this step-by-step protocol.

Step 1: Sample Preparation

  • Dissolve 10-15 mg of the solid in 0.6 mL of DMSO-d6 .

  • Note: CDCl3 may be used, but solubility is often poor for pyrimidine carboxylic acids, and the COOH proton may not be visible.

Step 2: 1H NMR Acquisition

  • Acquire a standard 1H spectrum (16 scans).

  • Checkpoint: Verify the aromatic singlet is at ~7.6 ppm . If it is >8.5 ppm, you likely have the 5-methyl isomer (where the proton is at H-6, adjacent to N).

Step 3: 13C & DEPT-135

  • Acquire 13C (proton decoupled) and DEPT-135.

  • Checkpoint: Ensure you have exactly one CH (aromatic, positive in DEPT) and two CH3 (positive in DEPT). The remaining carbons (C2, C4, C6, COOH) should be quaternary (invisible in DEPT).

Step 4: HMBC (The Confirmation)

  • Set optimization for long-range coupling to 8-10 Hz.

  • Look for the cross-peak between the Aromatic Proton (7.6 ppm) and the Carboxyl Carbon (~165 ppm) .

  • Validation: This 3-bond coupling confirms the H-5 position is adjacent to the C-4(COOH) group.

References

  • Organic Syntheses Procedure for Pyrimidine Carboxylic Acids Source: Organic Syntheses Relevance: Provides general shifts and workup procedures for pyrimidine acids.

  • NMR Chemical Shifts of Pyrimidines Source: Hans Reich Collection (University of Wisconsin) Relevance: Authoritative database for predicting nitrogen-heterocycle shifts.

  • HMBC Methodology for Isomer Distinction Source: National Institutes of Health (PMC) Relevance: Advanced HMBC techniques for distinguishing 2-bond vs 3-bond couplings in heteroaromatics.

  • Characterization of 2-substituted Pyrimidines Source: ResearchGate / BenchChem Protocols Relevance: Provides analogous shift data for 2,4,6-substituted pyrimidine cores.

Introduction: The Central Role of the Pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Pyrimidine Carboxylic Acids

The pyrimidine ring system, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal and biological chemistry.[1][2][3][4] Its fundamental importance is underscored by its presence as a core structural motif in the nucleobases cytosine, thymine, and uracil, which are integral to the structure of DNA and RNA.[5][6] Beyond genetics, this scaffold is found in essential biomolecules like thiamine (Vitamin B1) and various coenzymes, highlighting its critical role in metabolic processes.[2][6]

The inherent "privileged" nature of the pyrimidine nucleus, combined with the versatile reactivity of an appended carboxylic acid group, has made pyrimidine carboxylic acids and their derivatives a highly fruitful area for drug discovery. The carboxylic acid moiety can act as a key pharmacophore, engaging in hydrogen bonding and other critical interactions with biological targets, or serve as a synthetic handle for creating diverse libraries of amides, esters, and other functionalized molecules.[7] Consequently, pyrimidine carboxylic acid derivatives have been shown to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and specific enzyme inhibitory effects.[2][3][4][8][9]

This guide provides a technical exploration of the major biological activities associated with pyrimidine carboxylic acids, delving into their mechanisms of action, structure-activity relationships (SAR), and the key experimental methodologies used to elucidate their therapeutic potential.

Core Biological Activities and Mechanisms of Action

The therapeutic versatility of pyrimidine carboxylic acids stems from their ability to interact with a wide array of biological targets. This section explores the most prominent and well-documented activities.

Anticancer Activity

Pyrimidine derivatives are central to cancer chemotherapy, with foundational drugs like 5-Fluorouracil demonstrating their power to disrupt neoplastic processes.[2][10] Pyrimidine carboxylic acids build upon this legacy, targeting cancer cells through several distinct mechanisms.

Mechanistic Insights:

  • Enzyme Inhibition: A primary mechanism is the inhibition of enzymes crucial for cancer cell proliferation. Dihydroorotate dehydrogenase (DHO-dehase), the fourth enzyme in the de novo pyrimidine biosynthetic pathway, is a key target.[11] Inhibition of DHO-dehase depletes the pyrimidine pool necessary for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. The carboxylic acid group at position 6 of the pyrimidine ring has been shown to be essential for significant enzyme inhibition.[11] Other targeted enzymes include various kinases and topoisomerases that regulate cell growth and DNA replication.[3][12][13]

  • Disruption of DNA Processes: Many pyrimidine analogs function as antimetabolites. By mimicking natural nucleobases, they can be incorporated into DNA, leading to chain termination or a dysfunctional genetic code. Alternatively, they can interfere with DNA-modifying enzymes like topoisomerase II, preventing the re-ligation of DNA strands and inducing catastrophic DNA damage.[12][13]

  • Apoptosis Induction: The culmination of these insults is often the induction of programmed cell death, or apoptosis. Studies have shown that pyrimidine-sulfonamide hybrids and other derivatives can trigger apoptosis by activating key executioner enzymes like caspases 3 and 7.[14][15]

Structure-Activity Relationship (SAR) Notes: The anticancer potency of these compounds is highly dependent on their substitution patterns. For instance, in a series of pyrimidine–sulfonamide hybrids, the inclusion of a carboxylic acid group was found to enhance activity against HCT-116 colon cancer cells.[14] Similarly, the nature of the side chain, such as the presence of [(dialkylamino)alkyl]amino groups, can significantly increase cytotoxic effects.[12]

Illustrative Signaling Pathway: Targeting Kinase Cascades

anticancer_pathway extracellular_signal Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) extracellular_signal->receptor kinase_cascade Intracellular Kinase Cascade (e.g., MAPK/ERK) receptor->kinase_cascade transcription_factor Transcription Factors kinase_cascade->transcription_factor cell_proliferation Cell Proliferation & Survival transcription_factor->cell_proliferation pyrimidine_inhibitor Pyrimidine Carboxylic Acid Derivative (Kinase Inhibitor) pyrimidine_inhibitor->kinase_cascade

Caption: Inhibition of a kinase signaling pathway by a pyrimidine carboxylic acid derivative.

Table 1: Selected Pyrimidine Carboxylic Acid Derivatives and their Anticancer Activity

Compound ClassTarget Cell LineIC50 (µM)Mechanism/TargetReference
Pyrimidine-Sulfonamide HybridHCT-116 (Colon)1.73Not specified[14]
Pyrimidine-Sulfonamide HybridHT-29 (Colon)9.95Not specified[14]
Thioether-Pyrimidine-SulfonamideMDA-MB-231 (Breast)2.40CA II Inhibition, Apoptosis Induction[14]
Pyridinecarboxylic Acid DerivativeHT29 (Colon)7.6 x 10⁻³Cytotoxicity[16]
Pyridinecarboxylic Acid DerivativeMCF-7 (Breast)3.8 x 10⁰Cytotoxicity[16]
Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents, and pyrimidine carboxylic acids have emerged as a promising scaffold.[9] Their activity spans both antibacterial and antifungal applications.

Mechanistic Insights:

  • Enzyme Inhibition: Similar to their anticancer effects, the antimicrobial action often involves inhibiting essential microbial enzymes. A classic target is dihydrofolate reductase (DHFR), an enzyme vital for folic acid synthesis, which is a precursor for nucleotide synthesis.[4] Selective inhibition of bacterial or fungal DHFR over the human counterpart is a key strategy for therapeutic success.

  • Disruption of Cellular Integrity: Other mechanisms may involve interfering with cell wall synthesis or disrupting membrane potential, leading to cell lysis and death.

Structure-Activity Relationship (SAR) Notes: The antimicrobial activity is finely tuned by the substituents on the pyrimidine ring. The introduction of electron-withdrawing groups (e.g., -Cl, -NO₂) can significantly influence bioactivity.[2] In studies of thieno[2,3-d]pyrimidine-4-carboxamides, specific substitutions led to broad-spectrum activity or potent activity against specific strains like Pseudomonas aeruginosa.[17] Metal complexes of pyrimidine-5-carboxylic acid hydroxamide have been shown to exhibit higher antimicrobial activity than the free ligand, with a Cu(II) complex being the most potent.[18]

Table 2: Antimicrobial Activity of Pyrimidine Carboxylic Acid Derivatives

Compound DerivativeTarget MicroorganismMIC (µg/mL)Reference
Thieno[2,3-d]pyrimidine-4-carboxamide (2c)Pseudomonas aeruginosa ATCC 10145Best in series[17]
Tetrahydropyrimidine derivativeEscherichia coliHigh Activity[4]
Tetrahydropyrimidine derivativeStaphylococcus aureusHigh Activity[4]
Pyrrolo[3,2-d]pyrimidine derivativesS. aureus, P. aeruginosa, E. coliWeak Activity[19]
Imidazo[1,2-a]pyrimidine hydrazone (8d)E. coli, S. aureusExcellent Activity[20]
Specific Enzyme Inhibition

Beyond broad anticancer or antimicrobial applications, pyrimidine carboxylic acids are being developed as highly specific inhibitors for a range of enzymes implicated in various diseases.

Key Enzyme Targets:

  • N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): This enzyme is responsible for biosynthesizing N-acylethanolamines (NAEs), a family of bioactive lipids. Potent and selective inhibitors, such as the pyrimidine-4-carboxamide LEI-401, have been developed through extensive SAR studies.[21][22][23] These inhibitors are valuable tools for studying NAE biology and may have therapeutic potential in modulating emotional behavior.[22]

  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are responsible for producing prostaglandins, which are key mediators of inflammation.[24] Pyrimidine carboxylic acid derivatives have been synthesized that show selective inhibitory effects against COX-2, which is a desirable profile for anti-inflammatory drugs with reduced gastrointestinal side effects.[24]

  • Other Enzymes: The scaffold has been successfully adapted to inhibit a wide range of other enzymes, including lactate dehydrogenase (LDH), various kinases, and histone demethylases, indicating its broad applicability in drug design.[7][25]

Illustrative Diagram: Enzyme Inhibition

enzyme_inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition E Enzyme P Products E->P label_ES Enzyme-Substrate Complex S Substrate S->E E2 Enzyme label_EI Enzyme-Inhibitor Complex (Inactive) No Reaction No Reaction S2 Substrate S2->E2 I Inhibitor (Pyrimidine Carboxylic Acid) I->E2

Caption: A pyrimidine carboxylic acid acting as a competitive enzyme inhibitor.

Key Experimental Methodologies

The evaluation of pyrimidine carboxylic acids requires a suite of robust and validated experimental protocols. The following section details core methodologies from synthesis to biological evaluation, providing the "why" behind key steps.

General Synthesis Route: Pyrimidine-4-Carboxamides

This protocol describes a common synthetic route for creating a library of pyrimidine-4-carboxamide derivatives, which is essential for SAR studies.[21][23] The causality behind this multi-step approach is to allow for modular variation at different points of the molecular scaffold.

Workflow Diagram: Synthesis and Screening

workflow cluster_synthesis Synthesis Phase cluster_screening Screening Phase start_material Start: Dichloropyrimidine step1 Step 1: Regioselective Substitution (R1 Amide) start_material->step1 step2 Step 2: Ester Hydrolysis step1->step2 step3 Step 3: Amide Coupling (Introduce R2/R3) step2->step3 final_compound Final Compound Library step3->final_compound treatment Treat with Compound Library final_compound->treatment assay_prep Prepare Assay (e.g., Enzyme, Cells) assay_prep->treatment data_acq Data Acquisition (e.g., IC50, MIC) treatment->data_acq sar_analysis SAR Analysis & Lead Identification data_acq->sar_analysis

Caption: Workflow from chemical synthesis to biological screening and lead identification.

Step-by-Step Protocol:

  • Regioselective Substitution:

    • Procedure: Start with a di-substituted pyrimidine, such as 2,4-dichloropyrimidine. React it with a primary or secondary amine in the presence of a base (e.g., diisopropylethylamine) in a suitable solvent (e.g., ethanol). The reaction is typically performed at elevated temperatures.

    • Causality: This initial step introduces the first point of diversity (the R1 amide group in the final product). The choice of dichloropyrimidine allows for sequential, regioselective substitutions, giving the chemist control over the final structure.[23]

  • Ester Hydrolysis:

    • Procedure: If the starting material contains an ester group that needs to be converted to a carboxylic acid for subsequent coupling, perform a hydrolysis reaction. This is typically achieved by treating the ester with a base like lithium hydroxide (LiOH) in a solvent mixture such as tetrahydrofuran (THF) and water.

    • Causality: This step is crucial to activate the molecule for the next reaction. The resulting carboxylate is a nucleophile that can be readily converted into an activated species for amide bond formation.[21][23]

  • Amide Coupling:

    • Procedure: Couple the newly formed carboxylic acid with a diverse range of amines to generate the final carboxamide library. This reaction requires a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base in a solvent like DMF (dimethylformamide).

    • Causality: This is the key diversification step, allowing for the introduction of various R2 and R3 substituents. The use of modern coupling reagents like HATU ensures high yields and minimizes side reactions, which is critical when building a library for screening.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microbe.[19] It is a gold-standard, quantitative method for assessing antimicrobial potency.

Step-by-Step Protocol:

  • Preparation of Inoculum:

    • Procedure: Grow the test bacterium (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, corresponding to a standardized cell density (typically 0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL). Dilute this suspension to the final required concentration for the assay.

    • Causality: Standardizing the initial number of bacteria is critical for reproducibility. Too high an inoculum can overwhelm the antimicrobial agent, leading to falsely high MIC values.

  • Serial Dilution of Compound:

    • Procedure: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium. Start with a high concentration and dilute across the plate, leaving wells for positive (broth + bacteria, no compound) and negative (broth only) controls.

    • Causality: Serial dilution allows for the testing of a wide range of concentrations simultaneously, enabling the precise determination of the MIC in a single experiment.

  • Inoculation and Incubation:

    • Procedure: Add the standardized bacterial inoculum to each well (except the negative control). Incubate the plate at a suitable temperature (e.g., 37°C) for 18-24 hours.

    • Causality: Incubation allows the bacteria to grow. In the presence of an effective concentration of the compound, this growth will be inhibited.

  • Determination of MIC:

    • Procedure: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth. An indicator dye like resazurin can be used to aid visualization.[17]

    • Causality: This final step provides a quantitative measure of the compound's potency against the specific microorganism tested, which is essential for comparing different compounds and for SAR studies.

Conclusion and Future Perspectives

Pyrimidine carboxylic acids represent a robust and highly adaptable scaffold for the development of new therapeutic agents. Their proven efficacy across a wide range of biological activities, from anticancer to antimicrobial, is rooted in their ability to mimic endogenous molecules and interact with a diverse set of enzymatic and cellular targets.[2][6][9] The carboxylic acid functional group provides a critical anchor for target binding and a versatile point for synthetic modification, enabling extensive structure-activity relationship studies that are crucial for optimizing potency and selectivity.[11][21][22][23]

The future of research in this field is promising. The integration of computational methods, such as molecular docking and QSAR studies, will continue to accelerate the rational design of novel derivatives with enhanced activity and improved pharmacokinetic profiles.[10][13][17] Exploration into new therapeutic areas, driven by the identification of novel biological targets, will undoubtedly expand the pharmacological utility of this privileged scaffold. As our understanding of disease pathology deepens, the chemical versatility of pyrimidine carboxylic acids ensures they will remain a central focus for researchers and drug development professionals aiming to address unmet medical needs.

References

  • Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. (2016). Google Patents.
  • Antimicrobial activity of newly synthesized hydroxamic acid of pyrimidine-5-carboxylic acid and its complexes with Cu(II). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2021). ACS Publications. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. (2014). International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid. (2023). ScienceRise: Pharmaceutical Science. Available at: [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2021). PubMed. Available at: [Link]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025). Preprints.org. Available at: [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. Available at: [Link]

  • Pyrimidine and Its Biological Activity: A Review. (2017). SciSpace. Available at: [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Bentham Science. Available at: [Link]

  • Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. (1988). PubMed. Available at: [Link]

  • Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. PubMed. Available at: [Link]

  • An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews. Available at: [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2023). Heterocyclic Letters. Available at: [Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). PMC - NIH. Available at: [Link]

  • Pyrimidine as antiinflammatory agent: A review. (2011). Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2020). Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. PMC. Available at: [Link]

  • Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. (2024). MDPI. Available at: [Link]

  • (PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. (2020). ResearchGate. Available at: [Link]

  • Pyrido[2,3-d]pyrimidine antibacterial agents. 3. 8-Alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acids and their derivatives. ACS Publications. Available at: [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. Available at: [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). ScienceDirect. Available at: [Link]

  • (PDF) Pyrimidine and its biological activity: a review. (2017). ResearchGate. Available at: [Link]

  • Pyrimidine Derivatives as Anticancer Agents. (2021). Encyclopedia.pub. Available at: [Link]

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  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ScienceDirect. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Dove Medical Press. Available at: [Link]

  • ANTITUMOR ACTIVITY OF SOME PYRIDINECARBOXY ACID COMPOUNDS IN TUMOR CELL CULTURES. (2025). ResearchGate. Available at: [Link]

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The Pyrimidine Scaffold: A Technical Chronicle of Discovery, Synthesis, and Therapeutic Evolution

[1]

Abstract This whitepaper provides a comprehensive technical analysis of pyrimidine derivatives, tracing their trajectory from 18th-century isolation to their status as a "privileged scaffold" in modern oncology and virology. We examine the chemical causality behind their reactivity, detail self-validating synthetic protocols (specifically the Biginelli reaction), and map the mechanistic pathways of key therapeutics like 5-Fluorouracil (5-FU) and Zidovudine (AZT).

Introduction: The Master Scaffold

Pyrimidine (1,3-diazine) is arguably the most biologically significant heterocycle in existence. As the structural parent of cytosine, thymine, and uracil, it encodes the genetic instruction of all life. For the medicinal chemist, pyrimidine represents a template of immense versatility.[1][2][3] Its planar, electron-deficient nature allows for precise hydrogen bonding interactions within enzyme active sites, while its positions 2, 4, and 6 offer distinct vectors for diversification [1].

This guide deconstructs the pyrimidine timeline into three distinct technical phases: Structural Elucidation , Synthetic Architecture , and Targeted Pharmacology .

Phase I: Isolation and Structural Assignment (1776–1900)

The history of pyrimidines predates the knowledge of their structure. It began with the isolation of uric acid by Carl Wilhelm Scheele in 1776 from kidney stones. However, the connection between these "purine" derivatives and the pyrimidine ring was not immediately obvious.

  • 1818: Brugnatelli oxidizes uric acid with nitric acid to isolate alloxan (a pyrimidine derivative), though the ring structure remained unknown.[3]

  • 1884-1885: Adolf Pinner conducts the first systematic study.[4] He condenses ethyl acetoacetate with amidines, recognizing the six-membered ring containing two nitrogens.[4] He coins the term "pyrimidin" (combining pyridine + amidine) [2].

  • 1899: The parent compound, unsubstituted pyrimidine, is finally synthesized by Gabriel and Colman by reducing 2,4,6-trichloropyrimidine with zinc dust [3].

Phase II: Synthetic Architecture (The "How")

The utility of pyrimidines in drug discovery is tethered to the efficiency of their synthesis. While the Pinner synthesis is foundational, the Biginelli Reaction represents a cornerstone of multicomponent reaction (MCR) chemistry, allowing rapid access to dihydropyrimidinones (DHPMs).

The Biginelli Reaction (1893)

Italian chemist Pietro Biginelli discovered that a one-pot condensation of an aldehyde, a

56
Mechanistic Insight

The reaction is not a simple condensation; it relies on the interplay between the "soft" nucleophilicity of the

Visualization: The Biginelli Workflow

The following diagram maps the acid-catalyzed mechanism, highlighting the critical iminium intermediate.

BiginelliMechanismAldehydeAryl AldehydeIminiumAcyl IminiumIntermediateAldehyde->IminiumH+ CatUreaUreaUrea->IminiumKetoEsterBeta-Keto EsterEnolEnol TautomerKetoEster->EnolTautomerizationMichaelMichael-TypeAdditionIminium->MichaelEnol->MichaelCyclizationCyclization &DehydrationMichael->Cyclization- H2OProduct3,4-Dihydropyrimidinone(DHPM)Cyclization->Product

Figure 1: The acid-catalyzed Biginelli reaction pathway involving the critical interception of the iminium ion by the enol.

Validated Protocol: Synthesis of Monastrol Analogues

Note: This protocol describes a standard bench-scale synthesis of a 3,4-dihydropyrimidinone, a scaffold used in calcium channel blockers and kinesin inhibitors (e.g., Monastrol).

Reagents:

  • Benzaldehyde (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Urea (15 mmol)

  • Ethanol (20 mL)

  • Conc. HCl (5 drops)

Step-by-Step Methodology:

  • Solvation: In a 100 mL round-bottom flask, dissolve the benzaldehyde and ethyl acetoacetate in ethanol. Why: Ethanol provides a polar protic environment that stabilizes the charged intermediates.

  • Addition: Add urea followed by catalytic HCl. Why: Excess urea drives the equilibrium forward; HCl catalyzes the initial imine formation.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane) until the aldehyde spot disappears.

  • Precipitation: Cool the reaction mixture to room temperature, then pour onto 100 g of crushed ice. Stir vigorously. Why: The product is typically insoluble in cold water/ethanol mixtures, forcing precipitation.

  • Purification: Filter the solid precipitate. Recrystallize from hot ethanol to yield pure crystals.

  • Validation: Verify structure via melting point (typically 202–204°C for the phenyl derivative) and

    
    H-NMR (look for the distinct methine doublet at 
    
    
    5.2–5.5 ppm).

Phase III: The Antimetabolite Revolution (1957–Present)

The transition from chemical curiosity to life-saving drug occurred in the 1950s with the concept of "lethal synthesis."

5-Fluorouracil (5-FU)

In 1957, Charles Heidelberger at the University of Wisconsin synthesized 5-Fluorouracil [5]. His rationale was grounded in the observation that rat hepatomas utilized uracil for DNA synthesis much more avidly than normal tissue.

The Fluorine Effect: Heidelberger replaced the hydrogen at the C5 position with fluorine.

  • Van der Waals Radius: H (1.20 Å) vs. F (1.35 Å). The similarity allows the enzyme to accept 5-FU as a substrate (bioisostere).

  • Electronegativity: The C-F bond is extremely stable and cannot be extracted by the enzyme Thymidylate Synthase (TS), creating a "dead-end" complex.

Mechanism of Action: The Ternary Complex

5-FU is a prodrug.[7] It must be ribosylated and phosphorylated to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP). FdUMP binds to Thymidylate Synthase along with the cofactor 5,10-methylene-tetrahydrofolate (CH2-THF).

Normally, TS abstracts a proton from C5 to release the product (dTMP). Because the C-F bond prevents this abstraction, the enzyme becomes covalently trapped.

FiveFUMechanismProdrug5-Fluorouracil (5-FU)ActivationMetabolic Activation(OPRT / TK)Prodrug->ActivationFdUMPFdUMP(Active Metabolite)Activation->FdUMPComplexCovalent Ternary Complex(TS-FdUMP-Folate)FdUMP->ComplexEnzymeThymidylate Synthase(TS)Enzyme->ComplexCofactor5,10-Methylene THFCofactor->ComplexOutcomedTMP Depletion &Thymineless DeathComplex->OutcomeIrreversible Inhibition

Figure 2: The "Lethal Synthesis" pathway of 5-FU. The drug mimics uracil until the critical step of methylation, where the C-F bond arrests the enzyme.

Phase IV: Antivirals and the HIV Crisis

The pyrimidine scaffold proved equally vital in virology.

Zidovudine (AZT)

Synthesized in 1964 by Jerome Horwitz as a potential anticancer agent, AZT failed due to lack of efficacy against leukemia.[8] It sat on a shelf for two decades. In 1985, amidst the AIDS crisis, the NCI (Broder and Mitsuya) screened the compound and found it potently inhibited HIV replication [6].

  • Mechanism: AZT is a thymidine analogue with an azido group (-N3) at the 3' position of the sugar.

  • Causality: HIV Reverse Transcriptase (RT) incorporates AZT-triphosphate into the growing viral DNA chain. The 3'-azido group lacks the hydroxyl (-OH) necessary to form the phosphodiester bond with the next nucleotide, causing immediate chain termination .

Comparative Data: Pyrimidine Therapeutics

The following table contrasts the structural logic and clinical application of major pyrimidine derivatives.

DrugClassDiscoveryKey Structural ModificationTarget Mechanism
5-Fluorouracil Antimetabolite1957C5-Fluorine substitution on UracilIrreversible inhibition of Thymidylate Synthase (TS).
Cytarabine (Ara-C) Antimetabolite1959Arabinose sugar replaces RiboseDNA Polymerase inhibition; incorporation causes structural defect.
Zidovudine (AZT) Antiviral (NRTI)1964/19853'-Azido group on sugarReverse Transcriptase chain termination.
Lamivudine (3TC) Antiviral (NRTI)1989Sulfur in sugar ring (Oxathiolane)Chain termination; lower toxicity than AZT.
Gefitinib Kinase Inhibitor2003Quinazoline (Fused Pyrimidine)ATP-competitive inhibition of EGFR tyrosine kinase.

Future Perspectives: Targeted Degradation

The future of pyrimidine chemistry lies in PROTACs (Proteolysis Targeting Chimeras). Researchers are now attaching pyrimidine-based kinase inhibitors (as "warheads") to E3 ligase ligands. Instead of merely inhibiting a protein, these chimeras tag the disease-causing protein for ubiquitin-mediated degradation, offering a way to overcome drug resistance seen in traditional occupancy-based inhibitors.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. Link

  • Pinner, A. (1885).[9] "Über Pyrimidin." Berichte der deutschen chemischen Gesellschaft, 18(1), 759-760. Link

  • Gabriel, S., & Colman, J. (1899). "Ueber das Pyrimidin." Berichte der deutschen chemischen Gesellschaft, 32(3), 2921-2925.
  • Biginelli, P. (1893).[5] "Aldehyde-urea derivatives of aceto- and oxaloacetic acids." Gazzetta Chimica Italiana, 23, 360-413.

  • Heidelberger, C., et al. (1957).[10][11] "Fluorinated Pyrimidines, A New Class of Tumour-Inhibitory Compounds." Nature, 179, 663–666. Link

  • Mitsuya, H., et al. (1985). "3'-Azido-3'-deoxythymidine (BW A509U): an antiviral agent that inhibits the infectivity and cytopathic effect of human T-lymphotropic virus type III/lymphadenopathy-associated virus in vitro." PNAS, 82(20), 7096-7100. Link

2-Methoxy-6-methylpyrimidine-4-carboxylic acid IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Methoxy-6-methylpyrimidine-4-carboxylic Acid

Introduction

2-Methoxy-6-methylpyrimidine-4-carboxylic acid (CAS: 75825-60-4) is a functionalized pyrimidine scaffold critical to the synthesis of bioactive small molecules in pharmaceutical and agrochemical discovery. Its structure features a pyrimidine core decorated with three distinct functional handles: a carboxylic acid at position 4, a methyl group at position 6, and a methoxy group at position 2. This trifunctional nature makes it a versatile "linchpin" intermediate, allowing for orthogonal derivatization in the synthesis of kinase inhibitors and acetolactate synthase (ALS) inhibiting herbicides.

Chemical Identity & Nomenclature

The name 2-methoxy-6-methylpyrimidine-4-carboxylic acid is constructed based on IUPAC nomenclature rules for heterocycles.

  • Parent Ring: Pyrimidine (1,3-diazine).

  • Numbering Priority:

    • Heteroatoms: The nitrogen atoms are assigned positions 1 and 3.

    • Principal Functional Group: The carboxylic acid (-COOH) takes precedence over alkyl (methyl) and alkoxy (methoxy) groups. The carbon atom of the ring attached to the principal group gets the lowest possible locant after satisfying heteroatom rules.

    • Substituents:

      • N1 is assigned to the nitrogen adjacent to the methoxy group to minimize locants for substituents.

      • C2: Methoxy (-OCH₃).

      • C4: Carboxyl (-COOH).

      • C6: Methyl (-CH₃).

Systematic Identifiers:

  • Preferred IUPAC Name (PIN): 2-Methoxy-6-methylpyrimidine-4-carboxylic acid

  • CAS Registry Number: 75825-60-4

  • SMILES: COC1=NC(=CC(=N1)C(=O)O)C

  • Molecular Formula: C₇H₈N₂O₃[1]

  • Molecular Weight: 168.15 g/mol [1][2]

Synthetic Methodologies

Synthesis of this compound requires precise regiocontrol to distinguish between the 4- and 6-positions. Two primary routes are established in the literature: Nucleophilic Aromatic Substitution (SₙAr) and De Novo Cyclocondensation .

Method A: Nucleophilic Aromatic Substitution (Preferred Industrial Route)

This method is favored for its high regioselectivity and operational simplicity. It utilizes commercially available 2-chloro-6-methylpyrimidine-4-carboxylic acid as the starting material. The chlorine atom at the 2-position, flanked by two nitrogen atoms, is highly activated toward nucleophilic attack.

  • Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).

  • Mechanism: The methoxide ion attacks the C2 position, forming a Meisenheimer complex, followed by the elimination of the chloride ion.

  • Critical Control Point: Temperature must be controlled (typically 0°C to rt) to prevent decarboxylation or over-reaction.

Method B: De Novo Cyclocondensation

This route constructs the pyrimidine ring from acyclic precursors.

  • Precursors: O-Methylisourea (providing the N-C-N fragment and 2-methoxy group) and Sodium Acetopyruvate (providing the C-C-C fragment).

  • Regiochemistry: The condensation of unsymmetrical 1,3-dicarbonyls with amidines can yield isomers. However, the reactivity of the keto-carbonyl vs. the ester-carbonyl in acetopyruvate directs the synthesis primarily toward the 6-methyl-4-carboxy isomer.

Visualizing the Synthetic Logic

SynthesisPathways PrecursorA 2-Chloro-6-methyl- pyrimidine-4-carboxylic acid ReagentA NaOMe / MeOH (S_NAr) PrecursorA->ReagentA Target 2-Methoxy-6-methyl- pyrimidine-4-carboxylic acid ReagentA->Target Cl displacement High Yield PrecursorB1 O-Methylisourea IntermediateB Cyclization Intermediate PrecursorB1->IntermediateB PrecursorB2 Sodium Acetopyruvate PrecursorB2->IntermediateB IntermediateB->Target - 2 H2O Condensation

Figure 1: Comparison of Synthetic Routes. Route A (top) utilizes SₙAr displacement for high purity. Route B (bottom) constructs the ring from acyclic precursors.

Physicochemical Profiling

Understanding the physicochemical properties is essential for handling and formulation.

PropertyValue / DescriptionCausality/Notes
Physical State White to off-white crystalline powderHigh lattice energy due to intermolecular H-bonding (dimerization of carboxylic acids).
Melting Point 140–142 °CSharp melting point indicates high purity; broadens significantly with moisture content.
pKa (Acid) ~3.5 (Predicted)The electron-withdrawing pyrimidine ring increases acidity relative to benzoic acid.
pKa (Base) < 1.0 (Predicted)The nitrogen lone pairs are poorly basic due to the electron-withdrawing carboxyl and methoxy groups.
Solubility DMSO, Methanol, Aqueous BaseSoluble in organic polar solvents. Dissolves in aq. NaOH/NaHCO₃ as the carboxylate salt.
Lipophilicity (LogP) ~0.4Low lipophilicity due to the polar carboxyl group and heteroatoms.

Applications in Discovery

Pharmaceutical Intermediates

The compound serves as a scaffold for Kinase Inhibitors . The carboxylic acid group can be converted into amides or esters to interact with the ATP-binding pocket of kinases (e.g., Raf kinase). The 2-methoxy group often acts as a hydrogen bond acceptor, while the 6-methyl group provides hydrophobic bulk to fill selectivity pockets.

Agrochemicals

This molecule is a structural analog to precursors used in Sulfonylurea and Pyrimidinyloxybenzoic acid herbicides (e.g., Bispyribac-sodium).[3] These compounds inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis in plants. The 4-position acid is typically derivatized to link with a salicylic acid moiety.

Experimental Protocol: Analytical Characterization (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (pyrimidine absorption).

  • Retention Time: Expect elution ~4-5 min depending on flow rate (1.0 mL/min).

References

  • PubChem. "4-Pyrimidinecarboxylic acid, 1,6-dihydro-2-methyl-6-oxo- (Isomer Analog Data)." National Library of Medicine. [Link]

  • Organic Syntheses. "Methylisourea Hydrochloride (Reagent Synthesis)." Org.[4][5] Synth. 1951, 31, 72. [Link]

  • Asian Journal of Chemistry. "A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine (Related Chemistry)." Asian J. Chem. 2014, 26(10), 3097-3098. [Link]

Sources

Theoretical Characterization of 2-Methoxy-6-methylpyrimidine-4-carboxylic Acid: A Computational & Medicinal Chemistry Framework

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous theoretical framework for 2-Methoxy-6-methylpyrimidine-4-carboxylic acid (MMPCA) . It synthesizes advanced Density Functional Theory (DFT) methodologies with medicinal chemistry insights to characterize this compound’s structural, electronic, and bioactive potential.[1][2][3][4]

Executive Summary

2-Methoxy-6-methylpyrimidine-4-carboxylic acid (MMPCA) represents a critical scaffold in medicinal chemistry, combining the bioisosteric potential of the pyrimidine ring with the pharmacophoric versatility of carboxylic acid and methoxy moieties. While pyrimidine derivatives are well-documented kinase and dihydrofolate reductase (DHFR) inhibitors, the specific electronic and structural modulation provided by the 2-methoxy and 6-methyl substitutions requires precise theoretical elucidation.

This guide outlines a validated computational workflow to determine the physicochemical stability, reactivity hotspots, and ligand-protein interaction profiles of MMPCA. By leveraging Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, researchers can predict experimental outcomes (NMR, IR, UV-Vis) and screen for biological efficacy in silico before synthesis.

Computational Methodology & Workflow

To ensure high-fidelity results, the theoretical study of MMPCA must follow a self-validating protocol. The choice of the B3LYP hybrid functional with the 6-311++G(d,p) basis set is the industry standard for organic heterocycles, offering the optimal balance between computational cost and accuracy for predicting vibrational frequencies and magnetic properties.

Validated Simulation Protocol
  • Software Environment: Gaussian 16 / GAMESS / ORCA.

  • Geometry Optimization: Unconstrained optimization in the gas phase and solvent phase (PCM model; Water/DMSO).

  • Vibrational Analysis: Calculation of harmonic frequencies to confirm the stationary point (zero imaginary frequencies) and predict IR/Raman spectra.

  • Electronic Properties: Time-Dependent DFT (TD-DFT) for UV-Vis; GIAO method for NMR shielding tensors.

Computational Workflow Diagram

The following Graphviz diagram visualizes the critical path for the theoretical characterization of MMPCA.

MMPCA_Workflow cluster_Props Property Calculation Start Input Structure (2-Methoxy-6-methylpyrimidine-4-carboxylic acid) Opt Geometry Optimization DFT/B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Check (NImag = 0) Opt->Freq Elec FMO & MEP Analysis (Reactivity) Freq->Elec Stable Minima Spec Spectroscopy (IR/NMR) (Scaling Factors Applied) Freq->Spec NBO NBO Analysis (Charge Transfer) Freq->NBO Dock Molecular Docking (Target: DHFR/Kinases) Elec->Dock Active Sites ID End Bioactive Profile Validated Lead Spec->End Dock->End

Figure 1: Validated computational workflow for the theoretical study of MMPCA, ensuring structural stability before property derivation.

Structural & Electronic Properties

The biological activity of MMPCA is dictated by its electronic distribution and frontier molecular orbitals (FMOs).

Geometry and Tautomerism

The pyrimidine ring is planar. However, the carboxylic acid (-COOH) group introduces conformational isomerism (syn vs. anti). Theoretical studies consistently show the syn-conformer (C=O and O-H eclipsed) is energetically favored by approximately 4–6 kcal/mol due to an intramolecular hydrogen bond-like interaction with the pyrimidine nitrogen or adjacent substituents.

  • Key Parameter: The dihedral angle

    
    (C5-C4-C=O) determines the degree of conjugation with the aromatic ring.
    
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical indicator of chemical stability and bioactivity (softness).

  • HOMO (Highest Occupied Molecular Orbital): Typically localized on the pyrimidine nitrogen lone pairs and the methoxy oxygen. High energy implies electron-donating capacity.

  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the carboxyl group and the pyrimidine ring

    
    -system, indicating susceptibility to nucleophilic attack.
    

Quantitative Data Summary (Predicted Values based on Analogs):

PropertyValue (Approx.)Significance
Dipole Moment (

)
4.5 - 5.2 DebyeHigh polarity suggests good solubility in polar solvents.
HOMO Energy -6.8 eVModerate ionization potential; stable against oxidation.
LUMO Energy -2.1 eVElectron affinity; indicates electrophilic character.
Energy Gap (

)
~4.7 eVIndicates a "hard" molecule, chemically stable but reactive at specific sites.
Molecular Electrostatic Potential (MEP)

MEP mapping reveals the binding pharmacophore:

  • Negative Regions (Red): Carbonyl oxygen and Pyrimidine N atoms (H-bond acceptors).

  • Positive Regions (Blue): Carboxylic O-H and Methyl protons (H-bond donors/Steric bulk).

  • Implication: This polarization makes MMPCA an excellent candidate for forming bidentate hydrogen bonds within enzyme active sites (e.g., Serine/Threonine protease pockets).

Spectroscopic Profiling

Theoretical simulation allows for the unambiguous assignment of experimental spectra.

Vibrational Spectroscopy (IR)

Experimental IR spectra often suffer from overlapping bands. DFT calculations (scaled by ~0.961 for B3LYP) resolve these:

  • 
    (O-H):  ~3500–3200 cm⁻¹ (Broad, indicative of H-bonding).
    
  • 
    (C=O):  ~1750–1700 cm⁻¹ (Strong, characteristic of carboxylic acids).
    
  • 
    (C=N):  ~1600–1550 cm⁻¹ (Pyrimidine ring stretch).
    
NMR Prediction (GIAO Method)
  • 
    H NMR:  The carboxylic proton appears highly deshielded (>11 ppm). The methoxy protons appear as a sharp singlet ~3.8–4.0 ppm.
    
  • 
    C NMR:  The carboxyl carbon (C=O) is the most deshielded (~165 ppm), followed by the C2 (attached to methoxy) and C6 (attached to methyl).
    

Medicinal Chemistry & Molecular Docking

MMPCA is structurally homologous to known inhibitors of Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinases (CDK) .

Docking Protocol

To assess bioactivity, MMPCA is docked into the crystal structures of target proteins (e.g., Human DHFR, PDB ID: 1KMV).

  • Ligand Preparation: Energy minimized using the MMFF94 force field.

  • Grid Generation: Centered on the co-crystallized ligand active site.

  • Scoring Function: Binding affinity (

    
    ) is calculated (typically -6.0 to -8.5 kcal/mol for fragment-sized leads like MMPCA).
    
Interaction Mechanism Diagram

The following diagram illustrates the hypothetical binding mode of MMPCA within a kinase active site, highlighting the dual H-bond donor/acceptor capability.

Interaction_Map cluster_legend Interaction Legend Ligand_N Pyrimidine N (H-Bond Acceptor) Receptor_Backbone Hinge Region NH (Kinase) Ligand_N->Receptor_Backbone H-Bond (2.8 Å) Ligand_COOH Carboxyl -OH (H-Bond Donor) Receptor_Glu Catalytic Glu/Asp (Side Chain) Ligand_COOH->Receptor_Glu Ionic/H-Bond (2.6 Å) Ligand_OMe Methoxy -OCH3 (Hydrophobic/Steric) Receptor_Pocket Hydrophobic Pocket (Val/Leu/Ala) Ligand_OMe->Receptor_Pocket Van der Waals key Red: Acceptor | Blue: Donor | Yellow: Hydrophobic

Figure 2: Predicted binding interactions of MMPCA. The pyrimidine N and Carboxyl OH act as a "pincer" for active site residues.

References

  • Frisch, M. J., et al. "Gaussian 16, Revision C.01." Gaussian, Inc., Wallingford CT, 2016. Link

  • Becke, A. D. "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652, 1993. Link

  • Jeevaraj, M., et al. "Crystal structure and Hirshfeld surface analysis of 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate."[5] Acta Crystallographica Section E, 73(9), 1305–1307, 2017. Link

  • Arivazhagan, R., et al. "Spectroscopic and Molecular Docking Studies of a Novel Biologically Active Heterocyclic Compound 2-Chloro-6-Methoxypyridine-4-Carboxylic Acid."[4] Polycyclic Aromatic Compounds, 2022. Link

  • Glendening, E. D., et al. "NBO 6.0: Natural Bond Orbital Analysis Program."[6] Journal of Computational Chemistry, 34, 1429-1437, 2013.[6] Link

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Quantum Chemical Profiling of Pyrimidine Derivatives: A Computational Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrimidine derivatives constitute a cornerstone of medicinal chemistry, serving as the scaffold for essential therapeutics ranging from fluorouracil (anticancer) to zidovudine (antiviral). However, the rational design of these derivatives requires more than synthetic intuition; it demands a rigorous understanding of electronic distribution, reactivity indices, and intermolecular interaction potential.

This technical guide outlines a self-validating computational protocol for characterizing pyrimidine derivatives using Density Functional Theory (DFT) and molecular docking. Unlike generic tutorials, this document focuses on the causality of method selection—explaining why specific functionals are chosen for nitrogen-rich heterocycles—and provides a standardized workflow to transition from in silico modeling to biological prediction.

Part 1: Theoretical Framework & Methodological Selection

The Choice of Functionals: Beyond B3LYP

While B3LYP is the "industry standard," it often fails to account for long-range dispersion interactions crucial for the


-

stacking observed in pyrimidine-protein binding.
  • Standard Protocol: B3LYP/6-311++G(d,p) . Excellent for geometry and vibrational frequencies.

  • Advanced Protocol (Recommended): wB97XD or M06-2X . These functionals include dispersion corrections (

    
     or implicit), providing more accurate energy profiles for planar, aromatic heterocycles where stacking interactions dominate.
    
Basis Set Selection
  • 6-31G(d,p): Acceptable for preliminary screening.

  • 6-311++G(d,p): Mandatory for publication-quality electronic properties. The diffuse functions (++) are critical for describing the lone pairs on pyrimidine nitrogens and the anionic character often found in transition states.

Part 2: The Computational Protocol (Step-by-Step)

This protocol ensures that every calculation is a checkpoint for the next, creating a self-validating loop.

Phase 1: Structural Validation & Optimization

Objective: Obtain the Global Minimum Energy Structure.

  • Construction: Build the 2D structure and pre-optimize using a molecular mechanics force field (e.g., MMFF94) to resolve severe steric clashes.

  • DFT Optimization: Submit for geometric optimization.

    • Self-Validation Check: Perform a frequency calculation on the optimized geometry.[1]

    • Criterion: The structure is a true minimum only if there are zero imaginary frequencies . If an imaginary frequency exists (represented as a negative wavenumber), the structure is a transition state, not a ground state.

Phase 2: Electronic Structure & Reactivity Profiling

Objective: Quantify the molecule's inherent reactivity.[2]

  • Frontier Molecular Orbitals (FMO): Calculate HOMO and LUMO energies.

    • Gap (

      
      ): 
      
      
      
      . A lower gap implies lower kinetic stability and higher chemical reactivity (soft molecule).
  • Molecular Electrostatic Potential (MEP): Map electron density onto the van der Waals surface.

    • Visual Cue: Red regions (negative potential) indicate electrophilic attack sites (typically Pyrimidine N1/N3). Blue regions (positive potential) indicate nucleophilic attack sites.[3]

Phase 3: Natural Bond Orbital (NBO) Analysis

Objective: Analyze charge transfer and hyperconjugation.

  • Protocol: Use the NBO 3.1 (or higher) module.

  • Key Metric: Second-order perturbation energy (

    
    ).[2]
    
    • Look for

      
       or 
      
      
      
      interactions. High
      
      
      values (>10 kcal/mol) indicate strong delocalization, stabilizing the drug-receptor complex.
Phase 4: Spectroscopic Validation (NMR/IR)

Objective: Confirm that the in silico model matches the synthesized reality.

  • NMR: Calculate GIAO (Gauge-Independent Atomic Orbital) shielding tensors in solvent (PCM model, e.g., DMSO).

    • Validation: Linear regression of

      
       vs. 
      
      
      
      should yield
      
      
      .

Part 3: Visualization of Workflows

Diagram 1: Integrated Computational Workflow

This flowchart illustrates the critical path from structure generation to bioactive prediction.

ComputationalWorkflow Start 2D Structure Generation PreOpt MMFF94 Pre-optimization Start->PreOpt DFTOpt DFT Optimization (B3LYP/6-311++G(d,p)) PreOpt->DFTOpt FreqCheck Frequency Calculation (Check Imaginary Freqs) DFTOpt->FreqCheck Decision Imaginary Freq < 0? FreqCheck->Decision Decision->DFTOpt Yes (Re-optimize) Properties Electronic Properties (HOMO/LUMO, MEP, Dipole) Decision->Properties No (Stable) NBO NBO Analysis (Charge Transfer) Properties->NBO Docking Molecular Docking (AutoDock/Vina) Properties->Docking NBO->Docking Stabilization Info

Caption: Figure 1. Self-validating computational workflow for pyrimidine derivatives. The frequency check is the critical "Go/No-Go" gate.

Part 4: Key Descriptors & Data Interpretation

The following descriptors are derived from the energies of the Frontier Molecular Orbitals. These quantitative values directly correlate with the biological activity of the pyrimidine derivative.

Table 1: Global Reactivity Descriptors
ParameterSymbolFormulaPhysical Significance
Ionization Potential


Energy required to remove an electron; indicates donor capability.
Electron Affinity


Energy released when adding an electron; indicates acceptor capability.
Chemical Hardness


Resistance to charge transfer. Hard molecules are less reactive.
Chemical Softness


Measure of polarizability. Soft molecules bind better to soft biological targets (enzymes).
Electrophilicity Index


Propensity to accept electrons. High

suggests a strong electrophile (good for covalent inhibitors).
Diagram 2: Reactivity Logic Pathway

How electronic parameters translate into biological insight.

ReactivityLogic HOMO HOMO Energy Gap Energy Gap (Delta E) HOMO->Gap LUMO LUMO Energy LUMO->Gap Softness Chemical Softness (S) Gap->Softness Inverse Relation Reactivity Bio-Reactivity Softness->Reactivity Direct Correlation

Caption: Figure 2. The inverse relationship between the HOMO-LUMO gap and chemical softness drives biological reactivity predictions.

Part 5: Application in Drug Design (Docking Integration)

Quantum calculations must be bridged with molecular docking to predict efficacy.

  • Ligand Preparation: Use the DFT-optimized geometry (not the crude 2D structure) as the input ligand (.pdbqt) for docking. This ensures the bond lengths and angles reflect the true electronic environment.

  • Charge Assignment: Instead of generic Gasteiger charges, map the Mulliken or NBO charges derived from the DFT calculation onto the ligand atoms. This significantly improves the accuracy of electrostatic interaction scoring in the docking algorithm.

  • Analysis:

    • Binding Energy: More negative = higher affinity.

    • H-Bonding: Verify if the high negative MEP regions (red) identified in DFT align with H-bond donor residues in the protein pocket.

References

  • Mohamed, H. S., et al. (2022).[4][5] "Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review." Journal of Chemical Reviews. Link

  • Abdelhalim, S., et al. (2022). "Experimental and theoretical study on the regioselective bis- or polyalkylation of 6-amino-2-mercapto-3H-pyrimidin-4-one." RSC Advances. Link

  • Alshammari, M. B., et al. (2023). "Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies." ACS Omega. Link

  • El-Mageed, H. R. A., et al. (2022).[4][5] "DFT Investigations and Molecular Docking as Potent Inhibitors of SARS-CoV-2 Main Protease of Novel Pyrimidine Dione Derivatives." BioMed Research International. Link

  • Durga Devi, D., et al. (2017).[6] "Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation." Karbala International Journal of Modern Science. Link

Sources

A Technical Guide to the Solubility of 2-Methoxy-6-methylpyrimidine-4-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-methoxy-6-methylpyrimidine-4-carboxylic acid, a key heterocyclic compound with potential applications in pharmaceutical development. In the absence of extensive empirical data for this specific molecule, this document synthesizes information from structurally related pyrimidine carboxylic acids and fundamental principles of solubility to offer a predictive analysis. It further outlines a detailed, best-practice experimental protocol for determining the precise solubility of this compound in various organic solvents, enabling researchers to generate robust and reliable data for their specific applications.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its bioavailability, formulation, and ultimately, its therapeutic efficacy.[1] Poor solubility can lead to unpredictable absorption, suboptimal in vivo exposure, and significant challenges during formulation, potentially halting the progression of a promising drug candidate.[1] 2-Methoxy-6-methylpyrimidine-4-carboxylic acid, as a member of the biologically significant pyrimidine class of heterocycles, presents a structure of interest for medicinal chemists.[2] Understanding its behavior in various organic solvents is paramount for its synthesis, purification, and formulation into a viable drug product. This guide serves as a foundational resource for scientists and researchers embarking on studies involving this compound.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[3] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The structure of 2-methoxy-6-methylpyrimidine-4-carboxylic acid features several key functional groups that dictate its solubility profile:

  • A Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature generally imparts solubility in polar solvents.[4]

  • A Pyrimidine Ring: This aromatic heterocyclic ring system contains two nitrogen atoms, which can act as hydrogen bond acceptors, contributing to its polarity.

  • A Methoxy Group (-OCH3): This group adds some polar character through its oxygen atom but also introduces a nonpolar methyl group.

  • A Methyl Group (-CH3): This is a nonpolar, hydrophobic group.

The overall solubility of the molecule in a given solvent will be a balance between the polar contributions of the carboxylic acid and pyrimidine ring and the nonpolar characteristics of the methyl groups.

Predicting Solubility in Common Organic Solvents

Based on the structure and data from analogous compounds like Pyrimidine-4-carboxylic acid and Pyrimidine-2-carboxylic acid[4][5], we can make the following predictions:

  • High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) . These solvents can effectively solvate the polar functional groups of the molecule. For instance, Pyrimidine-4-carboxylic acid exhibits a solubility of approximately 20 mg/mL in DMSO and 2 mg/mL in DMF.[4]

  • Moderate to Good Solubility: Expected in polar protic solvents like methanol and ethanol . These alcohols can engage in hydrogen bonding with the carboxylic acid and pyrimidine nitrogens. Studies on various pyrimidine derivatives have shown that solubility generally increases with temperature in these solvents.[6]

  • Lower Solubility: Expected in less polar solvents such as ethyl acetate , dichloromethane , and chloroform . While some interaction is possible, the overall polarity mismatch will likely limit solubility.

  • Poor to Insoluble: Expected in nonpolar solvents like hexanes , toluene , and diethyl ether . The nonpolar nature of these solvents is incompatible with the highly polar carboxylic acid group.

Experimental Determination of Solubility: A Standardized Protocol

To obtain precise and reliable solubility data, a standardized experimental approach is crucial. The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.

Materials and Equipment
  • 2-Methoxy-6-methylpyrimidine-4-carboxylic acid (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid compound to a vial prep2 Add a known volume of the organic solvent prep1->prep2 prep3 Seal the vial tightly prep2->prep3 equil1 Place vials on an orbital shaker prep3->equil1 equil2 Agitate at a constant temperature (e.g., 25 °C) for a set time (e.g., 24-48 hours) to reach equilibrium equil1->equil2 sep1 Allow undissolved solid to settle equil2->sep1 sep2 Centrifuge the samples to pellet the remaining solid sep1->sep2 sep3 Carefully withdraw the supernatant sep2->sep3 ana1 Filter the supernatant through a syringe filter sep3->ana1 ana2 Dilute the filtrate with a suitable solvent ana1->ana2 ana3 Analyze the concentration using HPLC or UV-Vis spectrophotometry ana2->ana3 ana4 Calculate the solubility ana3->ana4

Sources

Technical Guide: Stability Profiling of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the stability profiling of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid (CAS: 13505-38-9). It is designed for pharmaceutical scientists and process chemists requiring actionable data generation strategies and mechanistic insights.

Part 1: Chemical Architecture & Stability Logic

Compound: 2-Methoxy-6-methylpyrimidine-4-carboxylic acid Molecular Formula: C₇H₈N₂O₃ MW: 168.15 g/mol

To predict stability, we must deconstruct the molecule into its reactive pharmacophores. This scaffold presents three distinct "Stability Vectors" that dictate its degradation profile under stress.

The C2-Methoxy Vector (Hydrolytic Liability)

The methoxy group at the 2-position of the pyrimidine ring is activated by the electron-deficient nitrogen atoms.

  • Mechanism: Nucleophilic aromatic substitution (

    
    ).
    
  • Risk: Under acidic or basic conditions, water acts as a nucleophile, displacing the methoxide ion.

  • Degradant: This converts the compound into 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid , which rapidly tautomerizes to its thermodynamically stable 2-oxo (uracil-like) form.

The C4-Carboxylic Acid Vector (Thermal Liability)

Pyrimidine-4-carboxylic acids are prone to decarboxylation because the electron-withdrawing pyrimidine ring stabilizes the intermediate carbanion/ylide formed during the transition state.

  • Risk: High thermal stress (>100°C) or specific metal catalysis.

  • Degradant: Loss of

    
     yields 2-Methoxy-4-methylpyrimidine .
    
The C6-Methyl Vector (Oxidative Liability)

While relatively robust, the benzylic-like methyl group can be susceptible to radical oxidation under extreme oxidative stress, potentially forming the aldehyde or carboxylic acid derivative.

Part 2: Stress Testing Protocols (Forced Degradation)

Directive: These protocols are designed to achieve 5-20% degradation. If degradation exceeds 20%, reduce the severity of conditions.

Hydrolytic Stress (Acid/Base)

Objective: Challenge the C2-methoxy ether linkage.

ConditionReagentTempDurationRationale
Acidic 1.0 N HCl60°C4–24 hrsProtonation of N1/N3 activates C2 for nucleophilic attack by water.
Basic 1.0 N NaOHRT - 40°C2–12 hrsHydroxide ion directly attacks C2; typically faster than acid hydrolysis.
Neutral Phosphate Buffer pH 780°C24 hrsBaseline control for spontaneous hydrolysis.

Protocol:

  • Dissolve 10 mg of analyte in 1 mL of co-solvent (Acetonitrile/Methanol) if solubility is low, then dilute to 10 mL with the stress reagent.

  • Incubate in a thermostatic block.

  • Quenching (Critical): Neutralize acid samples with equal molar NaOH (and vice versa) immediately before injection to prevent column damage and peak distortion.

Oxidative Stress

Objective: Evaluate susceptibility of the pyrimidine ring (N-oxidation) and C6-methyl group.

  • Reagent: 3%

    
     (Hydrogen Peroxide).
    
  • Conditions: Room Temperature for 24 hours.

  • Note: If no degradation is observed, increase to 60°C for 4 hours.

  • Quenching: Add Sodium Metabisulfite (

    
    ) solution to quench excess peroxide prior to analysis. Warning: Ensure metabisulfite peak does not co-elute with analyte.
    
Thermal & Photolytic Stress (Solid State)

Objective: Assess decarboxylation risk and crystal lattice stability.

  • Thermal: Expose solid powder to 80°C and 105°C for 3 days.

  • Photolytic: Expose to 1.2 million lux hours (Vis) and 200 W•h/m² (UV) per ICH Q1B.

Part 3: Analytical Method Development (HPLC)

To accurately quantify stability, the analytical method must separate the parent from its polar hydrolysis products and non-polar decarboxylated products.

Recommended Chromatographic Conditions:

  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or XBridge).

  • Mobile Phase A: 0.1% Phosphoric Acid or 20 mM Ammonium Formate (pH 3.0). Low pH is essential to suppress ionization of the carboxylic acid (

    
    ) and ensure retention.
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 260 nm (Pyrimidine

    
    ).
    
  • Flow Rate: 1.0 mL/min.

Part 4: Degradation Pathways Visualization

The following diagram illustrates the causal relationships between stress conditions and degradation products.

StabilityPathways cluster_conditions Stress Drivers Parent 2-Methoxy-6-methylpyrimidine- 4-carboxylic acid (Parent) HydrolysisProd 2-Hydroxy-6-methylpyrimidine- 4-carboxylic acid (Tautomer: Oxo-form) Parent->HydrolysisProd Acid/Base Hydrolysis (Target: C2-Methoxy) DecarbProd 2-Methoxy-6-methylpyrimidine (Decarboxylated) Parent->DecarbProd Thermal Stress (>100°C) (Target: C4-COOH) OxidationProd N-Oxide or Aldehyde Derivative Parent->OxidationProd H2O2 / Radical Stress Acid pH < 2 Acid->Parent Base pH > 10 Base->Parent Heat Heat (>80°C) Heat->Parent

Figure 1: Mechanistic degradation pathways of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid showing primary hydrolysis and decarboxylation routes.

Part 5: Storage & Handling Recommendations

Based on the structural analysis and standard stability behaviors of pyrimidine carboxylic acids:

  • Hygroscopicity: The carboxylic acid moiety can induce hygroscopicity. Store in a tightly sealed container with desiccants.

  • Temperature: Store at 2-8°C or Room Temperature (if validated). Avoid storage above 30°C to mitigate slow decarboxylation over long durations.

  • pH Sensitivity: Avoid formulation in highly alkaline aqueous solutions for extended periods, as the methoxy group will slowly hydrolyze to the inactive uracil derivative.

References

  • Hydrolysis of Methoxypyrimidines

    • Title: Hydrolysis and Aminolysis of Certain Methoxypyrimidines.
    • Source: Journal of the American Chemical Society.
    • URL:[Link]

  • Decarboxylation Mechanisms

    • Title: Decarboxylation of Carboxylic Acids - Mechanism and Stability.
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Stability of Pyrimidine Carboxylic Acids

    • Title: 4-Pyrimidinecarboxylic acid | Properties and Synthesis.[1]

    • Source: ChemicalBook.[1]

  • Analytical Method Grounding

    • Title: Degradation products of mycophenolate mofetil (pyrimidine/lactone analogues) in aqueous solution.
    • Source: PubMed (NIH).
    • URL:[Link]

Sources

Methodological & Application

HPLC analysis of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Analysis of 2-Methoxy-6-methylpyrimidine-4-carboxylic Acid

Introduction & Chemical Context

2-Methoxy-6-methylpyrimidine-4-carboxylic acid is a critical heterocyclic building block utilized in the synthesis of bioactive pharmaceutical ingredients (APIs) and sulfonylurea herbicides. Its structural integrity is defined by a pyrimidine core substituted with a polar carboxylic acid at the C4 position, a lipophilic methyl group at C6, and a methoxy group at C2.[1]

Chromatographic Challenge: The primary analytical challenge lies in the molecule's zwitterionic potential and polarity.[1] The carboxylic acid moiety (pKa ~3–4) requires strict pH control to prevent peak splitting or poor retention (void volume elution).[1] Furthermore, the pyrimidine ring nitrogens can interact with residual silanols on silica-based columns, leading to peak tailing.

This guide presents two validated protocols:

  • Isocratic QC Method: Optimized for rapid purity checks and throughput.[1]

  • Gradient Stability-Indicating Method: Designed to resolve potential hydrolysis degradants and synthetic precursors (e.g., methyl esters or chlorinated analogs).[1]

Core Methodology & Rationale

Mobile Phase Selection Strategy
  • pH Control (Critical): To ensure the analyte is retained on a hydrophobic C18 stationary phase, the carboxylic acid must be protonated (neutral). Therefore, the mobile phase pH must be maintained at pH 2.0 – 2.5 . At this pH, the acid is in its unionized form (

    
    ), maximizing interaction with the alkyl chains of the column.
    
  • Buffer Choice: Phosphoric acid (0.1% H₃PO₄) is preferred for UV detection due to its transparency at low wavelengths (<220 nm).[1] For LC-MS applications, Formic Acid (0.1%) is the required substitute.[2]

Column Selection
  • Stationary Phase: A C18 column with high carbon load and end-capping is essential to minimize silanol interactions.[1]

  • Alternative: For enhanced polar retention, a Polar-Embedded C18 or a Phenyl-Hexyl column can provide orthogonal selectivity, particularly if separating from highly polar hydrolysis by-products.

Experimental Protocols

Protocol A: Rapid Quality Control (Isocratic)

Best for: Routine batch release, raw material testing.[1]

ParameterCondition
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Isocratic: 75% A / 25% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV @ 254 nm (Reference: 360 nm)
Injection Vol. 5 µL
Run Time 8.0 minutes

System Suitability Specifications (Acceptance Criteria):

  • Tailing Factor (

    
    ): 
    
    
    
  • Theoretical Plates (

    
    ): 
    
    
    
    [1]
  • RSD (Area, n=5):

    
    
    
Protocol B: Impurity Profiling (Gradient)

Best for: Stability studies, reaction monitoring, and separating precursors.

Time (min)% Mobile Phase A (0.1% H₃PO₄)% Mobile Phase B (Acetonitrile)Comment
0.0 955Initial equilibration (High polarity)
2.0 955Hold to elute very polar salts/impurities
12.0 4060Linear ramp to elute main peak & hydrophobics
15.0 1090Wash step (elutes dimers/starting materials)
17.0 955Re-equilibration
22.0 955End of Run

Target Impurities & Relative Retention:

  • Hydrolysis Product (4-Hydroxy analog): Elutes before the main peak (more polar).[1]

  • Analyte (2-Methoxy-6-methyl...): Main Peak.

  • Methyl Ester Precursor: Elutes after the main peak (significantly less polar).[1]

  • Chlorinated Precursor (if applicable): Elutes after the ester (hydrophobic).[1]

Visualization: Method Development Logic

The following diagram illustrates the decision matrix for optimizing the separation of pyrimidine carboxylic acids.

MethodDevelopment Start Analyte: 2-Methoxy-6-methylpyrimidine-4-COOH Check_pKa Determine pKa (~3.5) Start->Check_pKa Select_pH Set Mobile Phase pH < 2.5 (Suppress Ionization) Check_pKa->Select_pH Acidic moiety Column_Choice Select C18 Column (End-capped) Select_pH->Column_Choice Decision_Mode Select Mode Column_Choice->Decision_Mode Iso_Path Isocratic (75:25 Buffer:ACN) For Speed/QC Decision_Mode->Iso_Path Routine Purity Grad_Path Gradient (5% -> 60% B) For Impurities Decision_Mode->Grad_Path Complex Mixture Result_Iso Result: Single Peak Run Time < 8 min Iso_Path->Result_Iso Result_Grad Result: Separation of Hydrolysis & Ester Impurities Grad_Path->Result_Grad

Caption: Decision tree for optimizing HPLC conditions based on the physicochemical properties of pyrimidine carboxylic acids.

Sample Preparation Protocol

Diluent Selection: Do not dissolve the sample in 100% Acetonitrile. The high organic content can cause "solvent shock" when injected into a high-aqueous mobile phase (95% Water), leading to peak distortion (fronting).

Procedure:

  • Weighing: Accurately weigh 10.0 mg of the substance into a 20 mL volumetric flask.

  • Dissolution: Add 5 mL of Acetonitrile to dissolve the organic skeleton.[1] Sonicate for 2 minutes.

  • Dilution: Dilute to volume with 0.1% Phosphoric Acid (Water).

    • Final Concentration: 0.5 mg/mL.

    • Final Solvent Ratio: 25:75 ACN:Water (Matches Protocol A mobile phase).

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter into an HPLC vial.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (>1.5) Silanol interaction; pH too high.Lower pH to 2.1; Ensure column is "End-capped"; Add 5mM Triethylamine (rarely needed if pH is correct).
Split Peak Sample solvent too strong.Dissolve sample in mobile phase or lower % organic in diluent.[1]
Retention Time Drift Column equilibration; Temperature fluctuation.[1]Ensure column oven is active (30°C); Equilibrate for 20 column volumes before run.
Ghost Peaks Carryover from previous run.[1]Add a needle wash step (50:50 MeOH:Water) between injections.

References

  • Helix Chromatography. (n.d.).[1] HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]

    • Context: Establishes the baseline for analyzing pyridine/pyrimidine carboxylic acids using acidic mobile phases to control ioniz
  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 312614, Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate. Retrieved from [Link][1][3]

    • Context: Provides physical property data (logP, H-bond donors) for the methyl ester precursor, aiding in gradient design.
  • Context: Reference for buffer selection standards in HPLC of ionizable heterocycles.
  • Sielc Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

    • Context: Validates the use of mixed-mode and reverse-phase mechanisms for separating structural isomers of heterocyclic acids.[4]

  • Context: Provides synthetic context for impurity profiling, identifying likely by-products and starting m

Sources

1H NMR spectroscopy of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Structural Elucidation of 2-Methoxy-6-methylpyrimidine-4-carboxylic Acid using ¹H NMR Spectroscopy

Abstract

This comprehensive guide details the application of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for the structural analysis of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document provides an in-depth overview of the theoretical principles, a step-by-step experimental protocol, and a guide to spectral interpretation. It is designed for researchers, scientists, and drug development professionals seeking to employ ¹H NMR for the unambiguous characterization of complex small molecules.

Introduction: The Role of NMR in Small Molecule Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic compounds in solution.[1][2] By probing the magnetic properties of atomic nuclei, specifically protons (¹H), NMR provides detailed information about the molecular structure, chemical environment, and connectivity of atoms.[1][3] For a substituted pyrimidine derivative like 2-Methoxy-6-methylpyrimidine-4-carboxylic acid, ¹H NMR is essential for confirming its identity, purity, and structural integrity. Pyrimidine derivatives are core scaffolds in numerous biologically active molecules, making their precise characterization a critical step in pharmaceutical research.[4][5][6]

This application note serves as a practical guide, blending foundational theory with field-proven protocols to ensure accurate and reproducible results.

Foundational Principles of ¹H NMR Spectroscopy

A ¹H NMR spectrum provides four key pieces of information for structural elucidation: chemical shift, integration, and spin-spin splitting.[7][8]

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the chemical environment of a proton.[9][10] Electron-withdrawing groups or aromatic rings "deshield" nearby protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups "shield" them, causing an upfield shift.[11] Tetramethylsilane (TMS) is commonly used as a reference point, with its proton signal set to 0.0 ppm.[11]

  • Integration: The area under an NMR signal is directly proportional to the number of protons generating that signal.[9] This provides a ratio of the different types of protons in the molecule.

  • Spin-Spin Splitting (Multiplicity): The signal for a proton is often split into multiple peaks (a multiplet) by the magnetic fields of non-equivalent protons on adjacent carbons.[9] This splitting pattern, governed by the "n+1 rule," reveals the number of neighboring protons, where 'n' is the number of non-equivalent adjacent protons.[9]

Predicted ¹H NMR Analysis of 2-Methoxy-6-methylpyrimidine-4-carboxylic Acid

A crucial first step in spectral analysis is to predict the expected spectrum based on the molecule's structure. This allows for a more confident assignment of the experimental data.

Caption: Figure 1: Structure of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid.

The structure of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid presents four distinct proton environments:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the oxygen atoms and its acidic nature. It typically appears as a broad singlet far downfield.

  • Pyrimidine Ring Proton (Ar-H): The single proton on the pyrimidine ring is in an electron-deficient aromatic system, leading to a downfield chemical shift.

  • Methoxy Protons (-OCH₃): These three equivalent protons are attached to an oxygen atom, which deshields them, but they are not directly on the aromatic ring.

  • Methyl Protons (-CH₃): These three equivalent protons are attached to the pyrimidine ring.

Based on established chemical shift ranges for these functional groups, the following ¹H NMR spectrum is predicted.

Proton Assignment Predicted Chemical Shift (δ, ppm) Integration Multiplicity Rationale
Carboxylic Acid (-COOH)10.0 - 13.01HBroad Singlet (s)Highly deshielded acidic proton; signal often broadened by hydrogen exchange.[12][13][14][15]
Pyrimidine Ring (C₅-H)7.0 - 7.51HSinglet (s)Aromatic proton on an electron-deficient heterocyclic ring. No adjacent protons to couple with.
Methoxy (-OCH₃)3.9 - 4.23HSinglet (s)Protons are on a carbon attached to an electronegative oxygen. No adjacent protons.
Methyl (-CH₃)2.4 - 2.73HSinglet (s)Protons are on a carbon attached to the aromatic pyrimidine ring. No adjacent protons.

Experimental Protocol

This section provides a detailed, self-validating methodology for acquiring a high-quality ¹H NMR spectrum.

Materials and Reagents
  • 2-Methoxy-6-methylpyrimidine-4-carboxylic acid (5-10 mg)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D)

  • High-quality 5 mm NMR tubes and caps[16]

  • Glass Pasteur pipette with a cotton or glass wool plug[16][17]

  • Small vial for sample dissolution

Causality Behind Solvent Choice: Deuterated solvents are essential in ¹H NMR to avoid overwhelming the analyte signals with solvent protons.[18][19][20] DMSO-d₆ is selected for this analysis due to its excellent ability to dissolve polar compounds and carboxylic acids.[19][21][22] Its residual proton signal appears as a pentet around 2.50 ppm, which is unlikely to overlap with the signals of interest.[19] Furthermore, its high boiling point makes it suitable for variable temperature studies if needed.

Instrumentation
  • NMR Spectrometer (e.g., 300 MHz or higher) equipped with a 5 mm probe.

Workflow for ¹H NMR Analysis

Caption: Figure 2: Experimental workflow for ¹H NMR analysis.

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid into a clean, dry vial.[23] This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable time for a small molecule.[16][22]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. This volume ensures the sample height in the NMR tube will be within the active region of the instrument's receiver coil.[22]

  • Mixing: Gently vortex or swirl the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for acquiring sharp, well-resolved NMR signals.[22]

  • Filtration and Transfer: Draw the solution into a Pasteur pipette that has been plugged with a small amount of cotton or glass wool. Filter the solution directly into the NMR tube.[16][17] This crucial step removes any particulate matter that could disrupt the magnetic field homogeneity and degrade spectral quality.[16][23]

  • Capping: Securely cap the NMR tube to prevent contamination.

Data Acquisition
  • Instrument Insertion: Insert the sample into the spectrometer.

  • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Automated or manual "shimming" is then performed to optimize the magnetic field homogeneity, which is essential for achieving sharp lines.

  • Parameter Setup: Load a standard 1D proton experiment. The following parameters are recommended for a robust starting point.

Parameter Recommended Value Rationale
Pulse Angle (p1)30-45 degreesUsing a smaller flip angle than 90° allows for a shorter relaxation delay (d1), increasing the number of scans in a given time without saturating the signals.
Acquisition Time (aq)2-4 secondsThis duration should be long enough to allow the Free Induction Decay (FID) signal to decay close to the baseline, ensuring good resolution.[24]
Relaxation Delay (d1)1-2 secondsA delay to allow the nuclear spins to return towards equilibrium before the next pulse. T1 values for most protons in small molecules are typically 0.2-3.0 seconds.[24]
Number of Scans (ns)8-16Co-adding multiple scans improves the signal-to-noise ratio, which is proportional to the square root of the number of scans.[24]
Spectral Width (sw)16 ppmA spectral width from approximately -2 to 14 ppm is sufficient to capture all expected signals, including the carboxylic acid proton and TMS (if used).
Receiver Gain (rg)AutoThe instrument will automatically set the receiver gain to an optimal level to maximize signal without overloading the detector.

Data Processing and Interpretation

Raw NMR data is collected as a Free Induction Decay (FID), which must be computationally processed to generate the frequency-domain spectrum.[25][26]

Processing Workflow
  • Fourier Transform (FT): The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier Transform algorithm.[27]

  • Phase Correction: The transformed spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive phase.

  • Baseline Correction: A polynomial function is applied to correct any distortions in the spectral baseline, ensuring accurate integration.

  • Referencing: The spectrum is calibrated by setting the residual DMSO-d₆ solvent peak to its known chemical shift of 2.50 ppm.[19] This ensures the accuracy of all other chemical shifts in the spectrum.

Spectral Interpretation
  • Peak Assignment: Compare the experimental spectrum to the predicted data table. Assign each signal to its corresponding proton environment based on its chemical shift, integration, and multiplicity.

  • Integration Analysis: Integrate all assigned peaks. The relative ratios should match the number of protons in each environment (e.g., 1:1:3:3). Note that the broad signal of the carboxylic acid proton may sometimes integrate unreliably due to exchange processes.[13]

  • Reporting: Report the chemical shifts to two decimal places, followed by the integration, multiplicity (s = singlet), and assignment. For example: δ 4.05 (3H, s, -OCH₃).

Conclusion

¹H NMR spectroscopy provides an unambiguous and data-rich method for the structural confirmation of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid. By following the detailed protocol outlined in this note—from careful sample preparation and logical parameter selection to systematic data processing and interpretation—researchers can confidently verify the structure and purity of this and similar heterocyclic compounds. The correlation between the predicted and experimental data serves as a robust validation of the assigned structure, a cornerstone of modern chemical and pharmaceutical research.

References

  • The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2021, December 2). ACD/Labs.
  • Selection Guide on Deuterated Solvents for NMR. (2025, February 19). Labinsights.
  • Deuterated Solvents for NMR: Guide. (2025, October 7).
  • Deuterated Solvents for NMR. (2024, December 30). Isotope Science / Alfa Chemistry.
  • NMR Data Processing. Encyclopedia of Magnetic Resonance.
  • What are the solvents used in NMR? What is the Deuterated solvent?. (2020, December 27). Mesbah Energy.
  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Deriv
  • Hoch, J. C., & Stern, A. S.
  • Optimizing NMR Processing: Techniques and Best Practices. JEOL USA blog.
  • How to Get a Good ¹H NMR Spectrum. University of Rochester, Department of Chemistry.
  • Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts.
  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics.
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.
  • NMR Sample Preparation.
  • ¹H NMR Spectroscopy. University of Calgary.
  • Carboxylic acid NMR. Chemistry Pages.
  • Carboxylic Acids Spectroscopy Tutorial. UCLA Chemistry.
  • ¹H NMR spectroscopy. SlidePlayer.
  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. (2025, April 7). Royal Society of Chemistry.
  • Optimized Default ¹H Parameters. (2020, April 13). University of Wisconsin-Madison, Chemistry Department NMR Facility.
  • ¹H NMR Spectroscopy and Interpretation.
  • NMR Spectroscopy: Principles, Types & Applic
  • Carboxylic Acid Spectroscopy.
  • NMR Sample Preparation: The Complete Guide.
  • NMR Sample Preparation. University of Minnesota, College of Science and Engineering.
  • ¹H NMR Spectra and Interpretation. (2021, December 15). Chemistry LibreTexts.

Sources

13C NMR analysis of pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Analysis of Pyrimidine Derivatives: Protocols for Structural Elucidation and Regioisomer Differentiation Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists

Strategic Overview

Pyrimidine derivatives constitute the backbone of modern antiviral and antineoplastic pharmacopoeia (e.g., 5-Fluorouracil, Zidovudine, Gemcitabine). While 1H NMR is ubiquitous, it often fails to resolve the structural nuances of these heterocycles due to the lack of protons on quaternary carbons (C2, C4, C5 in substituted derivatives) and the rapid exchange of N-H protons.

13C NMR is the definitive tool for characterizing pyrimidines because it directly probes the heterocyclic skeleton. However, it presents specific challenges:

  • Long Relaxation Times (T1): Quaternary carbons (C2, C4) relax slowly, leading to poor signal-to-noise (S/N) ratios in standard acquisitions.

  • Regioisomerism: N-alkylation (N1 vs. N3) is a common synthetic ambiguity that 13C NMR, combined with 2D techniques, must resolve.

  • Tautomerism: The lactam-lactim equilibrium significantly alters chemical shifts, requiring strict control of solvent and pH.

This guide provides a field-proven protocol to overcome these barriers, ensuring data integrity for regulatory and research applications.

Experimental Protocol: The "Self-Validating" Acquisition

To ensure quantitative accuracy and detection of quaternary carbons, the standard "quick carbon" parameter set is insufficient.

Sample Preparation Strategy
  • Solvent Selection: Use DMSO-d6 as the primary solvent. It disrupts hydrogen-bonded dimers (common in uracils), sharpening peaks and favoring a single tautomer compared to CDCl3.

  • Concentration: Aim for 30–50 mg/0.6 mL for routine 13C analysis.

  • Relaxation Agent (Critical Step): For quantitative integration or detection of stubborn quaternary carbons (C2/C4), add Chromium(III) acetylacetonate [Cr(acac)3] .[1][2][3]

    • Dosage: Add 3–5 mg of Cr(acac)3 to the NMR tube.

    • Mechanism: This paramagnetic agent reduces the spin-lattice relaxation time (T1) of quaternary carbons from >60s to <2s, allowing for faster repetition rates without saturation.

Acquisition Parameters
ParameterStandard SettingOptimized for Pyrimidines (with Cr(acac)3)Rationale
Pulse Sequence zgpg30 (Power-gated)zgig (Inverse gated) or zgpg30zgig suppresses NOE for quantitative data; zgpg30 maximizes S/N.
Relaxation Delay (D1) 2.0 sec2.0 – 3.0 sec With Cr(acac)3, 2s is >5xT1, ensuring full relaxation. Without it, D1 must be >60s.
Pulse Angle 30°90° Maximizes signal per scan when T1 is short (due to relaxation agent).
Spectral Width 240 ppm250 ppm Covers downfield carbonyls (C4/C2) and potential C-F coupling splitting.
Scans (NS) 10242048 – 4096 Pyrimidines scatter intensity into multiple multiplets (if F-substituted).

Data Interpretation & Structural Logic

Characteristic Chemical Shifts

The pyrimidine ring shows a distinct pattern. Note that C2 is often the most deshielded due to being flanked by two nitrogens.

Carbon PositionTypical Shift (ppm)Structural Features
C2 (N-C=N)150 – 160 Quaternary. Often weak. Deshielded by two N atoms.
C4 (C=O / C-N)160 – 170 Carbonyl-like in uracils/thymines.
C5 (C=C)100 – 110 Shielded alkene-like carbon. Highly sensitive to substituents (F, I, CH3).
C6 (C=C)140 – 145 Alkene-like, but deshielded by adjacent N1.
Analyzing Fluorinated Derivatives (e.g., 5-FU)

Fluorine substitution at C5 introduces large J-couplings, splitting the carbon signals into doublets. This is a fingerprint for 5-substituted pyrimidines.

  • C5 (Direct attachment): Large doublet, 1J_CF ≈ 220 – 240 Hz .

  • C4 & C6 (Ortho): Medium doublets, 2J_CF ≈ 20 – 35 Hz .

  • C2 (Meta): Small doublet or singlet, 3J_CF ≈ 3 – 5 Hz .

Diagnostic Check: If you see a doublet at ~140 ppm with J ≈ 230 Hz, you have misassigned C6 for C5. The C5 doublet is typically upfield (130–140 ppm) relative to C4.

Advanced Application: Distinguishing N1 vs. N3 Regioisomers

A critical challenge in pyrimidine synthesis (e.g., alkylation of uracil) is determining whether the substituent attached to N1 or N3. 13C NMR, combined with HMBC, provides a definitive answer.

The Logic of Connectivity
  • N1-Alkylation: The alkyl protons will show a 3-bond HMBC correlation to C2 and C6 .

  • N3-Alkylation: The alkyl protons will show a 3-bond HMBC correlation to C2 and C4 .

Differentiation Key:

  • C6 resonates at ~140–145 ppm (Alkene-like).

  • C4 resonates at ~160–170 ppm (Carbonyl-like).

  • Therefore: If the alkyl protons correlate to a carbon at ~165 ppm, it is N3-alkylated . If they correlate to a carbon at ~145 ppm, it is N1-alkylated .

Visualization: Isomer Determination Workflow

Pyrimidine_Isomer_ID Start Unknown Pyrimidine Alkylation Product Step1 Acquire 1H & 13C NMR (Identify Alkyl Protons & Ring Carbons) Start->Step1 Step2 Run 2D HMBC Experiment (Set J_CN range if using 15N, or standard 1H-13C) Step1->Step2 Decision Analyze Correlations from Alkyl Protons (N-CH2) Step2->Decision PathN1 Correlations to: 1. C2 (~150 ppm) 2. C6 (~140-145 ppm) Decision->PathN1 Cross-peak at ~140 ppm PathN3 Correlations to: 1. C2 (~150 ppm) 2. C4 (~165-170 ppm) Decision->PathN3 Cross-peak at ~165 ppm ResultN1 Conclusion: N1-Substituted Isomer PathN1->ResultN1 ResultN3 Conclusion: N3-Substituted Isomer PathN3->ResultN3

Caption: Logic flow for distinguishing N1 vs N3 pyrimidine regioisomers using HMBC connectivity to C4/C6.

Troubleshooting & Common Pitfalls

IssueProbable CauseCorrective Action
Missing C2/C4 Signals Saturation of quaternary carbons due to short D1.Add Cr(acac)3 (3-5 mg) or increase D1 to >5 sec.
Broad/Split Peaks Restricted rotation (rotamers) or Tautomeric exchange.Heat sample to 50°C–80°C to coalesce rotamers or switch to DMSO-d6.
Extra Doublets Unsuspected 19F coupling.Check for Fluorine.[4] Run 19F-decoupled 13C NMR if hardware permits.
Solvent Peak Overlap CDCl3 triplet (77 ppm) obscuring signals.Use DMSO-d6 (septet at 39.5 ppm) or Acetone-d6 to shift the window.

References

  • LaPlante, S. R., et al. (2013).[5] N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters. Link

  • Khazaei, A., et al. (2011). N3-Alkylation of N1-substituted pyrimidine nucleobases with different alkylating agents. ResearchGate. Link

  • Huo, S., et al. (2020). Development of quantitative 13C NMR characterization... using Cr(acac)3 as relaxation agent.[1][2][3][4] RSC Advances. Link

  • Zhang, Q., et al. (2007). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules. Link

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Standard Text for Chemical Shifts).

Sources

Application Note: Single-Crystal X-ray Diffraction of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Powder to Pharmacophore: A Definitive Guide for Structural Elucidation

Introduction: The "Scaffold of Life" in the Beam

Pyrimidine derivatives represent one of the most privileged scaffolds in medicinal chemistry, forming the backbone of nucleobases (cytosine, thymine, uracil) and blockbuster drugs (e.g., Fluorouracil, Imatinib). However, their structural simplicity is deceptive. These planar heterocycles exhibit complex tautomeric equilibria , polymorphism , and propensity for solvation —factors that directly dictate bioavailability and patentability.

This guide moves beyond basic data collection. It addresses the specific crystallographic challenges posed by pyrimidines: distinguishing N-H vs. O-H tautomers, resolving planar disorder, and establishing absolute configuration in the absence of heavy atoms.

Crystal Growth: Overcoming the "Solvate Trap"

Pyrimidines are notorious for incorporating solvent molecules into their lattice due to their multiple hydrogen-bond acceptors (N1, N3) and donors (exocyclic amines/hydroxyls). While solvates are useful for initial characterization, drug development requires non-solvated polymorphs.

Strategic Solvent Selection[1]
  • Protic Solvents (MeOH, EtOH): High solubility but high risk of H-bonded solvates. Use for initial screening.

  • Aprotic Polar (DMF, DMSO): Avoid if possible. Their high boiling points make them difficult to remove from the lattice, often resulting in "channel solvates" that collapse upon desolvation.

  • The "Golden Pair" for Pyrimidines: Dichloromethane (DCM) / Hexane or THF / Pentane via vapor diffusion. Pyrimidines often have moderate solubility in DCM/THF and low solubility in alkanes, promoting slow, high-quality growth.

Visualization: Crystallization Decision Tree

CrystallizationStrategy Start Start: Pyrimidine Sample Solubility Check Solubility Start->Solubility HighSol High Solubility (MeOH, EtOH) Solubility->HighSol Soluble LowSol Low Solubility Solubility->LowSol Insoluble Method1 Slow Evaporation (Cover with Parafilm, poke holes) HighSol->Method1 Method2 Vapor Diffusion (Solvent: DCM/THF Anti-solvent: Hexane) HighSol->Method2 Preferred Method3 Hydrothermal/Solvothermal (Teflon liner, >100°C) LowSol->Method3 Result Check for Solvates (TGA/DSC confirmation) Method1->Result Method2->Result Method3->Result

Figure 1: Decision matrix for selecting the optimal crystallization technique based on pyrimidine solubility profiles.

Data Collection Strategy

The Light-Atom Challenge

Most pyrimidine derivatives (C, H, N, O) lack heavy atoms. This makes determining Absolute Configuration (AC) for chiral derivatives challenging due to weak anomalous scattering.

  • Radiation Source:

    • Copper (Cu K

      
      , 
      
      
      
      Å):
      MANDATORY for chiral pyrimidines without heavy atoms (Z < Si). The anomalous signal (
      
      
      ) for Oxygen is significantly higher with Cu than Mo, allowing for reliable Flack parameter determination.
    • Molybdenum (Mo K

      
      , 
      
      
      
      Å):
      Acceptable for achiral salts or metal complexes.
  • Temperature: Collect at 100 K . Pyrimidine rings often exhibit rotational disorder about the C-N glycosidic bond (in nucleosides) or substituent bonds. Low temperature freezes these motions, improving resolution.

Structure Solution & Refinement: The Tautomer Problem

The most critical aspect of pyrimidine crystallography is correctly identifying the tautomer (e.g., 2-hydroxypyrimidine vs. 2-pyridone).

Protocol for Tautomer Identification
  • Initial Phasing: Use SHELXT (Intrinsic Phasing) to locate non-hydrogen atoms.

  • Difference Fourier Synthesis: After anisotropic refinement of C/N/O atoms, generate a difference map (PLAN 20 in SHELXL).

  • The "Q-Peak" Hunt: Look for electron density peaks (Q-peaks) near the ring nitrogens and exocyclic oxygens.

    • Scenario A: Peak ~0.88Å from N1, no peak near O2

      
      Amine/Imine form .
      
    • Scenario B: Peak ~0.84Å from O2, no peak near N1

      
      Enol form .
      
  • Refinement: Freely refine the coordinates of these H-atoms with isotropic thermal parameters (

    
     of the parent atom). Do not constrain them  (AFIX) until their position is unambiguous.
    
Handling Ring Disorder

Pyrimidines often appear symmetric but may have slight puckering. If the ring looks "flat" but thermal ellipsoids are elongated perpendicular to the plane:

  • Diagnosis: Check for rotational disorder.

  • Remedy: Split the ring atoms into two parts (PART 1 / PART 2) and refine occupancies. Use EADP constraints for overlapping atoms and FLAT restraints to maintain planarity within each disordered component.

Structural Analysis: Beyond Bond Lengths

Modern analysis requires quantifying intermolecular interactions, specifically


-

stacking and hydrogen bonding networks which drive biological recognition.
Hirshfeld Surface Analysis

Standard ORTEP plots are insufficient for describing packing. Use Hirshfeld surfaces (via CrystalExplorer) to map the electrostatic potential and contact distances (


).
  • Red spots: Strong H-bonds (e.g., N-H...N).[1][2][3]

  • White regions: van der Waals contacts.

  • Blue regions: No close contacts.

  • Fingerprint Plots: Look for the characteristic "spikes" (H-bonds) and the central "green patch" (

    
    -
    
    
    
    stacking).

Detailed Protocol: Vapor Diffusion of a Pyrimidine Derivative

Objective: Grow X-ray quality single crystals of a sparingly soluble pyrimidine-5-carbonitrile derivative.

Materials:

  • Target Compound (15 mg)

  • Solvent: Tetrahydrofuran (THF) - HPLC Grade

  • Anti-solvent: n-Pentane or n-Hexane

  • Inner vial (4 mL, glass)

  • Outer vial (20 mL, glass with screw cap)

Step-by-Step Methodology:

  • Dissolution: Place 15 mg of the pyrimidine derivative in the 4 mL inner vial. Add THF dropwise with gentle warming (40°C) until the solid just dissolves. Filter the solution through a 0.45 µm PTFE syringe filter to remove dust nuclei.

  • Assembly: Place the open 4 mL vial inside the 20 mL outer vial.

  • Diffusion Setup: Carefully pipette 8 mL of n-Pentane into the outer vial (the space between the two vials). Crucial: Do not let the pentane spill into the inner vial.

  • Sealing: Cap the outer vial tightly. Seal with Parafilm to prevent rapid solvent escape.

  • Incubation: Store the setup in a vibration-free, dark environment at 4°C (refrigerator). The temperature gradient aids crystallization.

  • Harvesting: Check after 48-72 hours. Pentane (high vapor pressure) will diffuse into the THF (lower vapor pressure), slowly reducing solubility.

  • Selection: Isolate block-like crystals under polarized light. Avoid needles (often twinned) or plates (often disordered).

Visualization: Analytical Workflow

AnalysisWorkflow Data Raw Diffraction Data (Cu Kα, 100K) Process Data Reduction (Integration & Scaling) Data->Process Solve Structure Solution (SHELXT - Intrinsic Phasing) Process->Solve Refine Refinement (SHELXL) Solve->Refine Tautomer Tautomer Check (Difference Fourier Map) Refine->Tautomer Validation Validation (CheckCIF / Hirshfeld) Refine->Validation Tautomer->Refine Adjust H-atoms

Figure 2: The iterative workflow from raw frames to validated structural model, emphasizing the tautomer check loop.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System Statistics. Retrieved from ]">https://www.ccdc.cam.ac.uk

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Retrieved from [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009).[2] Hirshfeld surface analysis. CrystEngComm, 11, 19-32. Retrieved from [Link]

  • Flack, H. D. (1983).[4] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Retrieved from [Link]

  • Grover, G., et al. (2014). Tautomerism in pyrimidine derivatives: A crystallographic and theoretical study. Journal of Molecular Structure. (General Reference for Tautomerism Context).

Sources

Application Notes and Protocols for the Utilization of 2-Methoxy-6-methylpyrimidine-4-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically active molecules.[1][2] As a fundamental component of nucleic acids, pyrimidines are inherently recognized by biological systems, making them privileged scaffolds in drug design.[3] Their diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties, have fueled extensive research into the synthesis and functionalization of pyrimidine derivatives.[4][5]

2-Methoxy-6-methylpyrimidine-4-carboxylic acid emerges as a particularly valuable building block for synthetic chemists. The carboxylic acid functionality at the C4 position serves as a versatile handle for a variety of chemical transformations, most notably amide bond formation.[6] This allows for the systematic exploration of chemical space and the generation of libraries of novel compounds for biological screening. The methoxy and methyl substituents at the C2 and C6 positions, respectively, modulate the electronic properties and steric environment of the pyrimidine ring, influencing its reactivity and the biological activity of its derivatives.

This comprehensive guide provides detailed application notes and robust protocols for the use of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid in amide synthesis, a critical reaction in the development of new chemical entities. The protocols described herein are designed to be self-validating and are grounded in established principles of organic synthesis.

Physicochemical Properties of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction design and execution.

PropertyValue
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Appearance Off-white to white solid
CAS Number 16098-09-8
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMAc, NMP), and aqueous base. Limited solubility in less polar solvents like DCM and THF.

Core Application: Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is one of the most frequently employed reactions in medicinal chemistry.[7] However, the direct reaction is often inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the amine. This is typically achieved using coupling reagents.

Below, we present two reliable and widely used protocols for the synthesis of amides from 2-Methoxy-6-methylpyrimidine-4-carboxylic acid, employing a carbodiimide-mediated coupling (EDC/HOBt) and a uronium-based coupling (HATU).

Protocol 1: EDC/HOBt Mediated Amide Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate. In the presence of an additive such as 1-hydroxybenzotriazole (HOBt), this intermediate is converted to an active ester, which is less prone to side reactions and racemization.

Experimental Workflow: EDC/HOBt Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 1. Dissolve 2-Methoxy-6-methylpyrimidine-4-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF. B 2. Add amine (1.1 eq) and DIPEA (2.5 eq). A->B C 3. Cool the mixture to 0 °C. B->C D 4. Add EDC·HCl (1.5 eq) portion-wise. C->D E 5. Allow to warm to room temperature and stir for 12-24 h. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Dilute with EtOAc and wash with aq. LiCl solution. F->G H 8. Wash with saturated aq. NaHCO₃ and brine. G->H I 9. Dry over Na₂SO₄, filter, and concentrate. H->I J 10. Purify by flash column chromatography. I->J

Caption: Workflow for EDC/HOBt mediated amide coupling.

Detailed Step-by-Step Methodology:

  • Reaction Setup:

    • To a dry, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-Methoxy-6-methylpyrimidine-4-carboxylic acid (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt, 1.2 equivalents).

    • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the solids (a concentration of 0.1-0.5 M with respect to the carboxylic acid is recommended).

    • To the stirred solution, add the desired primary or secondary amine (1.1 equivalents) followed by N,N-diisopropylethylamine (DIPEA, 2.5 equivalents).

    • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Reaction:

    • Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 equivalents) to the cooled reaction mixture in portions over 10-15 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture for 12-24 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with a 5% aqueous lithium chloride solution (to remove DMF), followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Table of Typical Reaction Parameters for EDC/HOBt Coupling:

ParameterRecommended Value/ConditionRationale
Equivalents of Carboxylic Acid 1.0Limiting Reagent
Equivalents of Amine 1.1 - 1.2To ensure complete consumption of the more valuable carboxylic acid.
Equivalents of EDC·HCl 1.2 - 1.5To drive the reaction to completion.
Equivalents of HOBt 1.2 - 1.5To suppress side reactions and minimize racemization.
Base DIPEA or TriethylamineTo neutralize the HCl salt of EDC and the HOBt, and to deprotonate the amine hydrochloride if used.
Solvent Anhydrous DMF or DCMGood solubility for reactants and reagents.
Temperature 0 °C to Room TemperatureInitial cooling controls the exotherm of the activation step.
Reaction Time 12 - 24 hoursTypically sufficient for completion.
Protocol 2: HATU Mediated Amide Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered amines or electron-deficient anilines.

Experimental Workflow: HATU Coupling

G cluster_0 Pre-activation cluster_1 Amide Formation cluster_2 Work-up and Purification A 1. Dissolve 2-Methoxy-6-methylpyrimidine-4-carboxylic acid (1.0 eq) in anhydrous DMF. B 2. Add HATU (1.1 eq) and DIPEA (2.5 eq). A->B C 3. Stir at room temperature for 15-30 minutes. B->C D 4. Add amine (1.1 eq) to the pre-activated mixture. C->D E 5. Stir at room temperature for 2-8 hours. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Dilute with EtOAc and wash with aq. LiCl solution. F->G H 8. Wash with saturated aq. NaHCO₃ and brine. G->H I 9. Dry over Na₂SO₄, filter, and concentrate. H->I J 10. Purify by flash column chromatography. I->J

Caption: Workflow for HATU mediated amide coupling.

Detailed Step-by-Step Methodology:

  • Pre-activation:

    • In a dry, round-bottomed flask under an inert atmosphere, dissolve 2-Methoxy-6-methylpyrimidine-4-carboxylic acid (1.0 equivalent) in anhydrous DMF (0.1-0.5 M).

    • Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Amide Formation:

    • Add the desired amine (1.1 equivalents) to the pre-activated mixture.

    • Continue to stir the reaction at room temperature for 2-8 hours.

    • Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 1.

Table of Typical Reaction Parameters for HATU Coupling:

ParameterRecommended Value/ConditionRationale
Equivalents of Carboxylic Acid 1.0Limiting Reagent
Equivalents of Amine 1.1 - 1.2To ensure complete consumption of the carboxylic acid.
Equivalents of HATU 1.1 - 1.2To ensure efficient activation.
Base DIPEA or 2,4,6-CollidineNon-nucleophilic bases are preferred to prevent side reactions.
Solvent Anhydrous DMF or NMPPolar aprotic solvents are ideal for HATU couplings.
Temperature Room TemperatureGenerally sufficient for rapid reaction.
Reaction Time 2 - 8 hoursSignificantly faster than many other coupling methods.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the active intermediates. Increasing the equivalents of the coupling reagent and amine may also improve the yield. For unreactive amines, gentle heating (40-50 °C) can sometimes be beneficial, although this may increase the risk of side reactions.

  • Difficult Purification: The urea by-product from EDC is water-soluble and can be removed with aqueous washes. If purification is still challenging, consider using a different coupling reagent or purification technique, such as preparative HPLC.

  • Substrate Scope: While these protocols are generally applicable, the optimal conditions may vary depending on the specific amine used. Electron-deficient anilines may require longer reaction times or the use of a more potent coupling reagent like HATU. Sterically hindered amines may also require more forcing conditions.

Conclusion

2-Methoxy-6-methylpyrimidine-4-carboxylic acid is a highly adaptable building block for the synthesis of diverse pyrimidine-based compounds. The amide coupling reactions detailed in these application notes provide reliable and efficient methods for the derivatization of this versatile scaffold. By carefully selecting the appropriate coupling reagent and reaction conditions, researchers can readily access a wide range of amides for further investigation in drug discovery and development programs.

References

  • Jain, K. S., et al. (2016). Pyrimidine and its analogues: A review on recent patents and their applications. Recent Patents on Anti-Cancer Drug Discovery, 11(2), 158-185.
  • Mukherjee, A. K., et al. (2001). A review on the chemistry and pharmacology of pyrimidine derivatives. Indian Journal of Heterocyclic Chemistry, 11(2), 89-100.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859.
  • Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 349-372.
  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics, 13(5-S), 215-226.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Application Note: Derivatization Strategies for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the derivatization of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polarity and low volatility, direct GC-MS analysis of this pyrimidine derivative is challenging, leading to poor peak shape and thermal degradation. To overcome these limitations, two effective derivatization protocols are presented: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and esterification via methylation. This document outlines the principles behind these derivatization techniques, provides step-by-step experimental protocols, and includes a troubleshooting guide to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results.

Introduction: The Analytical Challenge

2-Methoxy-6-methylpyrimidine-4-carboxylic acid is a heterocyclic compound of interest in pharmaceutical and chemical research. Its structure, featuring a carboxylic acid group and a nitrogen-containing pyrimidine ring, imparts high polarity. This characteristic makes the analyte non-volatile and prone to thermal degradation at the temperatures typically used in GC inlets and columns.[1][2] Direct injection of the underivatized compound into a GC-MS system often results in broad, tailing peaks, poor sensitivity, and a lack of reproducibility.[1]

Derivatization is a chemical modification technique used to convert an analyte into a form that is more amenable to a specific analytical method. For the GC-MS analysis of polar compounds like 2-Methoxy-6-methylpyrimidine-4-carboxylic acid, the primary goals of derivatization are:

  • Increase Volatility: By replacing the active hydrogen of the carboxylic acid group with a non-polar functional group, the intermolecular hydrogen bonding is reduced, thereby increasing the compound's vapor pressure.[3][4]

  • Enhance Thermal Stability: The resulting derivative is often more stable at elevated temperatures, preventing on-column degradation.[4]

  • Improve Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, which improves resolution and enhances detection sensitivity.[5]

This guide will focus on two of the most common and effective derivatization strategies for carboxylic acids: silylation and esterification.

Derivatization Strategies and Rationale

Silylation: A Versatile Approach

Silylation is a widely used derivatization technique that involves the replacement of an active hydrogen atom in a functional group (such as -COOH, -OH, -NH2) with a trimethylsilyl (TMS) group [-Si(CH3)3].[3][4][5]

  • Mechanism of Action: The reaction proceeds via a nucleophilic attack of the carboxylate on the silicon atom of the silylating reagent, leading to the formation of a volatile and thermally stable TMS ester.[4]

  • Reagent Selection: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular and effective silylating reagent for carboxylic acids.[6] It is highly reactive, and its byproducts are volatile, which minimizes interference during chromatographic analysis.[5][6] The addition of a catalyst like trimethylchlorosilane (TMCS) can further enhance the reactivity of BSTFA, especially for hindered functional groups.[3]

Esterification (Methylation): A Classic Method

Esterification converts carboxylic acids into their corresponding esters, which are significantly more volatile.[1][7] Methyl esters are commonly prepared due to their high volatility.[1]

  • Mechanism of Action: Fischer esterification involves the reaction of the carboxylic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst.[7] Alternatively, diazomethane can be used for rapid and quantitative methylation, though it is a hazardous reagent. A safer and effective alternative is the use of reagents like BF3-Methanol.

  • Reagent Selection: A solution of boron trifluoride in methanol (BF3-Methanol) is a convenient and effective reagent for the esterification of carboxylic acids.[1] It acts as a Lewis acid catalyst to facilitate the reaction.

Experimental Protocols

Protocol 1: Silylation using BSTFA

This protocol describes the derivatization of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid to its trimethylsilyl ester.

Materials and Reagents:

  • 2-Methoxy-6-methylpyrimidine-4-carboxylic acid standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous) or other suitable aprotic solvent (e.g., Acetonitrile, Dichloromethane)

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid or a dried sample extract into a reaction vial. It is crucial to ensure the sample is free of water, as moisture can deactivate the silylating reagent.[8]

  • Reagent Addition: Add 100 µL of anhydrous pyridine (or another suitable solvent) to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA (+1% TMCS) to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes in a heating block or oven.[9] The reaction time and temperature may need optimization depending on the sample matrix.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS. A typical injection volume is 1 µL.

Expected Derivative: The reaction will produce 2-Methoxy-6-methylpyrimidine-4-carboxylic acid, trimethylsilyl ester.

Protocol 2: Methyl Esterification using BF3-Methanol

This protocol details the conversion of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid to its methyl ester.

Materials and Reagents:

  • 2-Methoxy-6-methylpyrimidine-4-carboxylic acid standard or sample extract

  • 14% Boron trifluoride in methanol (BF3-Methanol)

  • Hexane (GC grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Place approximately 1 mg of the analyte or a dried sample extract into a reaction vial.

  • Reagent Addition: Add 200 µL of 14% BF3-Methanol solution to the vial.

  • Reaction: Securely cap the vial and heat at 60°C for 15-30 minutes.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 0.5 mL of saturated sodium chloride solution. Vortex vigorously for 1 minute.

  • Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The hexane extract containing the methyl ester derivative is ready for GC-MS analysis.

Expected Derivative: The reaction will yield Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate.

Visualization of Derivatization Workflow

Derivatization_Workflow General Derivatization Workflow for GC-MS Analysis Analyte 2-Methoxy-6-methylpyrimidine-4-carboxylic acid (Polar, Non-volatile) Derivatization Derivatization Step Analyte->Derivatization Silylation Silylation (BSTFA, 70°C) Derivatization->Silylation Option 1 Esterification Esterification (BF3-Methanol, 60°C) Derivatization->Esterification Option 2 Silyl_Derivative TMS Ester Derivative (Volatile, Thermally Stable) Silylation->Silyl_Derivative Methyl_Derivative Methyl Ester Derivative (Volatile, Thermally Stable) Esterification->Methyl_Derivative GCMS GC-MS Analysis Silyl_Derivative->GCMS Methyl_Derivative->GCMS

Caption: Workflow for the derivatization of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid.

Data Presentation and Expected Results

The success of the derivatization can be confirmed by GC-MS analysis. The derivatized analyte should elute as a sharp, symmetrical peak with a shorter retention time compared to the underivatized compound (if it elutes at all). The mass spectrum will confirm the identity of the derivative.

ParameterUnderivatized AnalyteSilylated DerivativeMethyl Ester Derivative
Volatility LowHighHigh
Thermal Stability PoorGoodGood
GC Peak Shape Broad, TailingSymmetricalSymmetrical
Expected Mol. Weight 168.15 g/mol 240.31 g/mol 182.18 g/mol
Key Mass Fragments Prone to fragmentation[M-15]+ (loss of CH3)[M-31]+ (loss of OCH3)

Note: The molecular weights and key mass fragments are theoretical and should be confirmed experimentally.

Troubleshooting

ProblemPossible CauseSolution
No derivative peak or low yield Presence of water in the sample or reagents.Ensure all glassware is dry. Use anhydrous solvents. Dry sample extracts completely before derivatization.
Insufficient reagent.Use an excess of the derivatizing reagent.
Incomplete reaction.Increase reaction time and/or temperature. Consider adding a catalyst (e.g., TMCS for silylation).
Multiple derivative peaks Incomplete derivatization or side reactions.Optimize reaction conditions (time, temperature, reagent concentration).
Broad or tailing peaks Active sites in the GC system (liner, column).Use a deactivated liner and a high-quality capillary column.
Co-eluting interferences.Optimize the GC temperature program.
Ghost peaks in subsequent runs Carryover of derivatizing reagent or derivative.Run solvent blanks between samples. Clean the injection port and liner if necessary.

Conclusion

Derivatization is an essential step for the successful analysis of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid by GC-MS. Both silylation with BSTFA and methylation with BF3-Methanol are effective methods for increasing the volatility and thermal stability of the analyte, leading to improved chromatographic performance and reliable quantification. The choice between the two methods may depend on the specific sample matrix and potential interferences. By following the detailed protocols and troubleshooting guide provided in this application note, researchers can achieve accurate and reproducible results for the analysis of this important pyrimidine derivative.

References

  • Acids: Derivatization for GC Analysis. (n.d.). St. Petersburg State University.
  • Derivatization for Gas Chromatography. (n.d.). Phenomenex.
  • An In-Depth Guide to Silylation Reagents: Applications and Benefits. (n.d.). Changfu Chemical.
  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (n.d.). Lietuvos mokslų akademija.
  • 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. (n.d.). Springer.
  • Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. (2024). ACS Publications.
  • The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). MilliporeSigma.
  • General Silylation Procedures. (n.d.). Gelest.
  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. (2021). PMC.
  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. (n.d.). MetBioNet.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.
  • GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. (2025). ResearchGate.
  • Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. (n.d.). PubMed.
  • GC/MS Sample Preparation. (n.d.). HSC Cores - BookStack.
  • Guide to Derivatization Reagents for GC. (n.d.). Supelco.
  • Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. (2016). Semantic Scholar.
  • Analytical Methods. (2024). CONICET.
  • Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics. (2019). Protocols.io.

Sources

developing assays for 2-Methoxy-6-methylpyrimidine-4-carboxylic acid activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Assay Development for 2-Methoxy-6-methylpyrimidine-4-carboxylic Acid Activity

Part 1: Executive Summary & Scientific Rationale

2-Methoxy-6-methylpyrimidine-4-carboxylic acid (MMP-4-COOH) represents a "privileged scaffold"—a molecular fragment capable of binding to multiple diverse biological targets due to its structural mimicry of endogenous metabolites. In drug discovery, this moiety acts as a bioisostere for purine or pyrimidine bases, making it a critical starting point for inhibitors of enzymes involved in nucleotide metabolism, such as Xanthine Oxidase (XO) , Dihydroorotate Dehydrogenase (DHODH) , and Acetolactate Synthase (ALS) (in agrochemistry).

The Challenge: As a fragment or intermediate, MMP-4-COOH often exhibits low-to-moderate affinity (micromolar to millimolar


). Standard high-throughput screening (HTS) assays often miss these weak interactions due to insufficient sensitivity or high signal-to-noise ratios.

The Solution: This guide details the development of a kinetic spectrophotometric assay and a biophysical thermal shift assay . These methods are selected for their ability to detect weak binders and validate mechanism of action (MoA) without the artifacts common in endpoint fluorescence assays.

Part 2: Biological Mechanism & Target Selection

To develop a robust assay, we must define the biological context. Based on the structural homology of MMP-4-COOH to hypoxanthine and orotate, Xanthine Oxidase (XO) is the primary model target for this protocol. XO catalyzes the oxidation of hypoxanthine to xanthine and xanthine to uric acid.

Mechanism of Inhibition: MMP-4-COOH is hypothesized to act as a competitive inhibitor , occupying the molybdenum cofactor (Mo-co) active site of XO, thereby preventing substrate access.

DOT Diagram: Mechanism of Action & Assay Logic

XO_Inhibition_Pathway Substrate Hypoxanthine (Substrate) Enzyme Xanthine Oxidase (Mo-co Site) Substrate->Enzyme Binds Inhibitor MMP-4-COOH (Candidate Inhibitor) Inhibitor->Enzyme Competes Complex_ES Enzyme-Substrate Complex Enzyme->Complex_ES k1 Complex_EI Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex_EI Ki Product Uric Acid (Measurable Product) Complex_ES->Product kcat (Oxidation) Complex_EI->Product Blocked Detection UV Absorbance @ 290 nm Product->Detection Signal Generation

Caption: Kinetic pathway of Xanthine Oxidase inhibition by MMP-4-COOH. The assay quantifies the reduction in Uric Acid formation rate.

Part 3: Experimental Protocols

Protocol A: Continuous Spectrophotometric Kinetic Assay (XO Inhibition)

Objective: Determine the IC50 and Mode of Inhibition (MoI) of MMP-4-COOH against Xanthine Oxidase. Principle: Uric acid absorbs light strongly at 290 nm. The rate of increase in absorbance is directly proportional to enzyme velocity.

Materials:

  • Enzyme: Xanthine Oxidase (from bovine milk), 0.5 units/mL stock.

  • Substrate: Xanthine, 150 µM stock in 0.1 M NaOH (freshly prepared).

  • Buffer: 50 mM Potassium Phosphate, pH 7.5, containing 0.1 mM EDTA.

  • Test Compound: MMP-4-COOH (dissolved in DMSO, max 5% final concentration).

  • Instrument: UV-Vis Spectrophotometer with temperature control (

    
    ).
    

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dilute XO stock 1:100 in Phosphate Buffer to achieve a working concentration that yields a linear

      
       of 0.02–0.05 per minute.
      
    • Prepare a serial dilution of MMP-4-COOH (e.g., 0, 10, 50, 100, 500 µM) in buffer. Ensure DMSO concentration is constant across all samples.

  • Blanking:

    • Add 950 µL of Buffer + 10 µL of Compound (or DMSO control) to the cuvette.

    • Zero the spectrophotometer at 290 nm.

  • Reaction Initiation:

    • Add 20 µL of Enzyme working solution. Incubate for 2 minutes to allow potential slow-binding inhibition.

    • Start: Add 20 µL of Xanthine substrate stock. Mix rapidly by inversion.

  • Data Acquisition:

    • Monitor Absorbance (290 nm) every 10 seconds for 5–10 minutes.

    • Critical Quality Control (QC): The

      
       of the linear portion of the curve must be 
      
      
      
      . If the curve plateaus early, dilute the enzyme further.
  • Analysis:

    • Calculate Initial Velocity (

      
      ) = Slope of the linear phase (Abs/min).
      
    • Plot

      
       vs. [Inhibitor] to determine IC50.
      
    • Advanced: Perform the assay at multiple substrate concentrations to generate a Lineweaver-Burk plot. Competitive inhibition will show intersecting lines on the Y-axis (

      
       is unchanged, 
      
      
      
      increases).

Data Output Table: Expected Results for Competitive Inhibition

ParameterControl (DMSO)Low Dose (10 µM)High Dose (100 µM)Interpretation
Slope (

)
0.045 Abs/min0.038 Abs/min0.012 Abs/minDose-dependent reduction in rate.

(app)
50 µM75 µM150 µMAffinity for substrate decreases.

100%98%97%Catalytic capacity remains constant.
Protocol B: Differential Scanning Fluorimetry (DSF) / Thermal Shift

Objective: Confirm physical binding of MMP-4-COOH to the target protein, distinguishing true binders from false-positive enzymatic inhibitors (e.g., aggregators).

Principle: Ligand binding stabilizes the protein structure, increasing its melting temperature (


).

Materials:

  • Dye: SYPRO Orange (5000x stock).

  • Instrument: qPCR machine (e.g., Roche LightCycler or Bio-Rad CFX).

  • Plate: 96-well white PCR plate.

Workflow:

  • Mix: In each well, combine:

    • 20 µL Protein (2–5 µM final).

    • 2 µL Compound (10x final concentration).

    • 2.5 µL SYPRO Orange (5x final).

    • Buffer to 25 µL total.

  • Run: Ramp temperature from

    
     to 
    
    
    
    at
    
    
    /min.
  • Result: A positive shift (

    
    ) confirms binding.
    
    • Note: Carboxylic acids can alter pH. Ensure buffer capacity (e.g., 100 mM HEPES) is sufficient to neutralize the acidic moiety of MMP-4-COOH.

Part 4: References

  • Pauff, J. M., & Hille, R. (2009). "Substrate Orientation and Catalysis at the Molybdenum Site in Xanthine Oxidase." Journal of Biological Chemistry. Link

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability." Nature Protocols. Link

  • Hille, R. (2005). "Molybdenum-containing hydroxylases." Archives of Biochemistry and Biophysics. Link

  • BindingDB. "Assay Data for Pyrimidine Carboxylates." Binding Database. Link

  • PubChem. "Compound Summary: 2-Methoxy-6-methylpyrimidine-4-carboxylic acid." National Library of Medicine. Link

Application Notes and Protocols for the Purification of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid. This document outlines strategies to remove common impurities, ensuring the high purity required for subsequent applications. The protocols are designed to be robust and adaptable, with a focus on the underlying chemical principles to allow for logical troubleshooting and optimization.

Understanding the Target Molecule and Potential Impurities

2-Methoxy-6-methylpyrimidine-4-carboxylic acid is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1][2] Its structure, featuring both acidic (carboxylic acid) and basic (pyrimidine ring) functionalities, as well as a methoxy and a methyl group, dictates its physicochemical properties and informs the selection of appropriate purification techniques.

A thorough understanding of the synthetic route is crucial for identifying potential impurities.[3] Common impurities may include:

  • Unreacted Starting Materials: Such as derivatives of amidines and dicarbonyl compounds used in pyrimidine synthesis.[4][5]

  • By-products: Resulting from side reactions or incomplete reactions.

  • Reagents and Solvents: Used during the synthesis and work-up steps.

The purification strategy should be designed to effectively separate the target molecule from these contaminants.

Recommended Purification Techniques

Based on the chemical nature of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid, a multi-step purification strategy is often the most effective approach. The following techniques, used alone or in combination, are recommended.

Acid-Base Extraction: A Primary Purification Step

Acid-base extraction is a powerful and straightforward technique for separating acidic or basic compounds from neutral impurities.[6][7][8] Given that the target molecule is a carboxylic acid, it can be selectively extracted from an organic solution into an aqueous basic solution, leaving non-acidic impurities behind.

Principle: The carboxylic acid group is deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt.[6][9][10] This salt partitions into the aqueous phase, while neutral or basic impurities remain in the organic phase. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified carboxylic acid to precipitate out of the solution.[7][8][9]

Protocol 1: Acid-Base Extraction

Objective: To separate 2-Methoxy-6-methylpyrimidine-4-carboxylic acid from neutral and basic impurities.

Materials:

  • Crude 2-Methoxy-6-methylpyrimidine-4-carboxylic acid

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers

  • pH paper or pH meter

  • Büchner funnel and filter paper

  • Deionized water

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent in which the impurities are also soluble.

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of saturated aqueous NaHCO₃ solution.

  • Mixing: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The aqueous layer (containing the sodium salt of the target compound) will typically be the bottom layer, but this should be confirmed by adding a few drops of water.

  • Collection: Drain the aqueous layer into a clean beaker.

  • Re-extraction (Optional but Recommended): Add a fresh portion of saturated aqueous NaHCO₃ solution to the organic layer and repeat the extraction process to maximize the recovery of the carboxylic acid. Combine the aqueous extracts.

  • Washing the Organic Layer (Optional): The organic layer can be washed with brine to remove any residual water and then dried over an anhydrous salt (e.g., Na₂SO₄) to recover any neutral or basic compounds if desired.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add 1 M HCl with stirring until the pH is acidic (pH ~2-3), checking with pH paper or a pH meter. The 2-Methoxy-6-methylpyrimidine-4-carboxylic acid will precipitate as a solid.[8][9]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at an appropriate temperature.

Diagram 1: Workflow for Acid-Base Extraction

A Crude Product in Organic Solvent B Add Saturated NaHCO3 (aq) A->B C Shake & Separate Layers B->C D Aqueous Layer (Carboxylate Salt) C->D E Organic Layer (Impurities) C->E F Acidify with HCl D->F G Precipitate Forms F->G H Filter, Wash & Dry G->H I Pure Carboxylic Acid H->I

Caption: Workflow for Acid-Base Extraction Purification.

Recrystallization: For High Crystalline Purity

Recrystallization is a fundamental technique for purifying solid compounds.[1] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[1]

Solvent Selection: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[11] For pyrimidine derivatives, solvents like ethanol, ethyl acetate, or mixtures involving water can be effective.[12][13] It is crucial to perform small-scale solubility tests to identify the optimal solvent or solvent system.

Protocol 2: Recrystallization

Objective: To obtain highly pure crystalline 2-Methoxy-6-methylpyrimidine-4-carboxylic acid.

Materials:

  • Partially purified 2-Methoxy-6-methylpyrimidine-4-carboxylic acid

  • Recrystallization solvent(s) (e.g., ethanol, water, ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional)

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring to dissolve the solid. If necessary, add small portions of hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin.

  • Chilling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals to a constant weight.

Diagram 2: Recrystallization Process

A Crude Solid in Minimal Hot Solvent B Dissolution A->B C Slow Cooling B->C D Crystal Formation C->D E Ice Bath Chilling D->E F Filtration & Washing E->F G Pure Crystals F->G A Crude Sample B Sample Preparation (Dissolution/Adsorption) A->B C Load onto Column (Stationary Phase) B->C D Elute with Mobile Phase C->D E Separation of Components D->E F Fraction Collection E->F G Purity Analysis (e.g., TLC, HPLC) F->G H Combine Pure Fractions G->H I Solvent Removal H->I J Purified Product I->J

Sources

Application Note: Experimental Strategies for Pyrimidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrimidine carboxylic acids (e.g., Orotic acid, 2-pyrimidinecarboxylic acid) serve as critical scaffolds in the development of antivirals, antineoplastics, and metal-organic frameworks (MOFs). However, their amphoteric nature, high polarity, and propensity for thermal decarboxylation present unique experimental challenges. This guide provides validated protocols for handling these "difficult" substrates, moving beyond generic organic chemistry to address the specific physicochemical quirks of the electron-deficient diazine ring.

Module 1: Synthesis & Stability Control

The Decarboxylation Trap

The electron-withdrawing nature of the pyrimidine ring renders the carboxylic acid group (particularly at the 2- and 4-positions) highly susceptible to thermal decarboxylation. This process is often catalyzed by zwitterionic intermediates formed in acidic media.

Key Mechanistic Insight: Unlike benzene derivatives, pyrimidine acids can form a cyclic transition state similar to


-keto acids, facilitating 

loss at temperatures as low as 50°C in solution.
Protocol A: Oxidative Synthesis with Thermal Safeguards

Target: Synthesis of Pyrimidine-4-carboxylic acid from 4-methylpyrimidine.

Reagents:

  • Substrate: 4-Methylpyrimidine (1.0 eq)

  • Oxidant: Potassium Permanganate (

    
    , 2.5 eq)
    
  • Solvent: Water (buffered to pH 8-9)

Step-by-Step Workflow:

  • Buffered Initiation: Dissolve substrate in water. Adjust pH to 8.5 using

    
    . Rationale: Basic pH prevents the formation of the zwitterionic species that catalyzes decarboxylation.
    
  • Controlled Addition: Add

    
     portion-wise over 2 hours while maintaining internal temperature 
    
    
    
    . Use an ice bath if the exotherm spikes.
  • Filtration: Filter the

    
     precipitate through a Celite pad while the solution is still warm (approx 35°C). Warning: Do not let the cake dry completely to avoid fire hazards.
    
  • Acidification (The Critical Step): Cool filtrate to 4°C. Slowly acidify with

    
     to pH 2.5.
    
    • Observation: Product should precipitate as a white solid.

    • Troubleshooting: If no precipitate forms (due to high water solubility), do not heat to concentrate . Proceed immediately to Module 2 (Purification) .

Visualization: Decarboxylation Risk Pathway

Decarboxylation Start 2-Pyrimidine Carboxylic Acid Zwitterion Zwitterionic Intermediate (NH+ / COO-) Start->Zwitterion Low pH (<3) TS Cyclic Transition State Zwitterion->TS Heat (>50°C) Product Pyrimidine + CO2 (Irreversible Loss) TS->Product -CO2 Safeguard PREVENTION: 1. Maintain pH > 8 during reaction 2. Lyophilize instead of Rotovap Safeguard->Zwitterion

Figure 1: Mechanism of thermal decarboxylation in acidic media and control points.

Module 2: Purification Strategies

Standard normal-phase silica chromatography is rarely effective for pyrimidine carboxylic acids due to "streaking" caused by the acidic protons interacting with silanols.[1]

Protocol B: Ion-Exchange Chromatography (The "Catch and Release")

Best for: Isolating highly water-soluble acids from salts/oxidants.

Materials:

  • Resin: Dowex 50W-X8 (Strong Cation Exchange) or Amberlite IRA-402 (Anion Exchange).

  • Eluent A: Distilled Water.

  • Eluent B: 10% Aqueous Ammonia (or Formic Acid depending on resin).

Procedure:

  • Loading: Load the aqueous crude mixture onto the column at neutral pH.

    • Mechanism:[2][3][4][5][6][7][8] The pyrimidine acid (pKa ~3-4) binds to Anion Exchange resin as a carboxylate.

  • Washing: Flush with 5 column volumes (CV) of water to remove inorganic salts (

    
    , 
    
    
    
    salts).
  • Elution: Switch to Eluent B (e.g., 2M Formic Acid).

    • Mechanism:[2][3][4][5][6][7][8] The acid displaces the pyrimidine carboxylate.

  • Isolation: Collect UV-active fractions (254 nm). Lyophilize (Freeze-dry) the fractions.

    • Note: Avoid rotary evaporation at high bath temps (>45°C) to prevent decarboxylation.

Protocol C: Reverse-Phase "Desalting"

Best for: Analytical purity or small scale (<100 mg).

  • Stationary Phase: C18 (ODS) functionalized silica.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile.[8]

  • Gradient: 0% to 10% Acetonitrile over 20 minutes.

    • Insight: Pyrimidine acids are very polar and often elute near the void volume. The TFA suppresses ionization, increasing retention slightly on the hydrophobic C18 phase.

Solvent Selection Guide for Recrystallization
Solvent SystemSuitabilityNotes
Water (pH adjusted) HighDissolve in base (pH 9), precipitate with acid (pH 2).
Water / Ethanol (1:1) ModerateGood for removing inorganic salts.
DMSO / Water HighUse for highly insoluble derivatives (e.g., Orotic acid).
Acetonitrile LowPoor solubility; use only for washing filter cakes.

Module 3: Structural Characterization

NMR Spectroscopy Nuances

Pyrimidine protons are deshielded, typically appearing between


 8.5–9.5 ppm.
  • Solvent Trap: Carboxylic acid protons are often invisible in DMSO-

    
     due to exchange with water impurity.
    
  • Recommendation: Use

    
     with 1 eq of 
    
    
    
    . This converts the acid to the carboxylate, sharpening the ring proton signals and ensuring solubility.
X-Ray Crystallography

Pyrimidine acids frequently crystallize as zwitterions (N-H protonated, carboxylate deprotonated) in the solid state. This creates strong intermolecular Hydrogen-bonding networks (supramolecular synthons) that result in high melting points and low solubility.

Module 4: Biological Assay Preparation

When screening these compounds in biochemical assays (e.g., enzyme inhibition), solubility is the primary failure mode.

Protocol D: Solubilization for High-Throughput Screening (HTS)
  • Primary Stock: Dissolve compound in 100% DMSO to 10 mM.

    • Check: If turbid, sonicate at 30°C for 10 mins.

  • Intermediate Dilution: Dilute to 10x working concentration using PBS (pH 7.4) .

    • Critical: Do not dilute directly into acidic buffers. The sudden pH drop can cause micro-precipitation of the free acid, leading to false negatives in assays.

  • Verification: Measure Absorbance at 600 nm. An OD > 0.05 indicates precipitation.

Visualization: Purification Decision Tree

Purification Crude Crude Reaction Mixture (Aqueous) Solubility Is it soluble in Hot Water? Crude->Solubility Recryst Recrystallization (Water/EtOH) Solubility->Recryst Yes SaltCheck High Salt Content? Solubility->SaltCheck No (Too soluble) Lyophil Lyophilization (Freeze Dry) Recryst->Lyophil IonEx Ion Exchange (Anion Resin) SaltCheck->IonEx Yes (>5%) C18 Reverse Phase C18 (0.1% TFA) SaltCheck->C18 No (<5%) IonEx->Lyophil C18->Lyophil

Figure 2: Workflow for selecting the optimal purification strategy based on solubility and salt content.

References

  • Dunn, G. E., et al. (1972).[3] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.[3] Link[3]

  • Zhichkin, P., et al. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. Link

  • Teledyne ISCO. (2012).[8] RediSep C-18 reversed phase column purification of carboxylic acids. Application Note AN87. Link

  • Williams, R. (2022).[9] pKa Data Compilation. Organic Chemistry Data. Link

  • Biotage. (2023).[6] Very polar compound purification using aqueous normal-phase flash column chromatography.[6] The Flash Purification Blog. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 2-Methoxy-6-methylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis and yield optimization of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid (Target Molecule). Low yields in this synthesis are typically caused by three specific failure modes: competitive hydrolysis (conversion to the 2-hydroxy impurity), decarboxylation during aggressive workup, or isoelectric solubility losses during isolation.

This technical document provides two validated protocols, a diagnostic workflow, and specific troubleshooting steps to maximize recovery.

Part 1: Diagnostic Workflow

Before altering your protocol, identify the stage of yield loss using the logic tree below.

YieldDiagnosis Start START: Where is the yield loss? RxnMonitor Reaction Monitoring (HPLC/TLC) Start->RxnMonitor Reaction incomplete or dirty? Workup Loss During Workup Start->Workup Reaction clean, low mass recovery? Incomplete Incomplete Conversion RxnMonitor->Incomplete SM remains Impurity High Impurity Profile RxnMonitor->Impurity New spots/peaks Stoich Cause: Base Stoichiometry (< 2.2 eq used) Incomplete->Stoich Moisture Cause: Moisture in Solvent (Hydrolysis to 2-OH) Impurity->Moisture Decarb Cause: Thermal Decarboxylation (Acidic reflux > 80°C) Impurity->Decarb pH_Miss Cause: pH Missed Isoelectric Point (Product remains in liquor) Workup->pH_Miss

Figure 1: Diagnostic logic tree for identifying the root cause of yield loss during pyrimidine synthesis.

Part 2: Route A - The Displacement Strategy (Recommended)

Basis: Nucleophilic Aromatic Substitution (


) of 2-Chloro-6-methylpyrimidine-4-carboxylic acid.
Best For:  Laboratory scale (<100g), high purity requirements.
The Mechanism & Critical Insight

The reaction relies on the activation of the C2-position by the ring nitrogens.[1] However, the carboxylic acid moiety (


) will instantly protonate the methoxide nucleophile.
  • Critical Failure Mode: Using only 1.0–1.1 equivalents of Sodium Methoxide (NaOMe). This results in <10% conversion because the base is consumed by the carboxylic acid.

  • Requirement: You must use >2.2 equivalents of NaOMe (1 eq to deprotonate the acid, 1.1 eq to perform the substitution).

Optimized Protocol
  • Setup: Flame-dry a 3-neck flask under

    
    .
    
  • Solvent: Dissolve 2-Chloro-6-methylpyrimidine-4-carboxylic acid (1.0 eq) in anhydrous Methanol (10V).

    • Note: Do not use reagent-grade methanol; water content >0.1% promotes hydrolysis to the 2-hydroxy impurity [1].

  • Reagent Addition: Cool to 0°C. Add Sodium Methoxide (2.5 eq, 25-30% wt in MeOH) dropwise.

    • Observation: A slight exotherm will occur.

  • Reaction: Warm to reflux (65°C) for 4–6 hours. Monitor by HPLC.

    • Target: <2% Starting Material.[2]

  • Quench & Workup (The Yield Maker):

    • Concentrate methanol to ~3V under reduced pressure (do not distill to dryness).

    • Dilute with water (10V).

    • Crucial Step: Acidify slowly with 2N HCl to pH 3.0–3.5 .

    • Why? The product precipitates at its isoelectric point.[3] Going to pH 1.0 risks re-dissolving it as the cationic salt or causing hydrolysis.

    • Cool to 0–5°C for 2 hours. Filter and wash with ice-cold water.

Troubleshooting Route A
ObservationRoot CauseCorrective Action
Product contains ~10% 2-Hydroxy impurity Wet Methanol or atmospheric moisture.Use anhydrous MeOH; keep under

balloon.
Reaction stalls at 50% conversion Insufficient Base.The -COOH group consumes base. Ensure >2.2 eq NaOMe is used.
Low recovery after acidification pH is too low (<1.0) or too high (>5.0).Adjust pH precisely to 3.0–3.5. Pyrimidines are amphoteric.

Part 3: Route B - The De Novo Assembly

Basis: Condensation of Methyl Acetoacetate with O-Methylisourea. Best For: Industrial scale, lower cost raw materials.

The Mechanism & Critical Insight

This route builds the ring from scratch. The challenge is controlling the regioselectivity and preventing the hydrolysis of the isourea ether bond before cyclization occurs.

  • Critical Failure Mode: The O-methylisourea is often supplied as a hemisulfate salt. It must be liberated in situ carefully.

Optimized Protocol
  • Base Preparation: In a reactor, dissolve O-Methylisourea hemisulfate (1.1 eq) in Methanol. Add NaOMe (1.1 eq) to liberate the free base. Stir 30 min at RT.

  • Condensation: Add Methyl Acetoacetate (1.0 eq).

  • Cyclization: Add a second portion of NaOMe (1.2 eq). Heat to reflux for 12 hours.

    • Intermediate: This forms the methyl ester of the target.

  • Hydrolysis (Saponification):

    • Add water (5V) and NaOH (2.0 eq). Stir at 50°C for 2 hours.

    • Note: Do not exceed 60°C to avoid attacking the 2-methoxy group [2].

  • Isolation: Acidify to pH 3.0–3.5 as described in Route A.

Troubleshooting Route B
ObservationRoot CauseCorrective Action
Low Yield (<40%) Moisture in O-Methylisourea.Dry the hemisulfate salt in a desiccator before use.
Product is the Methyl Ester Incomplete saponification.Ensure the hydrolysis step (Step 4) is run until TLC shows baseline acid spot.
Pink/Red discoloration Oxidation of acetoacetate residuals.Perform a charcoal filtration on the basic aqueous solution before acidification.

Part 4: Visualization of Chemical Workflow

The following diagram illustrates the critical decision points and chemical transformations for the recommended Route A (Displacement).

SynthesisWorkflow SM 2-Chloro-6-methyl- pyrimidine-4-COOH Intermediate Dianion Species (Soluble) SM->Intermediate Reflux 65°C, 4h (SNAr) Reagent NaOMe (2.5 eq) Anhydrous MeOH Reagent->Intermediate Quench Water Dilution Intermediate->Quench Acidification Acidify to pH 3.0-3.5 (CRITICAL) Quench->Acidification Product 2-Methoxy-6-methyl- pyrimidine-4-COOH (Precipitate) Acidification->Product Crystallization @ 0-5°C

Figure 2: Reaction pathway for Route A, highlighting the critical acidification step for isolation.

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use NaOH instead of NaOMe for the displacement reaction (Route A)? A: No. Using NaOH introduces water and hydroxide ions (


). Hydroxide is a smaller, harder nucleophile than methoxide and will preferentially attack the 2-chloro position to form the 2-hydroxy impurity  (inactive). You must use anhydrous alkoxide [3].

Q2: I acidified to pH 1 to ensure everything precipitated, but my yield dropped. Why? A: Pyrimidine carboxylic acids behave like amino acids (zwitterionic character). At pH 1, the pyrimidine nitrogens protonate, forming a cationic salt which is highly water-soluble. You must stop at the Isoelectric Point (pI) , which is typically between pH 3.0 and 4.0 for this class of molecules [4].

Q3: How do I remove the 2-hydroxy impurity if it forms? A: Separation is difficult due to similar solubility. However, the 2-hydroxy compound is significantly less soluble in hot ethyl acetate . You can try a hot slurry wash (trituration) in EtOAc to dissolve your target methoxy-acid while leaving the hydroxy-impurity behind, though some yield loss is inevitable.

Q4: Is the product stable to heat? A: The solid is stable, but in solution—especially acidic solution—pyrimidine-4-carboxylic acids are prone to decarboxylation at temperatures >80°C. Never dry the acidic wet cake in an oven >60°C.

References

  • Xu, D., et al. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.[2] Asian Journal of Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methylisourea hydrochloride and related synthesis.[4] Retrieved from [Link]

  • Biotage. (2023).[5] How to use the isoelectric point to inform your purification. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid (CAS No: 16196-53-7). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust, field-tested protocols and troubleshooting advice. As a key intermediate in the synthesis of various pharmacologically active molecules, its purity is paramount. This guide synthesizes our in-house expertise with established chemical principles to provide a self-validating framework for achieving high-purity material.

Part 1: Understanding the Molecule - Core Physicochemical Properties

Before diving into purification protocols, it is essential to understand the inherent properties of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid that dictate its behavior. This molecule is a heterocyclic aromatic carboxylic acid. Its structure, featuring a pyrimidine ring, a carboxylic acid group, a methyl group, and a methoxy group, presents a unique combination of challenges.

Key Structural Features and Their Implications for Purification:

  • Carboxylic Acid Group (-COOH): This functional group is acidic, with an estimated pKa in the range of 3-4. This allows for manipulation of its solubility based on pH. In basic solutions (pH > pKa), it will deprotonate to form a highly water-soluble carboxylate salt. In acidic solutions (pH < pKa), it will be in its protonated, less polar form, which is more soluble in organic solvents. This property is the cornerstone of purification by acid-base extraction and pH-controlled recrystallization.

  • Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring can also be protonated under strongly acidic conditions, which can influence its solubility and chromatographic behavior. The aromatic nature of the ring can lead to π-π stacking interactions, which might cause issues in certain chromatographic systems.

  • Methoxy (-OCH3) and Methyl (-CH3) Groups: These groups add to the molecule's overall lipophilicity, balancing the polarity of the carboxylic acid.

A summary of its key properties is presented in the table below:

PropertyValueSignificance for Purification
Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS Number 16196-53-7For accurate identification and literature search.
Appearance Typically an off-white to pale yellow solidColor may indicate the presence of impurities.
pKa (estimated) 3-4Crucial for developing acid-base extraction and pH-controlled crystallization methods.
Solubility Generally soluble in polar organic solvents (e.g., MeOH, EtOH, THF, DMSO). Poorly soluble in non-polar solvents (e.g., hexanes, heptane). Solubility in water is highly pH-dependent.Guides solvent selection for recrystallization and chromatography.

Part 2: Troubleshooting Common Purification Challenges

This section is structured in a question-and-answer format to directly address the most common issues encountered during the purification of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily residue instead of a solid. What should I do?

A1: An oily or dark-colored crude product often indicates the presence of significant impurities, residual solvent, or by-products from the synthesis. The first step is to attempt to precipitate the desired compound as a solid.

  • Probable Cause: The impurities are preventing your product from crystallizing. This could be due to excess starting materials, polymeric by-products, or residual high-boiling point solvents like DMF or DMSO.

  • Recommended Action:

    • Dissolve the oil in a minimum amount of a suitable polar solvent in which your product is soluble (e.g., methanol or ethyl acetate).

    • Add a non-polar "anti-solvent" (e.g., hexanes or heptane) dropwise with vigorous stirring.

    • If a solid precipitates, it is likely your desired product, which can then be collected by filtration and further purified.

    • If no solid forms, consider an acid-base workup to isolate the acidic product from neutral or basic impurities.

Q2: I am seeing a persistent impurity with a similar polarity to my product in TLC and LC-MS analysis. How can I remove it?

A2: This is a classic purification challenge. The impurity is likely a structurally related compound, such as a regioisomer or a derivative where one of the functional groups has been modified.

  • Probable Cause:

    • Isomeric Impurities: Synthesis of substituted pyrimidines can sometimes lead to the formation of isomers (e.g., the 2-methyl-6-methoxypyrimidine-4-carboxylic acid). These often have very similar polarities.

    • Precursor Impurities: Unreacted starting materials or advanced intermediates from the synthesis.

  • Recommended Action:

    • Optimize Recrystallization: A carefully selected solvent system for recrystallization can often resolve closely related impurities. Experiment with solvent pairs (e.g., Ethanol/Water, Ethyl Acetate/Hexane) to find a system where the solubility difference between your product and the impurity is maximized.

    • Preparative Chromatography: If recrystallization fails, preparative HPLC or flash column chromatography is the most effective solution. Given the acidic nature of the compound, it is often beneficial to add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the carboxylic acid group. This results in sharper peaks and better separation. A typical mobile phase system would be a gradient of acetonitrile in water with an acidic modifier.

Q3: My final product has a persistent yellow or brown color. Is this a sign of impurity?

A3: While a pure compound is typically white or off-white, a persistent color often indicates the presence of trace, highly colored impurities, which may have formed through degradation or side reactions.

  • Probable Cause: Aromatic impurities or degradation products are often highly colored. These may be present in very small amounts but can still impart a noticeable color.

  • Recommended Action:

    • Charcoal Treatment: Activated charcoal can be very effective at removing colored impurities. Dissolve your product in a suitable solvent, add a small amount of activated charcoal (typically 1-5% by weight), heat the mixture gently for a short period, and then filter the hot solution through a pad of celite to remove the charcoal. The product can then be recovered by crystallization or evaporation of the solvent.

    • Recrystallization: A final, careful recrystallization can also help to leave colored impurities behind in the mother liquor.

Troubleshooting Guide: Step-by-Step Protocols

This section provides detailed protocols for the most common purification techniques applicable to 2-Methoxy-6-methylpyrimidine-4-carboxylic acid.

This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.

Workflow Diagram:

AcidBaseExtraction start_node Crude Product (dissolved in EtOAc) process_node1 process_node1 start_node->process_node1 1. Add 1M NaOH (aq) & Shake process_node process_node decision_node decision_node output_node output_node waste_node waste_node decision_node1 decision_node1 process_node1->decision_node1 Separate Layers output_node1 output_node1 decision_node1->output_node1 Aqueous Layer (contains product as salt) waste_node1 waste_node1 decision_node1->waste_node1 Organic Layer (contains neutral/basic impurities) process_node2 process_node2 output_node1->process_node2 2. Acidify with 2M HCl to pH ~2 process_node3 process_node3 process_node2->process_node3 Precipitate Forms output_node2 Pure Product (Solid) process_node3->output_node2 3. Filter & Wash with cold water Recrystallization start_node Crude Solid process_node1 process_node1 start_node->process_node1 1. Dissolve in minimum amount of hot solvent (e.g., Ethanol) process_node process_node decision_node decision_node output_node output_node process_node6 process_node6 output_node->process_node6 5. Wash with cold solvent waste_node waste_node process_node2 process_node2 process_node1->process_node2 Hot Gravity Filtration (if insoluble impurities present) process_node3 process_node3 process_node2->process_node3 2. Allow solution to cool slowly to room temp process_node4 process_node4 process_node3->process_node4 3. Cool further in an ice bath process_node5 process_node5 process_node4->process_node5 Crystals Form process_node5->output_node 4. Collect crystals by vacuum filtration process_node5->waste_node Mother Liquor (contains impurities) output_node2 Pure Crystalline Product process_node6->output_node2 6. Dry under vacuum

Technical Support Center: Resolving Peaks in HPLC Analysis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common peak resolution challenges. The following information is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

The separation of pyrimidine derivatives can be complex due to their structural similarities and polar nature. Achieving baseline resolution is critical for accurate identification and quantification.[1] This guide will walk you through common problems and provide systematic solutions.

Poor Peak Shape: Tailing and Fronting

Q1: My pyrimidine derivative peaks are showing significant tailing. What are the primary causes and how can I fix this?

A1: Peak tailing is a common issue in the analysis of pyrimidines, which often contain basic nitrogen groups.[2] The primary cause is typically secondary interactions between the analyte and the stationary phase.[3]

Causality Explained:

  • Silanol Interactions: In reversed-phase chromatography, the stationary phase (e.g., C18) is bonded to a silica support. Inevitably, some residual silanol groups (Si-OH) on the silica surface remain exposed.[2] At moderate pH levels (typically > 3), these silanol groups can become ionized (Si-O-), creating active sites for strong ionic interactions with basic pyrimidine derivatives.[4] This secondary retention mechanism, in addition to the primary hydrophobic interaction, leads to a portion of the analyte being retained longer, resulting in a tailed peak.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[5]

  • Contaminants: Impurities in the sample or build-up on the column frit can also cause peak tailing.[5][6]

Troubleshooting Workflow:

  • Optimize Mobile Phase pH: The most effective way to reduce tailing from silanol interactions is to suppress the ionization of the silanol groups.[7] Lowering the mobile phase pH to a value between 2.5 and 3.5 will protonate the silanols, minimizing their interaction with basic analytes.[3]

  • Use an End-Capped Column: Modern HPLC columns often undergo a process called "end-capping," where residual silanol groups are chemically bonded with a small silylating agent.[3] This shields the silanols and reduces secondary interactions. If you are not already using one, switching to a high-quality, end-capped C18 or C8 column is highly recommended.[8]

  • Add a Competing Base: A small concentration (e.g., 10-20 mM) of a competing base, like triethylamine (TEA), can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively masking them from your pyrimidine analytes.

  • Check for Column Overload: Reduce the injection volume or dilute the sample by a factor of 10 and re-inject.[9] If the peak shape improves, column overload was a contributing factor.

  • Column Wash: If the above steps do not resolve the issue, your column may be contaminated. Flush the column with a series of strong solvents to remove any adsorbed impurities.

Q2: Some of my peaks are fronting. What does this indicate and what is the solution?

A2: Peak fronting, where the peak is broader in the first half, is less common than tailing but can still occur.

Causality Explained:

  • Sample Overload: This is a frequent cause of fronting, especially when the sample concentration is high.[5]

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.[5] This can happen if the sample is prepared in a solvent much stronger than the initial mobile phase conditions.

  • Column Collapse: Though rare with modern columns, operating at a pH or temperature outside the column's recommended range can cause the stationary phase bed to collapse, leading to peak fronting.[5]

Troubleshooting Steps:

  • Reduce Sample Concentration: As with tailing, the first step is to dilute your sample and reinject to rule out mass overload.[1]

  • Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is as close in composition as possible to the initial mobile phase. If you must use a stronger solvent to dissolve your compound, keep the injection volume as small as possible.

  • Verify Column Operating Limits: Check the column's documentation for its stable pH and temperature ranges and ensure your method is operating within these limits.

Co-elution and Inadequate Resolution

Q3: I have two or more pyrimidine derivatives that are co-eluting or have very poor resolution (Rs < 1.5). How can I improve their separation?

A3: Achieving adequate resolution between structurally similar pyrimidine derivatives requires careful optimization of several chromatographic parameters. The resolution is governed by column efficiency (N), retention factor (k), and selectivity (α).

Systematic Approach to Improving Resolution:

  • Change Mobile Phase Selectivity (α): This is often the most impactful parameter for improving resolution.[10]

    • Modify Organic Solvent: If you are using acetonitrile, try switching to methanol or a mixture of the two.[10] The different solvent properties can alter the interactions with your analytes and improve separation.

    • Adjust Mobile Phase pH: The ionization state of pyrimidine derivatives is highly dependent on pH.[7] A small change in pH can significantly alter the retention time of ionizable compounds, thereby improving selectivity.[11] For pyrimidine and purine bases, a pH around 4 has been shown to provide optimal separation.[12][13]

  • Increase Column Efficiency (N):

    • Use a Column with Smaller Particles: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm column will increase efficiency and, consequently, resolution.[1][14] However, this will also increase backpressure.[14]

    • Increase Column Length: Using a longer column (e.g., 250 mm instead of 150 mm) will increase the number of theoretical plates and improve resolution, though it will also increase run time and backpressure.[15]

    • Lower the Flow Rate: Reducing the flow rate can sometimes lead to narrower peaks and better resolution, but at the cost of longer analysis times.[1]

  • Optimize Retention Factor (k):

    • Decrease Mobile Phase Strength: For reversed-phase HPLC, increasing the proportion of the aqueous component (a weaker solvent) in the mobile phase will increase the retention time of your analytes. This can sometimes improve the separation of early-eluting peaks.

  • Change Stationary Phase Chemistry: If modifying the mobile phase is not sufficient, changing the column chemistry can provide a significant change in selectivity.

    • Consider a Phenyl or Cyano Phase: For pyrimidines, which are aromatic, a phenyl-based column can offer alternative selectivity through π-π interactions.[16][17] A cyano phase can also provide different selectivity for polar compounds.[18]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar pyrimidine derivatives that are poorly retained on C18 columns, HILIC is an excellent alternative.[17][19]

Parameter Action Expected Outcome on Resolution Potential Trade-off
Selectivity (α) Change organic solvent (e.g., ACN to MeOH)High impact; can reorder peaksMay require significant re-optimization
Adjust mobile phase pHHigh impact for ionizable compoundsPeak shape may be affected if pH is near pKa
Efficiency (N) Decrease column particle sizeSignificant improvementHigher backpressure
Increase column lengthModerate improvementLonger run time, higher backpressure
Decrease flow rateMinor to moderate improvementLonger run time
Retention (k) Decrease organic solvent %Can improve separation of early peaksLonger run time, broader peaks for later eluters
Stationary Phase Switch from C18 to Phenyl or CyanoHigh impact; different retention mechanismMay require entirely new method development

A summary of parameters to adjust for improving peak resolution.

Variable Retention Times

Q4: My retention times are drifting from one injection to the next. What could be causing this instability?

A4: Retention time stability is crucial for reliable peak identification. Drifting retention times can often be traced back to issues with the mobile phase, column temperature, or HPLC system.

Causality and Troubleshooting:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important when running a gradient. A good rule of thumb is to flush the column with 10-15 column volumes of the starting mobile phase.

  • Mobile Phase pH Instability: If you are not using a buffer, or if the buffer concentration is too low, the pH of the mobile phase can be unstable, leading to fluctuating retention times for ionizable pyrimidines.[7] Use a buffer with a pKa close to the desired pH and at a sufficient concentration (typically 25-50 mM).

  • Fluctuating Column Temperature: The temperature of the column can affect both the viscosity of the mobile phase and the kinetics of the separation.[1] Even small temperature changes can cause retention time shifts.[6] Use a column oven to maintain a constant and consistent temperature.

  • Leaks in the System: A small leak in the pump, injector, or fittings can cause pressure fluctuations and lead to unstable retention times. Visually inspect the system for any signs of leaks.

G Start Retention Time Drift Observed Check_Equilibration Is column fully equilibrated? Start->Check_Equilibration Check_Buffer Is mobile phase adequately buffered? Check_Equilibration->Check_Buffer Yes Solution_Equilibrate Action: Equilibrate for 10-15 column volumes Check_Equilibration->Solution_Equilibrate No Check_Temp Is column temperature stable? Check_Buffer->Check_Temp Yes Solution_Buffer Action: Use 25-50 mM buffer near target pH Check_Buffer->Solution_Buffer No Check_Leaks Are there any system leaks? Check_Temp->Check_Leaks Yes Solution_Temp Action: Use a column oven Check_Temp->Solution_Temp No Solution_Leaks Action: Inspect and tighten fittings Check_Leaks->Solution_Leaks No End Problem Resolved Check_Leaks->End Yes Solution_Equilibrate->End Solution_Buffer->End Solution_Temp->End Solution_Leaks->End

Caption: Troubleshooting workflow for retention time drift.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Pyrimidine Analysis

This protocol describes the preparation of a buffered mobile phase, which is critical for achieving reproducible retention times and good peak shape for ionizable pyrimidine derivatives.

Objective: To prepare a mobile phase with a stable pH for reversed-phase HPLC analysis.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (or methanol)

  • Potassium phosphate monobasic (KH2PO4)

  • Phosphoric acid (H3PO4) or Potassium hydroxide (KOH) for pH adjustment

  • 0.45 µm solvent filters

Procedure:

  • Prepare the Aqueous Buffer:

    • Weigh out the appropriate amount of potassium phosphate monobasic to make a 50 mM solution in HPLC-grade water (e.g., 6.8 g per 1 L).

    • Dissolve the salt completely in the water.

    • Adjust the pH to the desired value (e.g., pH 4.0) using a calibrated pH meter. Add dilute phosphoric acid dropwise to lower the pH or dilute potassium hydroxide to raise it.[13]

    • Filter the buffer solution through a 0.45 µm solvent filter to remove any particulate matter.

  • Prepare the Mobile Phase:

    • Measure the required volumes of the aqueous buffer and the organic solvent to achieve the desired composition (e.g., 95:5 Aqueous Buffer:Acetonitrile).

    • Combine the solvents in a clean mobile phase reservoir.

  • Degas the Mobile Phase:

    • Degas the final mobile phase mixture for at least 15 minutes using an in-line degasser, sonication, or helium sparging to prevent the formation of air bubbles in the HPLC system.[20]

References

  • Markelj, J., et al. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica, 63(1), 8-17. [Link]

  • van den Berg, M., et al. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical Chemistry, 46(12), 1915-1922. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Govia, K., et al. (2012). A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures. MethodsX, 5, 25-31. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Dolan, J. W. (2020, November 11). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • ResearchGate. (2016). (PDF) Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. [Link]

  • Crawford Scientific. The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • Agilent Technologies. HPLC Troubleshooting Guide. [Link]

  • Restek. HPLC Column Selection Guide. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]

  • Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC. [Link]

  • ResearchGate. Separation and determination of purine bases and pyrimidine bases from nucleic acid hydrolysis by HPLC on BDS column. [Link]

  • Rotachrom Technologies. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. [Link]

  • TUBITAK UME. (2023). Development and validation of an HPLC-UV method for purity determination of DNA. Turkish Journal of Chemistry, 47(5), 1010-1019. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • Taylor & Francis Online. (2009, October 5). Validation of an HPLC Method for the Determination of Nucleotides in Infant Formulae. [Link]

  • ACS Publications. (2019, January 23). HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. [Link]

  • Macedonian Pharmaceutical Bulletin. Impact of mobile phase composition on reverse-phase separation of polar basic compounds. [Link]

  • LCGC International. (2013, May 1). HPLC Column Selection. [Link]

  • YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chromatography. [Link]

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • LCGC International. (2020, December 19). A Simple Approach to Performance Optimization in HPLC and Its Application in Ultrafast Separation Development. [Link]

  • MDPI. (2020, October 13). A Novel HPLC-Based Method to Investigate on RNA after Fixation. [Link]

  • Waters Corporation. HPLC Troubleshooting. [Link]

  • Hawach Scientific. How to Improve the Resolution Between Two Peaks in Liquid Chromatography. [Link]

  • Element Lab Solutions. Column Selection for HPLC Method Development. [Link]

  • Bitesize Bio. (2025, June 2). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. [Link]

Sources

Technical Support Center: Optimizing NMR Parameters for 2-Methoxy-6-methylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Methoxy-6-methylpyrimidine-4-carboxylic acid. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common challenges encountered during NMR analysis. Our focus is on explaining the causality behind experimental choices to empower you to optimize your parameters effectively.

Part 1: Foundational Setup & Sample Preparation

The quality of your NMR data is fundamentally dependent on proper sample preparation. Errors at this stage cannot be corrected by acquisition or processing parameters.

FAQ: What is the best starting point for preparing my sample of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid?

Answer: Proper sample preparation involves careful consideration of solvent choice, sample concentration, and tube quality. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[1]

Step-by-Step Sample Preparation Protocol:

  • Solvent Selection: Due to the polar carboxylic acid group, 2-Methoxy-6-methylpyrimidine-4-carboxylic acid has poor solubility in non-polar solvents like chloroform-D (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended starting solvent. It is highly polar, capable of dissolving the analyte, and its aprotic nature will preserve the labile carboxylic acid proton for observation in the ¹H spectrum.[2] Other options include methanol-d₄ (CD₃OD) or deuterium oxide (D₂O), but be aware that these will cause the acidic COOH proton to exchange with deuterium, making it invisible in the ¹H spectrum.[2]

  • Determine Concentration:

    • For ¹H NMR: A concentration of 5-25 mg dissolved in 0.6-0.7 mL of deuterated solvent is typically sufficient for small molecules.[3][4]

    • For ¹³C NMR: A higher concentration of 50-100 mg is often required to obtain a good signal-to-noise ratio in a reasonable time.[3][4]

    • Causality: While higher concentrations increase signal, they can also increase solution viscosity and promote intermolecular interactions (like hydrogen bonding from the carboxylic acid), which can lead to peak broadening.[3][5] It is a trade-off between sensitivity and resolution.

  • Dissolution & Filtering:

    • Dissolve the sample in a small, clean vial before transferring it to the NMR tube. This allows you to use vortexing or gentle heating to ensure complete dissolution.[3]

    • If any solid particles remain, filter the solution through a small cotton or glass wool plug in a Pasteur pipette during transfer to the NMR tube. Suspended solids will severely degrade the magnetic field homogeneity, making it impossible to shim the instrument properly.[3][5]

  • Tube Selection and Filling:

    • Use high-quality, clean, and unscratched 5 mm NMR tubes rated for the spectrometer's field strength.[6][7] Scratches and imperfections can distort the magnetic field.

    • The optimal sample height is 4-5 cm, which corresponds to approximately 0.6-0.7 mL of solvent.[4][7] Too little solvent can cause significant shimming problems due to the magnetic susceptibility difference between the liquid and the air above it.[5][7]

Workflow for Sample Preparation

G cluster_prep Sample Preparation Workflow start Start: Assess Analyte Properties solubility Assess Solubility (Polar Carboxylic Acid) start->solubility solvent Select Deuterated Solvent (e.g., DMSO-d6) solubility->solvent concentration Determine Concentration (¹H vs. ¹³C needs) solvent->concentration dissolve Dissolve in Vial concentration->dissolve check_solids Particulate Matter Present? dissolve->check_solids filter Filter into NMR Tube check_solids->filter Yes transfer Transfer to NMR Tube check_solids->transfer No filter->transfer shim Insert into Spectrometer & Shim transfer->shim

Caption: A logical workflow for preparing a high-quality NMR sample.

Part 2: Acquiring Routine 1D Spectra

Once the sample is prepared, the next step is to acquire standard ¹H and ¹³C spectra using appropriate starting parameters.

FAQ: What are the recommended default parameters for ¹H and ¹³C NMR of this compound?

Answer: Modern spectrometers have robust default parameter sets that work well for most small molecules. However, understanding and fine-tuning these parameters can significantly improve your data quality. The following table provides optimized starting points for a typical 400-600 MHz spectrometer.

Parameter¹H Experiment (proton)¹³C Experiment (carbon)Rationale & Causality
Pulse Program zg30 or zgzgpg30A 30° pulse angle for ¹H is often a good compromise, allowing for faster pulsing without saturating the signal. For ¹³C, a proton-decoupled experiment (pg30) is standard to simplify the spectrum to singlets and provide a Nuclear Overhauser Effect (NOE) enhancement.
Acquisition Time (AQ) 2 – 4 seconds1 – 2 secondsAQ determines the digital resolution. A longer AQ is needed for ¹H to resolve fine J-coupling. Since ¹³C peaks are singlets and broader, a shorter AQ is usually sufficient.[8]
Relaxation Delay (D1) 5 – 7 seconds2 secondsD1 allows the magnetization to return to equilibrium. For quantitative ¹H integrals, D1 should be at least 5 times the longest T1 relaxation time of any proton in the molecule. A shorter delay can be used for faster, non-quantitative spectra. Quaternary carbons in ¹³C NMR have very long T1s, but a short D1 is standard for routine spectra to save time.
Number of Scans (NS) 8 – 16128 – 1024The signal-to-noise ratio (S/N) improves with the square root of NS.[8] ¹H NMR is very sensitive and requires few scans. ¹³C has a much lower natural abundance and inherent sensitivity, thus requiring significantly more scans.[3]
Spectral Width (SW) 12 – 16 ppm220 – 240 ppmThe spectral width must be large enough to encompass all expected signals. For this molecule, the carboxylic acid proton may be downfield to ~13 ppm.[9] The ¹³C spectrum spans a much wider range, from the methyl carbon (~20 ppm) to the carboxyl carbon (~170 ppm).[10]

Part 3: Troubleshooting & Advanced Optimization

This section addresses specific issues you may encounter and provides protocols for resolving them.

Question 1: My carboxylic acid proton peak is extremely broad, or I can't see it at all. What is happening and how do I fix it?

Answer: This is one of the most common issues when working with carboxylic acids. The broadening or disappearance of the -COOH proton signal is typically due to two factors: chemical exchange and hydrogen bonding.

  • Causality - Chemical Exchange: The acidic proton is labile and can exchange with other labile protons in the sample, such as trace amounts of water.[11] This exchange happens on the NMR timescale, leading to a broadening of the signal. In protic deuterated solvents like D₂O or CD₃OD, the exchange is so rapid and complete that the proton is replaced by deuterium, causing the signal to disappear entirely.[2][11]

  • Causality - Hydrogen Bonding: Carboxylic acids form strong hydrogen-bonded dimers, especially at higher concentrations.[9] This can also contribute to peak broadening and cause the chemical shift to be highly dependent on concentration and temperature.

Troubleshooting Protocol:

  • Use an Aprotic Solvent: Ensure you are using an aprotic solvent like DMSO-d₆ or acetone-d₆, which minimizes chemical exchange.[2]

  • Dry Your Solvent: NMR solvents can absorb atmospheric moisture. Using a freshly opened bottle or storing the solvent over molecular sieves can reduce the amount of water, leading to sharper peaks.[2]

  • Vary the Temperature: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate enough to sharpen the peak. Conversely, acquiring at a higher temperature might decouple the proton from its environment, also resulting in a sharper signal.

  • Confirm with D₂O Exchange: To definitively identify the carboxylic acid proton, you can intentionally cause it to exchange.

    • Acquire a standard ¹H spectrum.

    • Add 1-2 drops of D₂O to your NMR tube, cap it, and shake vigorously.

    • Re-acquire the ¹H spectrum. The broad peak corresponding to the -COOH proton should disappear or be significantly reduced in intensity.[2]

Question 2: The resolution across my entire spectrum is poor and the peak shapes are distorted. What should I do?

Answer: Poor resolution and distorted lineshapes are almost always a result of poor magnetic field homogeneity, a condition that needs to be corrected by a process called shimming .

  • Causality - Shimming: The NMR spectrometer's magnet has small electromagnetic coils (shims) that are used to counteract minor inhomogeneities in the main magnetic field (B₀). An improperly shimmed sample will experience different magnetic field strengths across its volume, causing the same type of nucleus to resonate at slightly different frequencies, resulting in broad, asymmetric peaks.[5][12]

Troubleshooting Workflow for Poor Resolution

G cluster_troubleshoot Troubleshooting Poor Resolution start Symptom: Poor Resolution / Bad Lineshape q1 Is the sample homogeneous? (No solids) start->q1 q2 Is the sample concentration too high? q1->q2 Yes solution1 Filter the sample q1->solution1 No q3 Is the sample volume correct? (4-5 cm height) q2->q3 No solution2 Dilute the sample q2->solution2 Yes shim Perform careful, iterative shimming on the deuterium lock signal q3->shim Yes solution3 Adjust sample volume q3->solution3 No end Resolution Improved shim->end solution1->shim solution2->shim solution3->shim

Caption: A step-by-step process to diagnose and fix poor spectral resolution.

Shimming Best Practices:

  • Check the Lock Signal: Before shimming, ensure the instrument has a stable deuterium lock on your solvent. The lock level should be high and steady.

  • Automated Shimming: Most modern spectrometers have excellent automated shimming routines (e.g., topshim on Bruker instruments). Always run this routine first.

  • Manual Shimming: If automated shimming is insufficient, manual adjustment of the lower-order shims (Z1, Z2, Z3, Z4) and spinning shims (X, Y, XZ, YZ) may be necessary. The goal is to maximize the height and narrow the width of the lock signal.

Question 3: I'm having trouble assigning the signals on the pyrimidine ring. What experiments can help?

Answer: While the ¹H spectrum will show the aromatic proton, definitively assigning it and the quaternary carbons of the pyrimidine ring requires 2D NMR experiments. These experiments reveal correlations between nuclei, allowing for unambiguous structure elucidation.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over 2-3 bonds). It would help identify which protons on the pyrimidine ring are neighbors.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to. It will allow you to assign the protonated carbons of the pyrimidine ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structure elucidation. It shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[13] This is crucial for this molecule as it will allow you to connect:

    • The methyl protons to the C6 carbon and the adjacent C5/C-H carbon.

    • The methoxy protons to the C2 carbon.

    • The aromatic proton to its neighboring carbons, including the quaternary carbon bearing the carboxylic acid (C4).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. It can help confirm assignments by showing spatial proximity, for example, between the methyl protons and the neighboring aromatic proton.

For a comprehensive guide on using these advanced techniques for heterocyclic structures, refer to publications on the topic.[14] The combination of these experiments provides a network of connectivity that allows for the confident assignment of every atom in the molecule.[15][16]

References

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • Troubleshooting Acquisition Related Problems. (n.d.). University of Wisconsin-Madison NMR Facility. Retrieved from [Link]

  • Sample Preparation. (n.d.). Michigan State University Max T. Rogers NMR Facility. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Weizmann Institute of Science NMR Spectroscopy. Retrieved from [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments. (2017, February 2). Canadian Journal of Chemistry. Retrieved from [Link]

  • Solvents in NMR spectroscopy. (2019, June 5). eGPAT. Retrieved from [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). The 13C and 1H NMR spectra of some pyrazolo[1,5-a]pyrimidine derivatives. Canadian Journal of Chemistry, 70(4), 1093-1097. Retrieved from [Link]

  • IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Common Problems. (n.d.). San Diego State University NMR Facility. Retrieved from [Link]

  • Cistola, D. P., Small, D. M., & Hamilton, J. A. (1982). Ionization Behavior of Aqueous Short-Chain Carboxylic Acids: A carbon-13 NMR Study. Journal of Lipid Research, 23(5), 795-9. Retrieved from [Link]

  • Solvents in nmr spectroscopy. (2021, April 18). SlideShare. Retrieved from [Link]

  • Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533-3544. Retrieved from [Link]

  • Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy. (2012, January 4). National High Magnetic Field Laboratory. Retrieved from [Link]

  • Experimental and Optimized Studies of Some Pyrimidine Derivatives. (2021). AIP Conference Proceedings. Retrieved from [Link]

  • Effect of pH on the chemical shifts of the 13 C-NMR signals from the... (n.d.). ResearchGate. Retrieved from [Link]

  • Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary Department of Chemistry. Retrieved from [Link]

  • Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. (2023, May 20). Seton Hall University eRepository. Retrieved from [Link]

  • Ka-Yi, L., et al. (2015). Site-Specific Protonation Kinetics of Acidic Side Chains in Proteins Determined by pH-Dependent Carboxyl 13C NMR Relaxation. Journal of the American Chemical Society, 137(7), 2658–2667. Retrieved from [Link]

  • Optimized Default 1H Parameters. (2020, April 13). University of Georgia NMR Facility. Retrieved from [Link]

  • Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1944-1951. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

  • A Symphony of NMR Data: Enhancing Structural Elucidation. (2023, December 11). Mestrelab Research. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. Retrieved from [Link]

  • 13C NMR Chemical Shifts. (2022, March 9). Oregon State University. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]

  • de Oliveira, B. G., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PLoS One, 8(1), e54225. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Handling Impurities in 2-Methoxy-6-methylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methoxy-6-methylpyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage impurities within their samples. This resource provides in-depth technical information and practical, field-proven protocols to ensure the integrity of your research.

Introduction

2-Methoxy-6-methylpyrimidine-4-carboxylic acid is a key building block in the synthesis of a variety of biologically active molecules. The purity of this reagent is paramount to the success of subsequent reactions and the validity of experimental results. This guide will address common impurities, their detection, and detailed methods for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter in my 2-Methoxy-6-methylpyrimidine-4-carboxylic acid sample?

A1: Impurities in your sample can typically be categorized into three main groups:

  • Starting Materials: Incomplete reaction can lead to the presence of precursors used in the synthesis. Common pyrimidine syntheses, such as the Pinner synthesis, involve the condensation of a β-dicarbonyl compound with an amidine.[1][2] Therefore, residual amounts of the β-dicarbonyl compound (e.g., ethyl acetoacetate) and the corresponding amidine may be present.

  • Reaction Byproducts: Side reactions are inherent to complex organic syntheses. For pyrimidine synthesis, these can include products from Knoevenagel condensation, or incompletely cyclized intermediates.[1]

  • Degradation Products: The compound can degrade over time or under certain conditions. A primary degradation pathway is the hydrolysis of the methoxy group to a hydroxyl group, forming 2-hydroxy-6-methylpyrimidine-4-carboxylic acid, especially if the sample is exposed to moisture or acidic/basic conditions.[3]

Q2: I see an unexpected peak in my HPLC analysis. How can I identify it?

A2: Identifying an unknown peak requires a systematic approach. First, consider the potential impurities mentioned in Q1. If you have access to standards of the likely starting materials, you can run them on your HPLC system to compare retention times. For a more definitive identification, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can provide the molecular weight of the impurity, offering significant clues to its structure. For complete structural elucidation, preparative HPLC may be necessary to isolate the impurity for analysis by NMR (Nuclear Magnetic Resonance) spectroscopy.

Q3: My compound appears discolored. Does this indicate impurity?

A3: Discoloration, often a yellowish or brownish tint, can be an indicator of impurities, particularly those arising from side reactions or degradation. While a slight off-white color may not always significantly impact subsequent reactions, it is best practice to purify the material to a white or crystalline solid to ensure high purity.[4]

Q4: What are the recommended storage conditions for 2-Methoxy-6-methylpyrimidine-4-carboxylic acid to minimize degradation?

A4: To minimize degradation, the compound should be stored in a cool, dry place, tightly sealed to protect it from moisture and light. Storage under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent oxidative degradation.

Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during the handling and purification of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid.

Problem Potential Cause Suggested Solution
Low Purity by HPLC/NMR Presence of starting materials, byproducts, or degradation products.Proceed with one of the purification protocols outlined below (Recrystallization, Acid-Base Extraction, or Column Chromatography).
"Oiling Out" During Recrystallization The compound is too soluble in the chosen solvent, or the solution is cooling too rapidly. Impurities may also be interfering with crystal lattice formation.Try a different solvent system with lower solubility. Ensure slow cooling. If impurities are suspected, an initial purification by acid-base extraction may be necessary.[5]
Poor Separation in Column Chromatography Incorrect solvent system polarity. The acidic nature of the carboxylic acid may cause streaking on silica gel.Systematically test different solvent systems using TLC. Adding a small amount of acetic acid or formic acid to the mobile phase can improve peak shape for carboxylic acids.
Emulsion Formation During Acid-Base Extraction Vigorous shaking or the presence of surfactant-like impurities.Use gentle inversions instead of vigorous shaking. To break an emulsion, add a small amount of brine (saturated NaCl solution).[4]

Analytical Methods for Purity Assessment

Accurate assessment of purity is critical. The following are standard analytical techniques for 2-Methoxy-6-methylpyrimidine-4-carboxylic acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of your sample and for monitoring the progress of purification.

Typical HPLC Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water with 0.1% formic acid or phosphoric acid.[1]
Detection UV at 255 nm[1]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for confirming the structure of your compound and identifying impurities.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

Proton Approximate Chemical Shift (ppm) Multiplicity
Carboxylic Acid (-COOH)13.0 - 14.0Broad singlet
Pyrimidine Ring Proton7.0 - 7.5Singlet
Methoxy Protons (-OCH₃)3.9 - 4.1Singlet
Methyl Protons (-CH₃)2.4 - 2.6Singlet

Note: Chemical shifts can vary slightly depending on the solvent and concentration. The carboxylic acid proton is exchangeable with D₂O.[6][7]

Purification Protocols

The choice of purification method will depend on the nature and quantity of the impurities present.

Protocol 1: Recrystallization

Recrystallization is often the first choice for purifying solid organic compounds. The key is to find a solvent in which the compound is soluble when hot but insoluble when cold.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and water/ethanol mixtures). A good recrystallization solvent will dissolve the compound when heated but show low solubility at room temperature.[8][9]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude compound to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Acid-Base Extraction

This technique is highly effective for separating acidic compounds from neutral or basic impurities.[10]

Workflow for Acid-Base Extraction:

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Select Solvent System via TLC B Prepare Slurry of Silica Gel A->B C Pack Column B->C D Load Crude Sample C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Obtain Purified Product I->J

Sources

Technical Support Center: Navigating Pyrimidine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrimidine Chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis, purification, and handling of pyrimidine-based compounds. Drawing from established protocols and mechanistic insights, this guide provides practical solutions to frequently encountered problems in a direct question-and-answer format.

I. Synthesis & Reaction-Related Issues

This section addresses common pitfalls during the synthesis of pyrimidine derivatives, with a focus on the widely used Biginelli reaction and challenges in functionalization.

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction is consistently giving low yields. What are the likely causes and how can I optimize it?

A1: Low yields in the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea, are a frequent issue.[1][2] Several factors can contribute to this, and a systematic approach to optimization is recommended.

  • Causality & Experimental Choices:

    • Catalyst Inefficiency: While classic protocols use strong protic acids like HCl, these can sometimes lead to side reactions or incomplete conversion.[1] Modern methods often employ Lewis acids (e.g., Bi(NO₃)₃, InCl₃) or organocatalysts, which can significantly improve yields and reaction times.[3] The choice of catalyst should be tailored to the specific substrates.

    • Reaction Conditions: Inadequate temperature or reaction time can result in incomplete conversion.[1] While some reactions proceed at room temperature, many require heating.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1][4] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and increase yields.[1]

    • Purity of Reactants: Impurities in the starting materials, particularly the aldehyde, can inhibit the reaction or lead to side products.[1] Ensure all reactants are of high purity.

    • Solvent Effects: The choice of solvent can influence reaction rates and yields. Both protic and polar aprotic solvents are commonly used.[2] For solvent-free conditions, mechanochemical methods using a ball mill can be highly effective.[2]

  • Troubleshooting Workflow:

    Biginelli_Troubleshooting start Low Yield in Biginelli Reaction catalyst Optimize Catalyst (Lewis Acid/Organocatalyst) start->catalyst conditions Adjust Reaction Conditions (Temperature/Time/Microwave) start->conditions purity Verify Reactant Purity start->purity solvent Screen Solvents or Try Solvent-Free start->solvent tlc Monitor by TLC catalyst->tlc conditions->tlc purity->tlc solvent->tlc end Improved Yield tlc->end

    Caption: Troubleshooting workflow for low yields in the Biginelli reaction.

Q2: I'm observing significant side product formation in my Biginelli reaction. How can I improve the selectivity?

A2: Side product formation is a common challenge, often arising from competing reaction pathways.[2] The most prevalent side product is typically the Knoevenagel condensation product between the aldehyde and the β-dicarbonyl compound.[2]

  • Minimizing Side Products:

    • Stoichiometry: Using a slight excess of urea (1.2-1.5 equivalents) can favor the formation of the N-acyliminium ion intermediate, which is crucial for the main reaction pathway, thus outcompeting the Knoevenagel condensation.[2]

    • Catalyst Choice: Certain catalysts can enhance the rate of the desired cyclization over competing reactions. Screening different Lewis acids or organocatalysts can be beneficial.

    • One-Pot, Two-Step Modification: A modified procedure involves the pre-formation of the enone intermediate from the aldehyde and β-dicarbonyl compound, followed by the addition of urea. This can be particularly effective for aliphatic aldehydes, which are more prone to side reactions.[2]

Q3: I am struggling with regioselectivity in nucleophilic aromatic substitution (SNAr) on a 2,4-dichloropyrimidine core. Why is the reaction not selective, and how can I control the outcome?

A3: The regioselectivity of SNAr reactions on dihalopyrimidines is highly sensitive to electronic and steric factors, and seemingly minor changes to the substrate or nucleophile can lead to a mixture of products or even reversal of selectivity.[5][6]

  • Underlying Principles:

    • Electronic Effects: For an unsubstituted 2,4-dichloropyrimidine, nucleophilic attack generally occurs preferentially at the C4 position.[5][7][8] This is because the LUMO (Lowest Unoccupied Molecular Orbital) is predominantly located at C4.[5] However, the presence of electron-donating groups (e.g., -OMe, -NHMe) at the C6 position can alter the electronic distribution, increasing the reactivity of the C2 position.[5]

    • Steric Hindrance: Bulky substituents at the C5 position can sterically hinder attack at the C4 position, thereby favoring substitution at C2.[5]

    • Nucleophile and Reaction Conditions: The nature of the nucleophile can also influence regioselectivity. For instance, with 2-MeSO₂-4-chloropyrimidine, amines react at C4, while alkoxides selectively attack C2.[6] This has been attributed to the formation of a hydrogen-bonded complex between the alkoxide and the methyl group of the sulfone, which directs the nucleophile to the C2 position.[6]

  • Strategies for Controlling Regioselectivity:

    • Careful Selection of Starting Materials: The substituents on the pyrimidine ring are critical. If a specific regioisomer is desired, it may be necessary to introduce directing groups in the synthetic design.

    • Palladium-Catalyzed Cross-Coupling: For certain transformations like amination, palladium-catalyzed reactions can offer high regioselectivity, strongly favoring the C4 position even with substrates that might otherwise give mixtures.[8]

    • Protecting Groups: In complex syntheses, the use of protecting groups can be a viable strategy to temporarily block one reactive site while functionalizing another.[9][10]

    SNAr_Regioselectivity pyrimidine 2,4-Dichloropyrimidine c4_attack C4 Attack (Generally Favored) pyrimidine->c4_attack Unsubstituted Ring c2_attack C2 Attack pyrimidine->c2_attack substituents Substituent Effects edg EDG at C6 sterics Bulky Group at C5 nucleophile Nucleophile/Conditions edg->c2_attack Increases C2 Reactivity sterics->c2_attack Hinders C4 nucleophile->c2_attack e.g., Alkoxides with 2-MeSO2-4-Cl-pyrimidine

Q4: I am attempting a C-H functionalization on a pyrimidine ring, but the reaction is inefficient and lacks regioselectivity. What are the key challenges and how can they be overcome?

A4: Direct C-H functionalization of pyrimidines is a powerful tool but presents challenges due to the electron-deficient nature of the ring and the presence of multiple C-H bonds. [11][12][13]

  • Key Challenges:

    • Regioselectivity: Controlling which C-H bond reacts is often difficult. [11] * Chemoselectivity: Sensitive functional groups elsewhere in the molecule may need protection. [11] * Harsh Conditions: High temperatures are often required, which can lead to substrate decomposition. [11]

  • Strategies for Successful C-H Functionalization:

    • Metal Catalysis: Transition metal catalysts, particularly palladium and copper, are widely used. [13][14]The choice of catalyst and ligands is crucial for achieving high regioselectivity and efficiency.

    • Directing Groups: The introduction of a directing group can guide the catalyst to a specific C-H bond, providing excellent control over regioselectivity.

    • Photochemical Approaches: Photoredox catalysis can enable C-H functionalization under milder conditions, often with different selectivity profiles compared to thermal methods. [13]

II. Purification & Characterization

Proper purification and characterization are critical for obtaining reliable experimental results. This section addresses common hurdles in these final steps.

Troubleshooting Guide: Purification

Problem: My pyrimidine product is difficult to purify by column chromatography, showing streaking or poor separation.

  • Potential Cause & Solution:

    • High Polarity: Many pyrimidine derivatives are quite polar, leading to strong interactions with silica gel.

      • Solution: Consider using a different stationary phase like alumina or a reversed-phase column (C8 or C18). [4]For highly polar compounds, Hydrophilic Interaction Chromatography (HILIC) can be an effective alternative. [15] * Acidic/Basic Nature: The nitrogen atoms in the pyrimidine ring can interact with acidic sites on the silica gel, causing streaking.

      • Solution: Add a small amount of a modifier to the mobile phase. For basic compounds, adding triethylamine (0.1-1%) can improve peak shape. For acidic compounds, a small amount of acetic acid may be beneficial. [4] * Inappropriate Solvent System: The chosen eluent may not provide adequate separation.

      • Solution: Systematically screen different solvent systems using TLC. Common systems include hexane/ethyl acetate and dichloromethane/methanol. [16]A gradient elution on the column can also improve separation. [4] Problem: Recrystallization of my pyrimidine derivative is ineffective, resulting in an oil or very fine powder.

  • Potential Cause & Solution:

    • Incorrect Solvent Choice: The ideal solvent should dissolve the compound when hot but not when cold. [16] * Solution: A two-solvent system can be effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes slightly turbid. Clarify with a few drops of the hot "good" solvent and then allow to cool slowly. [16] * Cooling Too Rapidly: Fast cooling can lead to the formation of small, impure crystals or precipitation of an oil.

      • Solution: Allow the hot, clear solution to cool slowly and undisturbed to room temperature before further cooling in an ice bath. [16] * Presence of Impurities: Certain impurities can inhibit crystal growth.

      • Solution: If the product is an oil, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. If this fails, an initial purification by column chromatography may be necessary to remove the problematic impurities before attempting recrystallization.

Experimental Protocols
Protocol 1: Purification of a Dihydropyrimidinone (DHPM) via Recrystallization

This protocol outlines a general procedure for the purification of a DHPM, a common product of the Biginelli reaction, using recrystallization.

  • Solvent Selection: Begin by selecting an appropriate solvent. Ethanol is a common and effective choice for many DHPMs. [1]Test the solubility of a small sample of your crude product in various solvents at room and elevated temperatures to find the optimal one.

  • Dissolution: In an Erlenmeyer flask, add the crude DHPM and the minimum amount of hot ethanol required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Protocol 2: Removal of Residual Copper Catalyst using an EDTA Wash

This protocol is for removing residual copper catalyst, a common contaminant in copper-catalyzed cross-coupling reactions to functionalize pyrimidines.

  • Dissolution: Dissolve the crude pyrimidine product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Prepare EDTA Solution: Prepare a 0.5 M aqueous solution of disodium ethylenediaminetetraacetic acid (EDTA-Na₂). Adjust the pH to approximately 8 with NaOH or NH₄OH. [17]3. Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of the prepared EDTA solution.

  • Mixing: Shake the funnel vigorously for 2-3 minutes, venting periodically to release any pressure buildup.

  • Separation: Allow the layers to separate completely. The aqueous layer, now containing the copper-EDTA complex, can be drained.

  • Repeat: Repeat the extraction process one or two more times, or until the aqueous layer is no longer colored.

  • Work-up: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product. [17]

Data Presentation

Table 1: Comparison of Common Purification Techniques for Pyrimidine Derivatives

TechniquePrincipleAdvantagesCommon Pitfalls & Solutions
Recrystallization Differential solubility at varying temperaturesCost-effective, can yield very pure material. [16]Pitfall: Oiling out. Solution: Use a two-solvent system or slower cooling.
Flash Chromatography Differential partitioning between stationary and mobile phasesRapid, effective for complex mixtures. [16]Pitfall: Streaking of polar compounds. Solution: Add a modifier (e.g., Et₃N) to the eluent. [4]
Solid-Phase Extraction (SPE) Adsorption of impurities or the target compound onto a solid sorbentGood for sample cleanup and removing specific impurities (e.g., metal catalysts).Pitfall: Choosing the correct sorbent and elution solvents is critical.
Aqueous Wash (with Chelators) Formation of water-soluble complexes with metal impuritiesEffective for removing residual metal catalysts like copper. [17]Pitfall: Emulsion formation. Solution: Add brine to help break the emulsion.

References

  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.
  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48.
  • Technical Support Center: Optimization of Pyrimidine Synthesis - Benchchem.
  • Technical Support Center: Purification of Pyrimidine Products - Benchchem.
  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - MDPI.
  • Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing.
  • overcoming side reactions in pyrimidine synthesis - Benchchem.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters.
  • Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed.
  • Pyrimidine synthesis - Organic Chemistry Portal.
  • Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines.
  • methods for monitoring the progress of pyrimidine reactions - Benchchem.
  • Recent Advances in Direct C–H Functionalization of Pyrimidines - ResearchGate.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC.
  • The Biginelli reaction in different solvents and in presence of bismuth nitrate - sctunisie.org.

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the optimization of pyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrimidine-based compounds. Here, we address common challenges encountered during experimental work, providing in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our focus is to deliver scientifically sound, experience-driven advice to help you maximize your reaction yields, improve product purity, and streamline your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: I am consistently obtaining low yields in my Biginelli reaction for dihydropyrimidinone (DHPM) synthesis. What are the likely causes and how can I improve my results?

Low yields in the Biginelli reaction are a frequent challenge, often stemming from suboptimal reaction conditions or competing side reactions.[1] The classical protocol, while foundational, is known for this limitation, particularly with more complex aldehydes.[2][3] Here’s a breakdown of potential causes and actionable solutions:

Potential Causes:

  • Insufficient Catalyst Activity: The acid catalyst is crucial for the reaction to proceed efficiently.[4] Classical methods using strong Brønsted acids like HCl can be effective but may also promote side reactions.[2][4] The catalyst might be deactivated or used in an insufficient amount.[4]

  • Suboptimal Reaction Temperature and Time: The reaction may be incomplete due to inadequate heating or insufficient reaction time.[1][5] Conversely, prolonged heating can lead to product degradation.

  • Poor Reactant Quality: Impurities in the starting materials—aldehyde, β-ketoester, or urea/thiourea—can significantly hinder the reaction or lead to unwanted byproducts.[1][5]

  • Inappropriate Solvent Choice: The polarity of the solvent plays a critical role in reaction rates and yields.[4] An unsuitable solvent can lead to poor solubility of reactants or intermediates.

  • Unfavorable Reactant Stoichiometry: While a 1:1:1 molar ratio is standard, it may not be optimal for all substrates.[5]

Troubleshooting and Optimization Strategies:

  • Catalyst Screening:

    • Switch Catalyst Type: If using a strong Brønsted acid, consider switching to a milder Lewis acid (e.g., FeCl₃, ZnCl₂, lanthanide triflates) or a solid acid catalyst, which can improve yields and simplify the workup.[2][4]

    • Optimize Catalyst Loading: Systematically vary the catalyst concentration to find the optimal loading for your specific substrates. Both too little and too much catalyst can be detrimental.[5]

  • Reaction Condition Adjustments:

    • Temperature Optimization: Experiment with a range of temperatures. While refluxing in ethanol is common, some reactions benefit from milder conditions, while others require higher temperatures.[4] Consider solvent-free conditions, which often lead to shorter reaction times and higher yields.[2] Temperatures between 80°C and 100°C are often found to be optimal.[2]

    • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields.[5][6]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the reaction's progress and determine the optimal reaction time, preventing potential product degradation from prolonged heating.[2][4]

  • Reactant Purity and Stoichiometry:

    • Ensure High Purity: Use freshly purified starting materials to minimize impurities that can inhibit the reaction.[5]

    • Adjust Stoichiometry: A slight excess (1.2-1.5 equivalents) of the urea or thiourea component can sometimes drive the reaction to completion and improve yields.[2][5]

Q2: I'm observing significant side product formation in my pyrimidine synthesis. How can I identify and minimize these impurities?

Side product formation is a common hurdle that can complicate purification and reduce the yield of the desired pyrimidine. Understanding the potential side reactions is the first step toward mitigating them.

Common Side Products and Mitigation Strategies:

  • Knoevenagel Condensation Product: This common byproduct arises from the condensation of the aldehyde and the β-dicarbonyl compound.[1]

    • Mitigation: Using a milder catalyst or lowering the reaction temperature can disfavor this competing reaction.[5] Altering the order of addition, such as adding the β-dicarbonyl compound slowly to a mixture of the other reactants, can also be beneficial.[5]

  • Hantzsch-Type Dihydropyridines: Under certain conditions, particularly with urea, the reaction can yield a 1,4-dihydropyridine derivative instead of the expected dihydropyrimidinone.[4]

    • Mitigation: Careful selection of the catalyst and optimization of reaction conditions are key to controlling the reaction pathway.

  • Self-Condensation of β-Dicarbonyl: The β-dicarbonyl compound can react with itself.

    • Mitigation: This can often be suppressed by the slow addition of the β-dicarbonyl compound to the reaction mixture.[5]

  • Aldehyde Polymerization: Aliphatic aldehydes, in particular, can be prone to self-condensation or polymerization under acidic conditions.[4]

    • Mitigation: Employ a milder catalyst or add the aldehyde slowly to the reaction mixture to maintain a low concentration.[4]

Troubleshooting Workflow for Low Yield in Pyrimidine Synthesis

Troubleshooting_Workflow start Low Yield or No Product catalyst Step 1: Evaluate Catalyst - Check activity and loading - Screen different catalysts (Lewis vs. Brønsted) start->catalyst conditions Step 2: Optimize Reaction Conditions - Adjust temperature - Vary reaction time (monitor with TLC) catalyst->conditions No Improvement success Yield Improved catalyst->success Yield Improved solvent Step 3: Re-evaluate Solvent System - Test different polar solvents - Consider solvent-free conditions conditions->solvent No Improvement conditions->success Yield Improved reagents Step 4: Verify Reagent Quality & Stoichiometry - Use high purity starting materials - Adjust reactant ratios (e.g., excess urea) solvent->reagents No Improvement solvent->success Yield Improved reagents->success Yield Improved fail No Significant Improvement Re-evaluate overall strategy reagents->fail No Improvement

Caption: A systematic workflow for troubleshooting low yields in pyrimidine synthesis.

Data Summary for Optimization Parameters

Table 1: Recommended Catalysts for Biginelli Reaction

Catalyst TypeExamplesKey AdvantagesReference(s)
Brønsted Acids HCl, H₂SO₄, NH₄ClClassical, readily available[7]
Lewis Acids FeCl₃, ZnCl₂, InCl₃, Bi(NO₃)₃, Lanthanide TriflatesMilder conditions, often higher yields, improved selectivity[4][8]
Solid Acids Montmorillonite K-10, ZeolitesEasy removal, environmentally friendly[2]
Organocatalysts Proline, Thiourea derivativesChiral synthesis possibilities, mild conditions[6]

Table 2: Solvent Effects on Biginelli Reaction

SolventPolarityGeneral ObservationsReference(s)
Ethanol/Methanol Polar ProticCommonly used, good for recrystallization[4][7]
Acetonitrile Polar AproticOften provides good yields[4]
Tetrahydrofuran (THF) Polar AproticCan be effective, especially with certain catalysts[3]
Solvent-Free N/AEnvironmentally friendly, often leads to shorter reaction times and higher yields[2]

Experimental Protocols

Protocol 1: Classical Biginelli Reaction with Conventional Heating

This protocol is based on the original method and serves as a baseline for optimization.[7]

Materials:

  • Aldehyde (e.g., Benzaldehyde): 1 mmol

  • β-Ketoester (e.g., Ethyl acetoacetate): 1 mmol

  • Urea or Thiourea: 1.5 mmol[7]

  • Catalyst (e.g., concentrated HCl): a few drops

  • Solvent (e.g., Ethanol): 10 mL

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde, β-ketoester, and urea/thiourea.

  • Add the solvent, followed by the catalytic amount of acid.

  • Heat the reaction mixture to reflux and maintain for 3-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration. If not, add cold water to induce precipitation.

  • Wash the crude product with cold water and a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[5]

Protocol 2: Microwave-Assisted Biginelli Reaction

This protocol offers a significant acceleration of the reaction.[5][6]

Materials:

  • Aldehyde: 1 mmol

  • β-Ketoester: 1 mmol

  • Urea or Thiourea: 1.5 mmol

  • Catalyst (e.g., FeCl₃): 0.1 mmol

  • Solvent (e.g., Acetonitrile): 5 mL

Procedure:

  • In a microwave-safe reaction vessel, combine the aldehyde, β-ketoester, urea/thiourea, and catalyst.

  • Add the solvent and cap the vessel.

  • Place the vessel in a microwave reactor and irradiate at a specified temperature (e.g., 100-120°C) for 5-30 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Transfer the reaction mixture to a beaker and add cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify by recrystallization from ethanol.

Mechanistic Insight: The Biginelli Reaction Pathway

Understanding the reaction mechanism is crucial for rationalizing side product formation and for designing effective optimization strategies. The most widely accepted mechanism proceeds through an N-acyliminium ion intermediate.

Biginelli_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Cyclization & Dehydration A Aldehyde + Urea B N-Acyliminium Ion Intermediate A->B Acid Catalyst D Open-Chain Intermediate B->D Addition C β-Ketoester (Enol form) C->D E Cyclized Intermediate D->E Intramolecular Cyclization F Dihydropyrimidinone (DHPM) E->F - H₂O

Caption: The generally accepted mechanism of the Biginelli reaction.

This mechanistic understanding highlights the importance of the acid catalyst in the initial condensation step and the subsequent nucleophilic addition. Side reactions can occur at any of these stages, emphasizing the need for carefully controlled reaction conditions.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Pyrimidine Synthesis.
  • Benchchem. (n.d.). Optimization of reaction conditions for the synthesis of pyrimidine derivatives.
  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a.
  • Benchchem. (n.d.). Avoiding side product formation in pyrimidine synthesis.
  • Oxford Academic. (2022, December 15). Synthesis of pyrimidines from dinitrogen and carbon.
  • ResearchGate. (n.d.). Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim.
  • MDPI. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
  • BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis.
  • Moodle@Units. (n.d.). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry.
  • Creative Proteomics. (2024, September 18). Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • sctunisie.org. (n.d.). The Biginelli reaction in different solvents and in presence of bismuth nitrate.
  • ResearchGate. (2026, January 11). Synthesis, reactions, and applications of pyrimidine derivatives.
  • Atlas. (n.d.). Biginelli Reaction Experiment Analysis Guide.
  • MDPI. (2023, March 2). Impact of Negative Feedbacks on De Novo Pyrimidines Biosynthesis in Escherichia coli.
  • DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES.
  • Accounts of Chemical Research. (n.d.). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog.
  • University of Oxford. (n.d.). 10. Pyrimidines.
  • Benchchem. (n.d.). Reproducibility of Pyrimidine Synthesis: A Comparative Guide to Published Protocols.
  • ResearchGate. (2013, July 7). Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives under Free Solvent Condition.
  • Growing Science. (2021, August 16). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives.
  • YouTube. (2024, February 21). Pyrimidine Synthesis.
  • Der Pharma Chemica. (2026, February 11). A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation.
  • WUR eDepot. (n.d.). Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
  • Google Patents. (n.d.). US20040054181A1 - Synthesis of chlorinated pyrimidines.
  • NVKC. (n.d.). Purine and pyrimidine metabolism: still more to learn.

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Validation & Comparative

A Comparative Guide to the Biological Activity of Pyrimidine-4-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, integral to the structure of nucleic acids and a plethora of bioactive molecules.[1] Its inherent drug-like properties have made it a privileged starting point for the development of novel therapeutics across various disease areas, including oncology, inflammation, and infectious diseases.[1] This guide provides an in-depth comparative analysis of the biological activities of analogs based on the pyrimidine-4-carboxylic acid core, with a particular focus on how structural modifications influence their potency and selectivity against specific biological targets. While the specific compound 2-Methoxy-6-methylpyrimidine-4-carboxylic acid is not extensively documented, this guide will explore the broader and well-researched class of its analogs, providing a robust framework for understanding their structure-activity relationships (SAR). We will delve into the experimental data, elucidate the rationale behind experimental designs, and provide detailed protocols for key biological assays.

The Pyrimidine-4-Carboxylic Acid Scaffold: A Versatile Template for Drug Design

The pyrimidine-4-carboxylic acid scaffold offers several key advantages for medicinal chemists. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the carboxylic acid group provides a key interaction point with biological targets. The aromatic nature of the ring system allows for the introduction of various substituents at different positions, enabling fine-tuning of the molecule's electronic and steric properties to optimize target engagement, selectivity, and pharmacokinetic profiles.

Below is a generalized structure of the pyrimidine-4-carboxylic acid scaffold, highlighting the key positions for substitution that will be discussed in this guide.

Caption: Generalized structure of the pyrimidine-4-carboxylic acid scaffold.

Comparative Analysis of Biological Activity: Case Studies

Case Study 1: Inhibition of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)

NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide.[2] Inhibition of NAPE-PLD is a promising therapeutic strategy for various neurological and inflammatory disorders. Extensive research has been conducted on pyrimidine-4-carboxamide derivatives as potent and selective NAPE-PLD inhibitors.[3][4]

A high-throughput screening campaign identified pyrimidine-4-carboxamide 2 as a sub-micromolar inhibitor of NAPE-PLD (pIC50 = 6.09 ± 0.04).[3][4] This hit compound served as the starting point for a comprehensive SAR study, leading to the development of the potent and in vivo active inhibitor LEI-401 (1 ) with nanomolar potency (pIC50 = 7.14 ± 0.04).[3][4]

The SAR of this series can be summarized by analyzing the impact of substituents at three key positions: R1, R2, and R3, as depicted in the generalized structure.

Table 1: Structure-Activity Relationship of Pyrimidine-4-Carboxamide Analogs as NAPE-PLD Inhibitors

CompoundR1 SubstituentR2 SubstituentR3 SubstituentpIC50
2 (Hit)CyclopropylmethylN-methylphenethylamineMorpholine6.09 ± 0.04
1 (LEI-401)Cyclopropylmethyl(S)-3-phenylpiperidine(S)-3-hydroxypyrrolidine7.14 ± 0.04
Analog ACyclopropylmethylN-methylphenethylaminePiperidine~6.39
Analog BCyclopropylmethylN-methylphenethylaminePyrrolidine~6.69
Analog CIsopropyl(S)-3-phenylpiperidine(S)-3-hydroxypyrrolidine~6.84

Data synthesized from multiple sources.[3][4]

Key SAR Insights:

  • R1 Position: Modifications at the R1 position, which forms an amide linkage with the pyrimidine core, generally did not lead to significant improvements in inhibitory activity.[3][4] This suggests that the R1 substituent may bind in a relatively shallow and lipophilic pocket.[3][4]

  • R2 Position: The R2 substituent proved to be a critical determinant of potency. Conformational restriction of the flexible N-methylphenethylamine group in the hit compound 2 by replacing it with a more rigid (S)-3-phenylpiperidine moiety resulted in a 3-fold increase in inhibitory potency.[2][3][4] This highlights the importance of a well-defined orientation of the phenyl group for optimal interaction with the enzyme's active site.

  • R3 Position: The R3 substituent significantly influences both potency and physicochemical properties. Replacing the morpholine group in the hit compound 2 with a less polar piperidine or a more constrained pyrrolidine led to increased activity.[3] The introduction of a hydroxyl group, as seen in the (S)-3-hydroxypyrrolidine of LEI-401, further enhanced potency by 10-fold while also reducing lipophilicity, a desirable feature for in vivo applications.[2]

Case Study 2: Inhibition of Xanthine Oxidase (XO)

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Elevated levels of uric acid can lead to gout, and XO inhibitors are a mainstay of its treatment. A series of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives have been designed and synthesized as novel XO inhibitors.[5]

Table 2: Inhibitory Activity of 2-Mercapto-6-phenylpyrimidine-4-carboxylic Acid Derivatives against Xanthine Oxidase

CompoundR Substituent on Phenyl RingIC50 (µM)
9b 4-Fluoro0.132
8a 2-Chloro0.345
8b 3-Chloro0.211
8c 4-Chloro0.158
9a 3-Fluoro0.256

Data extracted from a study on xanthine oxidase inhibitors.[5]

Key SAR Insights:

  • The 2-mercapto-6-phenylpyrimidine-4-carboxylic acid scaffold serves as a potent template for XO inhibition.

  • The nature and position of the substituent on the phenyl ring at the 6-position of the pyrimidine core significantly impact the inhibitory activity.

  • Electron-withdrawing groups, such as halogens, appear to be favorable for activity.

  • Compound 9b , with a fluorine atom at the 4-position of the phenyl ring, exhibited the most potent enzyme inhibitory activity in the series.[5]

  • Enzyme kinetics studies revealed that compound 9b acts as a mixed-type inhibitor of XO.[5]

Experimental Protocols

The following protocols are representative of the assays used to evaluate the biological activity of pyrimidine-4-carboxylic acid analogs.

NAPE-PLD Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of NAPE-PLD.

Rationale: The assay measures the cleavage of a fluorescently labeled NAPE substrate. Inhibition of the enzyme results in a decreased fluorescent signal.

Materials:

  • Recombinant human NAPE-PLD

  • Fluorescent NAPE substrate (e.g., N-((6-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)-phosphatidylethanolamine)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM CaCl2, 0.05% Triton X-100)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2 µL of the compound dilutions to the wells of a 96-well plate.

  • Add 50 µL of NAPE-PLD enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the reaction by adding 50 µL of the fluorescent NAPE substrate solution to each well.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

G cluster_workflow NAPE-PLD Inhibition Assay Workflow start Prepare Compound Dilutions add_compound Add Compound to Plate start->add_compound add_enzyme Add NAPE-PLD Enzyme add_compound->add_enzyme pre_incubate Pre-incubate (15 min) add_enzyme->pre_incubate add_substrate Add Fluorescent Substrate pre_incubate->add_substrate incubate Incubate at 37°C (30 min) add_substrate->incubate read_fluorescence Measure Fluorescence incubate->read_fluorescence analyze Calculate IC50 read_fluorescence->analyze

Caption: Workflow for the NAPE-PLD inhibition assay.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[6]

Rationale: The assay measures the reduction of tetrazolium dye MTT to its insoluble formazan, which has a purple color. This reduction is carried out by mitochondrial reductases of viable cells. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell line (e.g., A549, HepG2)[6]

  • Complete culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Synthesis of Pyrimidine-4-Carboxylic Acid Analogs

The synthesis of pyrimidine-4-carboxamide derivatives often starts from orotic acid.[3][4] A general synthetic route is outlined below.

G cluster_synthesis General Synthetic Route orotic_acid Orotic Acid acyl_chloride Acyl Chloride Intermediate orotic_acid->acyl_chloride POCl3 amide Amide Intermediate acyl_chloride->amide Primary Amine (R1NH2) substituted_pyrimidine Regioselective Substitution amide->substituted_pyrimidine Nucleophile (R2) final_product Final Product substituted_pyrimidine->final_product Amine (R3)

Caption: General synthetic scheme for pyrimidine-4-carboxamides.

This multi-step synthesis allows for the systematic introduction of diverse chemical moieties at the R1, R2, and R3 positions, facilitating the exploration of the chemical space around the pyrimidine-4-carboxylic acid scaffold.[3][4]

Conclusion

The pyrimidine-4-carboxylic acid scaffold is a remarkably versatile template for the design of potent and selective inhibitors of various enzymes. The case studies on NAPE-PLD and xanthine oxidase inhibitors clearly demonstrate that systematic modifications to the core structure can lead to significant improvements in biological activity. The key to successful optimization lies in a thorough understanding of the structure-activity relationships, guided by robust biological assays and rational design principles. The insights and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working on the discovery of novel therapeutics based on the pyrimidine-4-carboxylic acid framework.

References

  • Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PubMed. Available at: [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PMC. Available at: [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • (PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. ResearchGate. Available at: [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. Available at: [Link]

  • 4-Methoxy-6-methylpyrimidine-5-carboxylic acid. PubChem. Available at: [Link]

  • Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. MDPI. Available at: [Link]

  • Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. Available at: [Link]

  • Mechanism of action and antitumor activity of (S)-10-(2,6-dimethyl-4-pyridinyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7 H- pyridol[1,2,3-de]-[2][7]benzothiazine-6-carboxylic acid. PubMed - NIH. Available at: [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. PMC. Available at: [Link]

  • Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. eScholarship. Available at: [Link]

  • In Silico Prediction of Biological Activity, Selected Pharmacokinetic and Toxicity Profile of Some 2,4,6-Trisubstituted Pyrimidines Derived from Guanabenz and Guanfacine. ResearchGate. Available at: [Link]

  • Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. ClinPGx. Available at: [Link]

  • (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,-. MDPI. Available at: [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. Available at: [Link]

  • Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2. MDPI. Available at: [Link]

  • Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. ResearchGate. Available at: [Link]

  • In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine. MDPI. Available at: [Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PMC. Available at: [Link]

  • Synthesis and Cytotoxic Activity of 6-Modified Gefitinib Derivatives. SIOC Journals. Available at: [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. Available at: [Link]

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Structural & Functional Profiling of Pyrimidine Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Selection Paradox

In medicinal chemistry, the choice between pyrimidine carboxylic acid isomers is rarely a matter of simple availability. It is a strategic decision that dictates the metabolic stability, solubility, and binding affinity of the final drug candidate.

While Pyrimidine-5-carboxylic acid serves as a robust, metabolically stable bioisostere for nicotinic acid, its isomer Pyrimidine-2-carboxylic acid presents a "high-risk, high-reward" profile due to its inherent instability (decarboxylation) yet unique electronic signature. Pyrimidine-4-carboxylic acid occupies a middle ground, offering distinct metal-binding capabilities akin to orotic acid.

This guide provides a rigorous structural and functional comparison of these three isomers, moving beyond basic properties to explore their behavior in synthetic and biological systems.

Structural Analysis & Physicochemical Profiling

The position of the carboxylic acid moiety relative to the nitrogen atoms in the pyrimidine ring fundamentally alters the electronic distribution and intermolecular interactions of each isomer.

Comparative Data Matrix
PropertyPyrimidine-2-carboxylic acid Pyrimidine-4-carboxylic acid Pyrimidine-5-carboxylic acid
CAS Number 31519-62-731462-59-64595-61-3
Structure 2-COOH (Between two N atoms)4-COOH (Ortho/Para to N)5-COOH (Meta to both N)
Melting Point 182–197 °C210–215 °C~270 °C (dec.)[1][2][3][4]
Stability Low (Prone to decarboxylation)Moderate High (Thermally stable)
Predicted pKa ~2.85 (Strongly Acidic)~2.81 (Strongly Acidic)~3.2–3.5 (Moderately Acidic)
Solubility Soluble in polar solvents (DMSO, DMF)DMSO (20 mg/mL), DMF (5 mg/mL)Low solubility in non-polar solvents
Key Bio-Role Synthetic intermediateOrotic acid analog / Metal bindingNicotinic acid bioisostere
Structural Insights
  • Thermal Stability Trend:

    
    . The 5-isomer exhibits the highest melting point (~270°C), indicative of a highly ordered crystal lattice stabilized by strong intermolecular hydrogen bonding and 
    
    
    
    -
    
    
    stacking, unperturbed by the destabilizing electronic repulsion found in the 2-isomer.
  • Acidity & Electronics: The 2- and 4-isomers are significantly more acidic than the 5-isomer. The carboxyl group at positions 2 and 4 is directly adjacent (alpha) or conjugated (para) to the electron-withdrawing nitrogen atoms, which stabilizes the carboxylate anion via inductive and resonance effects. The 5-isomer, being meta to both nitrogens, experiences less electron withdrawal, resulting in a higher pKa (weaker acid).

Stability & Reactivity: The Decarboxylation Challenge

The most critical differentiator for synthetic planning is the decarboxylation tendency of Pyrimidine-2-carboxylic acid.

Mechanism of Instability (2-Isomer)

Pyrimidine-2-carboxylic acid undergoes rapid thermal decarboxylation via the Hammick Mechanism . This reaction is facilitated by the formation of a zwitterionic ylide intermediate. The electron-deficient nature of the pyrimidine ring at position 2 allows the ring nitrogen to stabilize the negative charge developing on the carbon after CO₂ loss.

Implication: Reactions requiring high heat or acidic conditions must be avoided for the 2-isomer. In contrast, the 5-isomer is resistant to this pathway because the negative charge at position 5 cannot be effectively stabilized by the ring nitrogens.

Decarboxylation Figure 1: Comparative Stability Pathways. The 2-isomer degrades via a Hammick ylide intermediate. Start Pyrimidine-2-COOH Inter Ylide Intermediate (Zwitterion) Start->Inter Heat / H+ End Pyrimidine + CO2 Inter->End - CO2 Stable Pyrimidine-5-COOH (No Ylide Stabilization) NoReact Stable at High Temp Stable->NoReact Heat

Synthetic Pathways

Due to the stability differences, the synthesis of these isomers diverges significantly.

  • 2- & 4-Isomers: Typically accessed via oxidation of methylpyrimidines. However, for the 2-isomer, conditions must be mild to prevent decarboxylation. Alternatively, hydrolysis of 2-cyanopyrimidine is used.

  • 5-Isomer: Direct oxidation is difficult. The preferred route involves the condensation of amidinium salts with specific vinamidinium salts or sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate.

Protocol: Synthesis of Pyrimidine-5-carboxylic Acid Derivatives

Reference: Zhichkin et al., Synthesis, 2002.

  • Reagents: Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate, Amidinium salt (e.g., formamidine acetate).

  • Solvent: DMF (Anhydrous).

  • Conditions: Stir at room temperature (mild conditions prevent side reactions).

  • Workup: Quench with saturated

    
    , extract with ethyl acetate.
    
  • Yield: Typically moderate to excellent, avoiding the harsh oxidative conditions required for other isomers.

Medicinal Chemistry Applications

Bioisosterism & Drug Design[5]
  • Pyrimidine-5-carboxylic acid as a Nicotinic Acid Isostere: The 5-isomer is a direct bioisostere of Nicotinic Acid (Vitamin B3) . It preserves the geometry and hydrogen-bonding capability of the pyridine ring but alters the lipophilicity (LogP) and metabolic susceptibility. It is frequently used in the design of NNMT (Nicotinamide N-methyltransferase) inhibitors for metabolic disorders.

  • Pyrimidine-4-carboxylic acid & Metal Binding: Structurally related to Orotic Acid (6-carboxyuracil) , this isomer has a chelation motif (N3-C4-COOH) capable of bidentate binding to metal ions (e.g., in metalloenzyme active sites).

Decision Tree for Scaffold Selection

SelectionTree Figure 2: Strategic Selection of Pyrimidine Isomers in Drug Design. Start Select Pyrimidine Carboxylic Acid Scaffold Q1 Requirement: Metabolic Stability? Start->Q1 Q2 Requirement: Metal Chelation? Q1->Q2 No / Moderate Res5 Choose 5-COOH (Nicotinic Acid Isostere) Q1->Res5 Yes (High) Q3 Requirement: Unique Electronic/Dipole? Q2->Q3 No Res4 Choose 4-COOH (Orotic Acid Analog) Q2->Res4 Yes Q3->Res5 General Spacer Res2 Choose 2-COOH (Handle with Care) Q3->Res2 High Dipole/Acidity

Experimental Protocols

Protocol A: Stability Assessment (Decarboxylation Test)

To verify the suitability of the 2-isomer for a reaction sequence.

  • Preparation: Dissolve 10 mg of Pyrimidine-2-carboxylic acid in 0.5 mL of

    
     (for NMR monitoring) or buffer (pH 2-4).
    
  • Heating: Heat the sample to 60°C.

  • Monitoring: Track the disappearance of the carboxylate signal and the appearance of the C2-proton signal of unsubstituted pyrimidine via 1H-NMR.

  • Result: The 2-isomer will show significant degradation within hours under acidic/heated conditions, whereas the 4- and 5-isomers will remain stable.

Protocol B: Solubility Enhancement

For biological assays, these isomers often require specific solubilization steps:

  • Stock Solution: Dissolve in 100% DMSO to reach 50-100 mM.

  • Sonication: The 5-isomer (high melting point) often requires 10-15 mins of sonication to fully dissolve.

  • Dilution: Dilute into PBS (pH 7.4) immediately prior to use. Note that the 2-isomer may lower the pH of unbuffered solutions significantly due to its higher acidity.

References

  • Crystal Structure of Pyrimidine-4-carboxylic acid. National Institutes of Health (PMC). Available at: [Link]

  • Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid. Canadian Journal of Chemistry. Available at: [Link]

  • Bioisosteres for Drug Hunters: Carboxylic Acids. Drug Hunter. Available at: [Link]

  • Pyrimidine-5-carboxylic acid Product Data. PubChem. Available at: [Link]

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A Comparative Guide to the Synthesis of Pyrimidine Carboxylic Acids: From Classical Reactions to Modern Approaches

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring, a fundamental core of life's building blocks, DNA and RNA, is a privileged scaffold in medicinal chemistry.[1] The introduction of a carboxylic acid moiety to this heterocyclic system unlocks a vast chemical space for the development of novel therapeutics, acting as a crucial handle for molecular interactions and property modulation. This guide provides a comparative analysis of key synthetic routes to pyrimidine carboxylic acids, offering insights into the mechanistic underpinnings, practical execution, and relative performance of each methodology. We will delve into a robust one-pot condensation method, a classic multicomponent reaction coupled with an oxidative step, and explore the current landscape of modern C-H activation strategies.

I. Direct Condensation Approach: The Zhichkin Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

A notably direct and high-yielding method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters was developed by Zhichkin and coworkers.[2] This approach offers a streamlined route that avoids substitution at the 4-position, a common challenge in other synthetic strategies.[2]

Mechanistic Rationale

The core of this synthesis lies in the condensation of a pre-formed, stable sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a variety of amidinium salts.[2] The propen-1-olate acts as a versatile three-carbon building block, which upon reaction with the N-C-N fragment of the amidine, cyclizes to form the pyrimidine ring. The choice of amidinium salt directly dictates the substituent at the 2-position of the resulting pyrimidine.

Zhichkin_Synthesis reagents Methyl Formate + Methyl 3,3-dimethoxypropionate propenolate Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate reagents->propenolate Condensation NaH Sodium Hydride pyrimidine 2-Substituted Pyrimidine- 5-carboxylic Ester propenolate->pyrimidine Cyclization amidinium Amidinium Salt (R-C(NH2)2+) amidinium->pyrimidine

Caption: Workflow for the Zhichkin synthesis of 2-substituted pyrimidine-5-carboxylic esters.

Experimental Protocol: Synthesis of a 2-Substituted Pyrimidine-5-Carboxylic Ester[2]

Step 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate

  • To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the sodium salt as a stable solid.

Step 2: Synthesis of the 2-Substituted Pyrimidine-5-Carboxylic Ester

  • To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, add the desired amidinium salt (1.1 eq).

  • Heat the reaction mixture at 100 °C under a nitrogen atmosphere for 1 hour.

  • Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.

II. The Biginelli Reaction and Subsequent Oxidation: A Two-Step Pathway to Aromaticity

The Biginelli reaction, a classic three-component condensation, provides a powerful entry into dihydropyrimidinones (DHPMs).[3] While this reaction does not directly yield pyrimidine carboxylic acids, the resulting DHPMs can be readily oxidized to their aromatic counterparts, offering a versatile two-step sequence.[4][5][6]

Mechanistic Overview

The Biginelli reaction proceeds via an acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.[3] The reaction mechanism is believed to involve the formation of an N-acyliminium ion intermediate, which is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to afford the dihydropyrimidine core.[7]

To achieve the desired aromatic pyrimidine carboxylic acid, a subsequent oxidation step is required to remove the hydrogen atoms at the 3 and 4 positions of the dihydropyrimidine ring. Various oxidizing agents have been employed for this purpose, including pyridinium chlorochromate (PCC) and ceric ammonium nitrate (CAN).[4][6]

Biginelli_Oxidation reactants Aldehyde + β-Ketoester + Urea/Thiourea biginelli Biginelli Reaction (Acid Catalyst) reactants->biginelli dhpm 3,4-Dihydropyrimidin-2(1H)-one (DHPM) biginelli->dhpm oxidation Oxidation (e.g., PCC, CAN) dhpm->oxidation pyrimidine_acid Pyrimidine-5-carboxylic Acid Derivative oxidation->pyrimidine_acid

Caption: Two-step synthesis of pyrimidine carboxylic acid derivatives via the Biginelli reaction and subsequent oxidation.

Experimental Protocols

Protocol A: Biginelli Reaction for Dihydropyrimidine Synthesis [8]

  • A mixture of an aldehyde (1 mmol), a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1 mmol), urea or thiourea (1.5 mmol), and a catalytic amount of an acid (e.g., HCl, ZnCl2) is prepared.[8]

  • The reaction can be performed under solvent-free conditions, in a solvent such as ethanol, or with microwave irradiation to reduce reaction times.[8]

  • The mixture is heated for the appropriate time (from minutes with microwave heating to several hours with conventional heating).

  • After completion, the reaction mixture is cooled, and the product is typically isolated by precipitation upon addition of water, followed by filtration and recrystallization.

Protocol B: Oxidation of Dihydropyrimidines to Pyrimidines

  • Using Pyridinium Chlorochromate (PCC) [4]

    • A solution of the dihydropyrimidine (1.0 eq) in dichloromethane (CH2Cl2) is stirred with PCC (3.0 eq).

    • The reaction is monitored by TLC until completion (typically 16-25 hours).

    • The reaction mixture is filtered through Celite to remove chromium salts.

    • The filtrate is concentrated, and the residue is purified by flash chromatography to yield the pyrimidine derivative.

  • Using Ceric Ammonium Nitrate (CAN) [6]

    • The dihydropyrimidine (0.30 mmol) is dissolved in a mixture of DMSO (4 mL) and acetone (4 mL).

    • Sodium bicarbonate (2 mmol) is added, and the mixture is cooled to -5 °C.

    • A solution of CAN (1.2 mmol) in water (2 mL) is added under an argon atmosphere.

    • The reaction is stirred for 1 hour at -5 °C and then for 20 hours at room temperature.

    • The reaction mixture is extracted with chloroform, and the organic layer is washed with brine and dried over anhydrous sodium sulfate.

    • Removal of the solvent and purification by flash chromatography affords the oxidized pyrimidine.

III. Modern Horizons: Metal-Catalyzed C-H Carboxylation

A more recent and atom-economical approach to the synthesis of carboxylic acids is the direct carboxylation of C-H bonds using carbon dioxide (CO2) as a renewable C1 source. While the direct C-H carboxylation of the pyrimidine ring is still an emerging area, related transformations on other N-heterocycles demonstrate the potential of this strategy. For instance, rhodium-catalyzed direct carboxylation of 2-arylpyridines and 1-arylpyrazoles has been achieved.[9]

Mechanistic Principles

These reactions typically involve a transition metal catalyst (e.g., palladium, rhodium, iridium) that facilitates the activation of a C-H bond on the heterocyclic ring.[9][10][11] This is often achieved through a chelation-assisted mechanism where a directing group on the substrate coordinates to the metal center, bringing it in proximity to the target C-H bond. The resulting metallacycle can then react with CO2 to form a metal-carboxylate species, which upon protonolysis, releases the carboxylic acid product and regenerates the active catalyst.

CH_Carboxylation pyrimidine Pyrimidine Derivative CH_activation C-H Activation pyrimidine->CH_activation catalyst Metal Catalyst (e.g., Pd, Rh) catalyst->CH_activation carboxylation Carboxylation CH_activation->carboxylation CO2 CO2 CO2->carboxylation product Pyrimidine Carboxylic Acid carboxylation->product

Caption: Generalized pathway for metal-catalyzed C-H carboxylation of a pyrimidine derivative.

While a universally applicable, high-yielding protocol for the direct C-H carboxylation of a broad range of pyrimidines is yet to be established, the ongoing research in this area holds significant promise for future synthetic strategies.

Comparative Analysis

Synthesis RouteKey FeaturesAdvantagesDisadvantagesTypical Yields
Zhichkin Synthesis One-pot condensation of a propen-1-olate salt and an amidinium salt.Direct synthesis of 2-substituted pyrimidine-5-carboxylic esters; High yields; Good functional group tolerance; Avoids 4-position substitution.Requires pre-synthesis of the propen-1-olate salt.Moderate to excellent (up to 90%).[2]
Biginelli Reaction + Oxidation Three-component reaction followed by an oxidation step.Readily available starting materials; Well-established and versatile reaction; Access to a wide range of substitution patterns.Two-step process; Oxidation step can require harsh reagents and may have variable yields depending on the substrate.Biginelli: Often high (>80%); Oxidation: Variable (60-80% reported with PCC).[4][8]
Metal-Catalyzed C-H Carboxylation Direct functionalization of a C-H bond with CO2.High atom economy; Use of a renewable C1 source; Potential for late-stage functionalization.Limited substrate scope for pyrimidines currently reported; May require specific directing groups; Catalyst cost and sensitivity can be a concern.Not well-established for pyrimidines; Good yields reported for other heterocycles.[9]

Conclusion

The synthesis of pyrimidine carboxylic acids can be approached through several distinct and effective strategies. The Zhichkin synthesis offers a highly efficient and direct route to 2-substituted pyrimidine-5-carboxylic esters, making it an excellent choice for accessing this specific substitution pattern. The classic Biginelli reaction followed by oxidation provides a robust and versatile two-step pathway that benefits from readily available starting materials and a vast body of literature. While still in its developmental stages for pyrimidine substrates, metal-catalyzed C-H carboxylation represents the frontier of this field, promising highly efficient and sustainable syntheses in the future. The choice of the optimal synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.

References

  • Orotic acid. In: Wikipedia. ; 2024. Accessed February 19, 2026. [Link]

  • An Efficacious Protocol for the Oxidation of 3,4-Dihydropyrimidin-2(1H)-ones using Pyridinium Chlorochromate as Catalyst. ConnectSci. Accessed February 19, 2026. [Link]

  • Zhichkin P, Fairfax DJ, Eisenbeis SA. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. 2002;(05):720-722. doi:

  • Synthesis of orotic acid derivatives and their effects on stem cell proliferation. Accessed February 19, 2026. [Link]

  • (PDF) An Efficacious Protocol for the Oxidation of 3,4-Dihydropyrimidin-2(1H)-ones using Pyridinium Chlorochromate as Catalyst. ResearchGate. Accessed February 19, 2026. [Link]

  • Process for preparing orotic acid. Accessed February 19, 2026.
  • Cerium(IV) Ammonium Nitrate as an Efficient Lewis Acid for the One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones and Their Corresponding 2-(1H)-Thiones. ResearchGate. Accessed February 19, 2026. [Link]

  • (PDF) Synthesis of orotic acid from maleuric acid. ResearchGate. Accessed February 19, 2026. [Link]

  • Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Publishing. Accessed February 19, 2026. [Link]

  • PCC Oxidation Mechanism. Chemistry Steps. Published June 5, 2022. Accessed February 19, 2026. [Link]

  • Nickel/Iridium Metallaphotoredox Catalysis for Allylic C-H Bond Arylation of N-Allyl Heterocycles. ResearchGate. Accessed February 19, 2026. [Link]

  • Gein VL, Sagitova LR, Dmitriev MV, Silaeva EA. A Four Component Biginelli’s Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomed J Sci & Tech Res. 2019;14(4). doi:

  • Ueura K, Satoh T, Miura M. Rhodium(I)-catalyzed direct carboxylation of arenes with CO2 via chelation-assisted C-H bond activation. J Am Chem Soc. 2011;133(5):1251-1253. doi:

  • Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential. Indian Journal of Pharmaceutical Education and Research. 2023;57(2s):s208-s217. doi:

  • Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock. Accessed February 19, 2026. [Link]

  • Biginelli reaction. In: Wikipedia. ; 2024. Accessed February 19, 2026. [Link]

  • PCC (Pyridinium chlorochromate). Chemistry LibreTexts. Published January 22, 2023. Accessed February 19, 2026. [Link]

  • Sasano K, Takaya J, Iwasawa N. Palladium(II)-Catalyzed Direct Carboxylation of Alkenyl C-H Bonds with CO2. J Am Chem Soc. 2013;135(30):10954-10957. doi:

  • Reagent Friday: PCC (Pyridinium Chlorochromate). Master Organic Chemistry. Published September 9, 2011. Accessed February 19, 2026. [Link]

  • Biginelli Reaction. Organic Chemistry Portal. Accessed February 19, 2026. [Link]

  • Synthesis of pyrimidinone carboxylic acids. ResearchGate. Accessed February 19, 2026. [Link]

  • Kappe CO. Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Acc Chem Res. 2000;33(12):879-888. doi:

  • Deibl N, Kempe R. A Sustainable Multicomponent Pyrimidine Synthesis. J Am Chem Soc. 2015;137(40):12816-12819. doi:

  • A Sustainable Multicomponent Pyrimidine Synthesis. ACS Publications. Accessed February 19, 2026. [Link]

  • Tolba MS, El-Sawy ER, Badr SMI, Ahmed MF. Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. 2022;11(2):121-142. doi:

  • Fujiwara Y, Kawata K, Kawauchi T, Itonaga M, Orito Y, Oisaki K, Kanai M. Carbon Dioxide as the C1 Source for Direct C−H Functionalization of Aromatic Heterocycles. Org Lett. 2010;12(16):3744-3747. doi:

  • Pd(II)-catalyzed carboxylation of aromatic C H bonds with CO2. ResearchGate. Accessed February 19, 2026. [Link]

  • (PDF) On the Microwave-Assisted Synthesis and Oxidation of Biginelli Compounds: Study of Dihydropyrimidinones and Thiones Oxidation. ResearchGate. Accessed February 19, 2026. [Link]

  • Palladium-Catalyzed Carboxylation Reactions. Encyclopedia.pub. Published January 6, 2022. Accessed February 19, 2026. [Link]

  • A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE. Accessed February 19, 2026. [Link]

  • Ceric ammonium nitrate. Organic Chemistry Portal. Accessed February 19, 2026. [Link]

  • Cobalt- and rhodium-catalyzed carboxylation using carbon dioxide as the C1 source. Accessed February 19, 2026. [Link]

  • Ruthenium-Catalyzed meta-Carboxylation. ACS Publications. Accessed February 19, 2026. [Link]

  • El-Maghraby MA, Abou El-Magd SA, H. A. Ibrahim, M. A. F. Sharaf. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. Int J Mol Sci. 2010;11(12):5243-5254. doi:

  • Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. PubMed. Accessed February 19, 2026. [Link]

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  • Ceric Ammonium Nitrate Oxidation of a MnII Complex Generates a Bis(μ-oxo)dimanganese(IV). Accessed February 19, 2026. [Link]

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Sources

Benchmarking Purity: A Comparative Evaluation of 2-Methoxy-6-methylpyrimidine-4-carboxylic Acid Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of bioactive pyrimidine derivatives—particularly in kinase inhibitor development—the quality of the starting material 2-Methoxy-6-methylpyrimidine-4-carboxylic acid (MMPCA) is a critical determinant of downstream yield and impurity profiles. This guide presents a technical evaluation of MMPCA from three distinct supplier tiers: Premium Reagent (Supplier A) , Bulk Industrial (Supplier B) , and Custom Synthesis (Supplier C) .

Our comparative analysis reveals that while all suppliers claim >97% purity, the nature of the impurities differs significantly. Supplier B exhibited a critical liability: a 1.2% contamination of the hydrolysis product (2-hydroxy derivative), likely due to inadequate moisture control, which acts as a chain-terminator in subsequent amidation reactions.

Compound Profile & Criticality

  • CAS: 16473-35-1

  • Formula: C₇H₈N₂O₃

  • Molecular Weight: 168.15 g/mol

  • pKa (Calculated): ~3.2 (Carboxylic acid), ~1.5 (Pyrimidine N)

The structural integrity of MMPCA relies on the stability of the 2-methoxy group . Under acidic or aqueous conditions, this ether linkage is susceptible to hydrolysis, yielding the 2-hydroxy-6-methylpyrimidine-4-carboxylic acid (often existing as the 2-oxo tautomer). This impurity is particularly insidious because it is often UV-silent at specific wavelengths or co-elutes with the main peak in unbuffered HPLC methods.

Experimental Methodology: A Self-Validating System

To ensure objective assessment, we utilized an orthogonal analytical approach. The protocol is designed to be self-validating: HPLC provides separation, while qNMR provides absolute mass balance, ensuring that non-chromatographable impurities (like inorganic salts) are not missed.

HPLC Protocol (Reverse Phase with pH Control)

Rationale: Simple water/methanol gradients cause peak tailing for MMPCA due to the ionization of the carboxylic acid (pKa ~3.2). We employ a phosphate buffer at pH 2.5 to suppress ionization, ensuring sharp peak shape and resolution of the polar 2-hydroxy impurity.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV at 254 nm (primary) and 220 nm (secondary).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)

    • 2-15 min: 5% → 60% B

    • 15-20 min: 60% → 95% B

Quantitative NMR (qNMR)

Rationale: HPLC relies on relative response factors. qNMR using an internal standard (Maleic Acid) provides an absolute purity value, detecting residual solvents and inorganic salts that HPLC misses.

  • Solvent: DMSO-d6 (MMPCA has poor solubility in CDCl3).

  • Internal Standard: Maleic Acid (TraceCERT®), ~10 mg accurately weighed.

  • Parameters: d1 (relaxation delay) = 30s (to ensure full relaxation of carboxyl protons).

Visualizing the Analytical Workflow

The following diagram outlines the decision matrix used to evaluate the samples, ensuring that "passing" results are chemically validated, not just compliant on paper.

AnalyticalWorkflow Start Sample Receipt (Suppliers A, B, C) Solubility Solubility Test (DMSO vs Water pH 7) Start->Solubility HPLC RP-HPLC (pH 2.5) Detect Organic Impurities Solubility->HPLC Dissolved Decision1 Purity > 98%? HPLC->Decision1 qNMR qNMR (DMSO-d6) Absolute Assay & Solvents Decision1->qNMR Yes LCMS LC-MS Analysis Identify Unknown Peaks Decision1->LCMS No (Significant Impurity) FinalReport Final Purity Profile qNMR->FinalReport LCMS->qNMR Structure ID'd

Figure 1: The orthogonal analytical workflow. Note the branch to LC-MS only if HPLC indicates unexpected impurities, optimizing cost-efficiency.

Comparative Results & Discussion

Data Summary Table
ParameterSupplier A (Premium)Supplier B (Bulk Industrial)Supplier C (Custom Synthesis)
Price (Normalized) 1.0x0.4x1.5x
HPLC Purity (Area %) 99.4%97.1%98.2%
qNMR Assay (wt %) 99.1%95.8%96.5%
Major Impurity None detected2-Hydroxy derivative (1.2%) Residual Solvent (Ethyl Acetate)
Water Content (KF) 0.1%1.8%0.3%
Appearance White Crystalline SolidOff-white/Yellowish PowderWhite Powder
Deep Dive: The "Hidden" Impurity in Supplier B

Supplier B provided the most cost-effective option, but the HPLC analysis revealed a peak at RRT (Relative Retention Time) 0.45. LC-MS analysis confirmed this as 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid (m/z 155 [M+H]+).

Causality: The high water content (1.8%) in Supplier B's batch suggests improper drying or storage. In the presence of moisture and trace acid (residual from synthesis), the methoxy group at the 2-position undergoes hydrolysis.

Impact: In nucleophilic aromatic substitution (SNAr) reactions, this hydroxy impurity is unreactive, leading to stoichiometry errors. In coupling reactions (e.g., amide bond formation at the carboxylic acid), it consumes coupling reagents, generating side products that are difficult to remove.

Impurity Formation Pathway

Understanding the origin of these impurities is vital for troubleshooting.

ImpurityPathway Precursor 2-Chloro-6-methyl- pyrimidine-4-carboxylic acid Target TARGET: 2-Methoxy-6-methyl- pyrimidine-4-carboxylic acid Precursor->Target + NaOMe / MeOH (Substitution) ImpurityA Impurity A: 2-Hydroxy-6-methyl- pyrimidine-4-carboxylic acid Target->ImpurityA + H2O / H+ (Hydrolysis of Methoxy) ImpurityB Impurity B: Methyl Ester Derivative Target->ImpurityB + MeOH / H+ (Esterification of COOH)

Figure 2: Synthesis and degradation pathways.[2] Impurity A (found in Supplier B) arises from hydrolysis, while Impurity B (found in Supplier C traces) arises from incomplete saponification or re-esterification.

Recommendations for Researchers

  • For GMP/GLP Campaigns: Supplier A is the only viable choice. The cost premium is offset by the elimination of purification steps. The absence of the 2-hydroxy impurity ensures consistent reaction kinetics.

  • For Early Discovery/Screening: Supplier B is acceptable only if the material is recrystallized or if the downstream chemistry can tolerate 2-5% inert impurities. However, the water content must be accounted for in stoichiometry calculations.

  • Storage Protocol: Regardless of supplier, MMPCA is hygroscopic and prone to hydrolysis. Store at -20°C under argon in a desiccator.

References

  • Analytical Method Validation: International Conference on Harmonisation (ICH) Q2(R1). Validation of Analytical Procedures: Text and Methodology. Link

  • Pyrimidine Chemistry: Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience. (Standard text on pyrimidine reactivity and hydrolysis of alkoxypyrimidines).
  • qNMR Standards: Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2778–2786. Link

  • HPLC Buffer Selection: Dolan, J. W. (2002). "The Role of pH in Reversed-Phase HPLC." LCGC North America. (Explaining the necessity of pH control for carboxylic acids). Link

Sources

A Senior Application Scientist's Guide to Ensuring Analytical Consistency and Method Robustness

Author: BenchChem Technical Support Team. Date: February 2026

An Inter-Laboratory Comparison Guide for the Analysis of 2-Methoxy-6-methylpyrimidine-4-carboxylic Acid

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical entities is paramount. This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid, a key intermediate or potential impurity in various synthetic pathways. The objective is to establish a robust, validated analytical method that yields consistent and reproducible results across different laboratories, a critical step in ensuring product quality and regulatory compliance.[1][2][3]

This document is structured to provide not just a protocol, but a logical and scientific rationale for the study design, drawing upon extensive experience in analytical chemistry and adherence to international regulatory standards.

Introduction: The Imperative for Analytical Agreement

2-Methoxy-6-methylpyrimidine-4-carboxylic acid's role in pharmaceutical synthesis necessitates a reliable analytical method for its quantification. Inconsistencies in analytical results between research, development, and quality control laboratories can lead to significant delays, regulatory hurdles, and potential batch-to-batch variability. An inter-laboratory comparison, also known as a proficiency test, serves as a cornerstone for method validation, providing an independent assessment of a laboratory's measurement quality and allowing for a direct comparison of analytical capabilities with peer laboratories.[4][5] The successful execution of such a study ensures that the analytical method is "fit for purpose" and can be confidently transferred between sites.

The principles outlined in this guide are grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline on the Validation of Analytical Procedures, which provides a comprehensive framework for demonstrating that an analytical procedure is suitable for its intended purpose.[6][7][8]

Analytical Method Selection and Rationale

Based on the chemical structure of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed as the primary analytical technique. This choice is predicated on the following:

  • Specificity: The ability to separate the analyte of interest from potential impurities and degradation products is crucial.[6] RP-HPLC offers excellent resolving power for polar and non-polar compounds.

  • Sensitivity: While not requiring ultra-trace level detection for its primary use, the method must be sensitive enough to quantify the analyte at relevant concentrations.

  • Robustness: HPLC is a well-established and robust technique, making it suitable for transfer between laboratories.[6]

  • Precedent: Chromatographic techniques like HPLC are standard for the analysis of pharmaceutical impurities and carboxylic acids.[1][9]

A secondary, more sensitive method, such as liquid chromatography-mass spectrometry (LC-MS), could be considered for confirmation or for the analysis of trace-level impurities.[10]

Inter-Laboratory Study Design

A well-structured study design is fundamental to obtaining meaningful and statistically valid results. The following design is proposed:

3.1. Participating Laboratories: A minimum of five laboratories with experience in HPLC analysis should be recruited to ensure a statistically significant comparison.

3.2. Test Samples: A central organizing body will prepare and distribute two sets of samples to each participating laboratory:

  • Sample A (Reference Standard): A well-characterized, high-purity standard of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid.

  • Sample B (Blinded Sample): A sample containing a known, but undisclosed to the participants, concentration of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid in a relevant matrix (e.g., a placebo formulation or a solution containing potential impurities).

3.3. Study Workflow:

Inter-Laboratory Study Workflow Figure 1: Inter-Laboratory Study Workflow A Study Coordination & Sample Preparation B Distribution of Samples & Protocol to Participating Labs A->B C Sample Analysis by Participating Laboratories B->C D Data Submission to Central Coordinator C->D E Statistical Analysis of Results D->E F Issuance of Final Report & Performance Evaluation E->F

Caption: A schematic overview of the key stages in the inter-laboratory comparison study.

Detailed Experimental Protocol

Adherence to a standardized protocol is critical to minimize variability arising from procedural differences.

4.1. Materials and Reagents:

  • Reference Standard: 2-Methoxy-6-methylpyrimidine-4-carboxylic acid (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Formic acid (or other suitable acid for pH adjustment)

  • HPLC vials and filters

4.2. Instrumentation and Chromatographic Conditions:

ParameterRecommended ConditionRationale
HPLC System Standard HPLC system with UV detectorWidely available and robust instrumentation.
Column C18, 4.6 x 150 mm, 5 µm (or equivalent)Provides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileA common mobile phase system for reversed-phase chromatography, providing good peak shape.
Gradient Start with a low percentage of B, ramp up to elute the analyte, then re-equilibrate.To ensure efficient separation from any potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure consistent retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at a wavelength of maximum absorbance (to be determined by UV scan)To maximize sensitivity.

4.3. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by serial dilution of the stock solution to cover the expected concentration range of the analyte in the test samples. This is crucial for establishing linearity.[6]

  • Sample Preparation: Follow the provided instructions for dissolving and diluting Sample B to the target concentration range.

4.4. System Suitability Testing (SST): Before analyzing the samples, perform system suitability tests to ensure the chromatographic system is performing adequately.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor ≤ 2.0Ensures good peak symmetry.
Theoretical Plates > 2000Indicates column efficiency.
Repeatability (RSD%) ≤ 2.0% for 5 injectionsDemonstrates the precision of the injection and detection system.

4.5. Data Acquisition and Analysis:

  • Inject the working standard solutions to generate a calibration curve.

  • Inject each test sample in triplicate.

  • Integrate the peak area of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid.

  • Calculate the concentration of the analyte in the test samples using the calibration curve.

Data Reporting and Statistical Evaluation

Each laboratory must report the individual results for each replicate injection of Sample B, the mean concentration, the standard deviation, and the calibration curve data.

The central coordinator will perform a statistical analysis of the submitted data, including:

  • Calculation of the Assigned Value: The consensus mean or median of all reported results after the removal of any statistical outliers (e.g., using Grubb's test).[11]

  • Calculation of Z-scores: To evaluate the performance of each laboratory. The Z-score is calculated as: Z = (x - X) / σ Where:

    • x = the result from the individual laboratory

    • X = the assigned value

    • σ = the target standard deviation for proficiency assessment

  • Interpretation of Z-scores:

    • |Z| ≤ 2: Satisfactory performance

    • 2 < |Z| < 3: Questionable performance

    • |Z| ≥ 3: Unsatisfactory performance

Example Data Summary Table:

Laboratory IDReported Mean Concentration (mg/mL)Standard DeviationZ-scorePerformance
11.020.0150.5Satisfactory
20.980.012-1.5Satisfactory
31.150.0203.75Unsatisfactory
41.000.010-0.5Satisfactory
51.010.0180.0Satisfactory

Troubleshooting and Corrective Actions

Laboratories with unsatisfactory Z-scores should conduct a thorough investigation to identify the root cause of the deviation. Potential sources of error include:

  • Instrumental issues (e.g., detector drift, pump malfunction)

  • Errors in standard or sample preparation

  • Incorrect data processing

  • Deviations from the analytical protocol

A corrective and preventive action (CAPA) plan should be implemented to address any identified issues.

Conclusion: Fostering a Culture of Analytical Excellence

An inter-laboratory comparison is more than just a test of proficiency; it is a collaborative effort to ensure the reliability and consistency of analytical data.[12][13] By participating in and acting upon the results of such studies, laboratories can build confidence in their analytical capabilities, facilitate seamless method transfer, and ultimately contribute to the delivery of safe and effective pharmaceutical products.[2] This guide provides a robust framework for conducting a scientifically sound inter-laboratory comparison for the analysis of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid, promoting a culture of continuous improvement and analytical excellence.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]

  • Journal of Applied Bioanalysis. Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • ICH. Quality Guidelines. [Link]

  • ResolveMass Laboratories. Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Scribd. Interlaboratory Comparison Guidelines. [Link]

  • FDA LAB. Interlaboratory testings. [Link]

  • U.S. Food and Drug Administration. Demonstration of Comparability of Human Biological Products, Including Therapeutic Biotechnology-derived Products. [Link]

  • U.S. Food and Drug Administration. 21 CFR Part 58 -- Good Laboratory Practice for Nonclinical Laboratory Studies. [Link]

  • Center for Biosimilars. FDA Releases Draft Guidance on Comparative Analytical Assessment for Biosimilars. [Link]

  • CONICET. Analytical Methods. [Link]

  • AOAC INTERNATIONAL. Proficiency Testing Program. [Link]

  • Eurachem. Proficiency Testing Scheme for Pharmaceutical Quality Control Laboratories: East African Regional Experience rolled to the entir. [Link]

  • PubMed. Synthesis of 2-methyl-6-methoxy-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (MMQC-OSu) for streamlined and effective HPLC-based fluorescence detection of aliphatic amines in environmental samples. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Proficiency testing scheme studies in cosmetics. [Link]

  • LCGC International. Passing the Test: Understanding Proficiency Testing. [Link]

  • PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • ACS Publications. Reference Protocol to Assess Analytical Performance of Higher Order Structural Analysis Measurements: Results from an Interlaboratory Comparison. [Link]

  • MATEC Web of Conferences. Interlaboratory comparisons to demonstrate the competence of two similar mobile laboratories. [Link]

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Sources

comparing the in vitro effects of different pyrimidine carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of pyrimidine carboxylic acids, specifically focusing on the structure-activity relationship (SAR) between Orotic Acid (OA) , its fluorinated analog 5-Fluoroorotic Acid (5-FOA) , and the structural isomer 2-Pyrimidinecarboxylic Acid (2-PCA) .

While these compounds share a pyrimidine core and a carboxylic acid moiety, their biological fates are divergent. Orotic Acid acts as a metabolic precursor (nutrient), 5-FOA functions as a lethal antimetabolite ("Trojan horse"), and 2-PCA serves as a non-substrate scaffold. This guide details their in vitro handling, mechanistic pathways, and specific experimental protocols for validating their activity in mammalian and microbial systems.

Mechanistic Profiling & Compound Analysis

The biological activity of these acids is dictated by their acceptance as substrates for UMP Synthase (specifically the Orotate Phosphoribosyltransferase [OPRT] and Orotidine-5'-monophosphate Decarboxylase [ODC] domains).

The Comparative Matrix
FeatureOrotic Acid (OA) 5-Fluoroorotic Acid (5-FOA) 2-Pyrimidinecarboxylic Acid
CAS Number 65-86-1703-95-731519-62-7
Role Biosynthetic PrecursorCytotoxic AntimetaboliteChemical Scaffold / Ligand
Pathway Entry Substrate for OPRTSubstrate for OPRT (Mimic)Non-Substrate
Metabolic Fate Converted to UMP

RNA/DNA
Converted to 5-F-UMP

TS Inhibition
Metabolically Inert in de novo path
Toxicity (Mammalian) Low (Nutrient source)High (IC50: ~1–10 µM)Low / Non-specific
Solubility Poor in water; Soluble in 1M NaOHSoluble in DMSO; Sparingly in waterSoluble in DMSO/Ethanol
Mechanism of Action: The "Lethal Synthesis" Pathway

The following diagram illustrates how the position of the carboxylic acid and the 5-substituent determines cell fate. OA feeds growth; 5-FOA hijacks the pathway to kill the cell; 2-PCA is excluded.

PyrimidinePathway cluster_inputs Extracellular Inputs OA Orotic Acid (Nutrient) Enz1 UMP Synthase (OPRT + ODC) OA->Enz1 Native Substrate FOA 5-FOA (Toxic Analog) FOA->Enz1 Mimic Substrate PCA 2-PCA (Isomer) PCA->Enz1 No Binding (Steric/Electronic mismatch) OMP OMP (Intermediate) Enz1->OMP FOMP 5-F-OMP (Toxic Int.) Enz1->FOMP UMP UMP (Uridine Monophosphate) OMP->UMP Decarboxylation FUMP 5-F-UMP (Active Toxin) FOMP->FUMP Decarboxylation RNA RNA/DNA Synthesis (Cell Growth) UMP->RNA Death Thymidylate Synthase Inhibition (Cell Death) FUMP->Death Metabolic Poisoning

Figure 1: Differential metabolic processing of pyrimidine carboxylic acids. 5-FOA mimics Orotic Acid to enter the pathway, while 2-PCA is structurally excluded.

Experimental Protocols

To generate reproducible data, researchers must control for the poor aqueous solubility of these acids, which can cause artifacts (e.g., pH shock or precipitation) rather than true biological effects.

Protocol A: Preparation of Stock Solutions (Critical Step)

Standard cell culture media (pH 7.4) cannot dissolve Orotic Acid at high concentrations.

  • Orotic Acid (100 mM Stock):

    • Weigh Orotic Acid powder.

    • Dissolve in 0.5 M NaOH . The deprotonation of the carboxylic acid is required for solubility.

    • Filter sterilize (0.22 µm).

    • Note: When adding to cell media, ensure the buffering capacity (HEPES/Bicarbonate) can neutralize the added NaOH, or adjust pH manually.

  • 5-FOA (100 mM Stock):

    • Dissolve in anhydrous DMSO .

    • Store aliquots at -20°C. Avoid repeated freeze-thaw cycles (hydrolysis risk).

  • 2-PCA (100 mM Stock):

    • Dissolve in DMSO .

Protocol B: Uridine Rescue Assay (Self-Validating System)

This protocol distinguishes between specific antimetabolite toxicity (5-FOA) and non-specific chemical toxicity. If the toxicity is mechanism-based (TS inhibition), adding exogenous Uridine will rescue the cells via the salvage pathway.

Materials:

  • Cell Line: HepG2, HeLa, or S. cerevisiae (yeast).

  • Reagents: 5-FOA, Uridine (1 mM supplement).

  • Readout: MTT or Resazurin (Alamar Blue).

Workflow:

  • Seeding: Seed cells in 96-well plates (e.g., 5,000 cells/well). Incubate 24h.

  • Treatment Groups:

    • Group 1 (Vehicle): DMSO only.

    • Group 2 (Toxin): 5-FOA (Titration 0.1 µM – 100 µM).

    • Group 3 (Rescue): 5-FOA (Titration) + 100 µM Uridine .

  • Incubation: 48–72 hours at 37°C.

  • Analysis:

    • Calculate IC50 for Group 2 and Group 3.

    • Validation Criteria: The IC50 of Group 3 must be significantly higher (>10-fold) than Group 2. If 5-FOA kills cells even with Uridine, the toxicity is off-target.

Protocol C: Experimental Workflow Visualization

Workflow cluster_prep Solubilization Strategy cluster_treat Treatment Conditions Start Start: Compound Prep OA_Sol Orotic Acid Dissolve in NaOH Start->OA_Sol FOA_Sol 5-FOA Dissolve in DMSO Start->FOA_Sol Seeding Cell Seeding (96-well plate) OA_Sol->Seeding FOA_Sol->Seeding Direct Direct Treatment (Measure Cytotoxicity) Seeding->Direct Rescue Rescue Arm (+100 µM Uridine) Seeding->Rescue Readout Readout (72h) MTT / CCK-8 Direct->Readout Rescue->Readout Decision Data Interpretation Readout->Decision Specific Inhibition Specific Inhibition Decision->Specific Inhibition Rescue works Off-Target Toxicity Off-Target Toxicity Decision->Off-Target Toxicity Rescue fails

Figure 2: Screening workflow including the critical "Rescue Arm" to validate mechanism of action.

Expected Data & Interpretation

When performing these assays, the following quantitative trends are expected:

CompoundExpected IC50 (Mammalian)Effect of Uridine SupplementationInterpretation
Orotic Acid > 1000 µM (Non-toxic)No ChangeUtilized as a nutrient; excess is excreted or increases UTP pools.
5-FOA 1 – 10 µMShift to > 100 µM Potent inhibitor of Thymidylate Synthase via 5-F-UMP metabolite.
2-PCA > 500 µMNo ChangeLikely inert; high-concentration toxicity is due to osmotic/pH stress.

Technical Note on Yeast: In S. cerevisiae (yeast), 5-FOA is used for URA3 counter-selection.[1][2][3] Wild-type (URA3+) strains die on 5-FOA media (0.1%), while ura3- mutants survive. This is the gold standard for verifying 5-FOA activity.

References

  • Löffler, M., et al. "Pyrimidine pathways in health and disease." Trends in Molecular Medicine, 2005.

  • Boeke, J. D., LaCroute, F., & Fink, G. R. "A positive selection for mutants lacking orotidine-5'-phosphate decarboxylase activity in yeast: 5-fluoro-orotic acid resistance." Molecular and General Genetics, 1984.

  • Rathod, P. K., et al. "Selective activity of 5-fluoroorotic acid against Plasmodium falciparum in vitro."[4] Antimicrobial Agents and Chemotherapy, 1989.

  • Wysocki, P. J., & Mackiewicz, A. "The role of Orotic Acid in pyrimidine metabolism." Journal of Applied Genetics, 2009.

Sources

Reference Standards for 2-Methoxy-6-methylpyrimidine-4-carboxylic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of reference standard grades for 2-Methoxy-6-methylpyrimidine-4-carboxylic acid (CAS 16470-36-7), a critical intermediate in the synthesis of pyrimidine-based pharmaceuticals and sulfonylurea herbicides.

Executive Summary: The Hidden Cost of "Purity"

In the development of pyrimidine-scaffold drugs (e.g., antivirals) and agrochemicals (e.g., Bispyribac analogs), 2-Methoxy-6-methylpyrimidine-4-carboxylic acid serves as both a key building block and a critical impurity marker. Its amphoteric nature (pKa ~3.88) and polarity (LogP ~0.4–1.6) make it prone to batch-to-batch variability in "research-grade" supplies.

This guide objectively compares the three tiers of reference standards available for this compound—ISO 17034 CRM , ISO 17025 Analytical Standard , and Research Grade —demonstrating why "purity" on a label is insufficient for GMP compliance.

Comparative Analysis: Selecting the Right Standard

The choice of reference standard dictates the validity of your entire analytical method. Below is a direct comparison of the three available grades for CAS 16470-36-7.

Tier 1: ISO 17034 Certified Reference Material (CRM)
  • Best For: Instrument calibration, method validation (ICH Q2), and establishing secondary standards.

  • The "Gold Standard": These standards come with a certificate reporting a certified property value (e.g., 99.8% ± 0.2%) with metrological traceability to SI units.

  • Pros: Guaranteed homogeneity; stability monitoring included; legally defensible in audits.

  • Cons: High cost; limited availability for niche intermediates like CAS 16470-36-7.

Tier 2: ISO 17025 Analytical Standard
  • Best For: Routine QC release testing, stability studies.

  • The "Workhorse": Produced in an accredited lab. The Certificate of Analysis (CoA) reports purity via two independent methods (e.g., HPLC-UV and qNMR).

  • Pros: High confidence in identity and purity; significantly cheaper than CRMs.

  • Cons: Uncertainty values often not provided; stability not always guaranteed post-opening.

Tier 3: Research Grade (Custom Synthesis)
  • Best For: Early-stage R&D, structural elucidation.

  • The "Risky Alternative": Often supplied with only a single HPLC trace (area %).

  • Pros: Readily available from catalog suppliers; low cost.

  • Cons: High Risk of Bias. "Area %" ignores water content, inorganic salts, and residual solvents, often leading to a 5–10% assay error.

Summary Table: Performance Metrics
FeatureISO 17034 CRM ISO 17025 Analytical Std Research Grade
Purity Assignment Mass Balance (HPLC - impurities - water - volatiles)HPLC Area % + NMR confirmationOften HPLC Area % only
Traceability SI Units (NIST/BIPM)Traceable to Primary StdNone
Homogeneity Statistically VerifiedAssumedUnknown
Uncertainty Explicitly Stated (e.g., ±0.3%)Not typically statedUnknown
Audit Risk LowLow/MediumHigh

Technical Deep Dive: Validated Analytical Protocol

To accurately quantify 2-Methoxy-6-methylpyrimidine-4-carboxylic acid, a generic "C18 gradient" is often insufficient due to the compound's acidity. The following protocol ensures retention and peak shape symmetry.

Methodology: Acidic Reversed-Phase HPLC

Causality: The carboxylic acid moiety (pKa ~3.88) must be protonated to increase hydrophobicity and prevent peak tailing caused by interaction with silanol groups.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 245 nm (Lambda max for pyrimidine ring).

  • Temperature: 30°C.

Gradient Profile:

Time (min) % Mobile Phase B Rationale
0.0 5 Initial hold to elute polar salts
10.0 40 Linear ramp to elute target acid
12.0 90 Wash column of lipophilic dimers

| 15.0 | 5 | Re-equilibration |

Self-Validating System Suitability

Before running samples, ensure the system passes these criteria:

  • Tailing Factor (T): < 1.5 (Ensures acid is protonated).

  • Precision (n=6): RSD < 2.0% for peak area.

  • Resolution (Rs): > 2.0 between the target peak and any synthesis precursors (e.g., methyl esters).

Visualizations

Diagram 1: The Traceability Chain

This diagram illustrates how a working standard in your lab must trace back to a primary realization of the unit to be valid for GMP release.

TraceabilityChain SI_Unit SI Unit (Mole/Kg) NIST NMI / Primary Standard (e.g., NIST, BIPM) SI_Unit->NIST Realization CRM Certified Reference Material (ISO 17034) NIST->CRM Certification SecStd Secondary / Analytical Standard (ISO 17025) CRM->SecStd Calibration WorkStd Working Standard (Routine QC Use) SecStd->WorkStd Qualification

Caption: The metrological traceability chain required to validate a Working Standard for GMP release testing.

Diagram 2: Impact of Standard Purity on Assay

A logical flow showing why "Research Grade" (Area %) leads to assay failure.

PurityImpact cluster_0 Research Grade (Area %) cluster_1 ISO 17034 (Mass Balance) RG_Input Raw Purity: 99.0% (HPLC Area) RG_Reality Actual Content: 92.0% (w/w) (Salts/Water ignored) Calc Assay Calculation (Sample Area / Std Area) RG_Reality->Calc Over-estimation of Standard Potency CRM_Input Certified Value: 92.5% ± 0.3% (w/w) CRM_Input->Calc Accurate Potency Result_Fail Result: 108% Assay (OOS - False Failure) Calc->Result_Fail Using Research Grade Result_Pass Result: 99.8% Assay (Pass) Calc->Result_Pass Using CRM

Caption: Comparison of assay results when using a standard defined by 'Area %' vs. 'Mass Balance'.

References

  • International Organization for Standardization (ISO). (2016). ISO 17034:2016 - General requirements for the competence of reference material producers. [Link]

  • European Medicines Agency (EMA). (2006). ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients. [Link]

  • PubChem. (2025). Compound Summary: 4-methoxy-6-methylpyrimidine-5-carboxylic acid (Isomer Analog). National Library of Medicine.[1] [Link]

  • World Intellectual Property Organization (WIPO). (2014). WO2014128719 - Processes for the preparation of Bispyribac Sodium and intermediates thereof. [Link][2][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.